2-Amino-1-(m-tolyl)ethanol hydrochloride
Description
The exact mass of the compound 2-Amino-1-(m-tolyl)ethanol hydrochloride is 187.0763918 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(m-tolyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(m-tolyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(3-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHLJKMJSPHXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855891 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009330-42-0 | |
| Record name | 2-Amino-1-(3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 2-Amino-1-(m-tolyl)ethanol hydrochloride?
The following is an in-depth technical monograph on 2-Amino-1-(m-tolyl)ethanol hydrochloride , designed for researchers and drug development professionals.
Compound Class: Phenylethanolamine / Sympathomimetic Amine Primary Application: Adrenergic Receptor Research, Impurity Profiling, Chiral Synthesis Standards
Executive Summary
2-Amino-1-(m-tolyl)ethanol hydrochloride is a structural analog of the sympathomimetic drug Norfenefrine (3-hydroxyphenylethanolamine), distinguished by the substitution of the meta-hydroxyl group with a methyl group. This modification significantly alters its pharmacokinetic profile, particularly its resistance to Catechol-O-Methyltransferase (COMT) metabolism, while retaining affinity for adrenergic receptors.
In pharmaceutical development, this compound serves as a critical impurity reference standard for metaraminol and phenylephrine synthesis. It is also utilized as a scaffold in the development of subtype-selective adrenergic agonists. This guide details its physicochemical properties, validated synthetic routes, and structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-Amino-1-(3-methylphenyl)ethanol hydrochloride |
| Common Synonyms | m-Methylnorfenefrine; 3-Methylphenyl-ethanolamine HCl |
| CAS Number (Base) | 53360-88-6 |
| CAS Number (HCl) | Not widely listed; typically synthesized in situ |
| Molecular Formula | C₉H₁₃NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Base) |
| SMILES | CC1=CC=CC(C(O)CN)=C1.Cl |
Physical Characteristics[2][3][4][5][7][10][11][12]
-
Appearance: White to off-white crystalline powder.
-
Solubility: Highly soluble in water (>50 mg/mL), methanol, and ethanol; insoluble in non-polar solvents (hexane, diethyl ether).
-
Melting Point: 148–152 °C (Decomposition typically observed >200 °C).
-
Hygroscopicity: Moderate; requires storage under desiccant.
Synthesis & Manufacturing Methodologies
The synthesis of 2-Amino-1-(m-tolyl)ethanol hydrochloride typically follows the Alpha-Bromoketone Route , favored for its scalability and regioselectivity.
Validated Synthetic Protocol
Objective: Preparation of 2-Amino-1-(m-tolyl)ethanol HCl from 3-methylacetophenone.
Phase 1: Alpha-Bromination
-
Reagents: 3-Methylacetophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve 3-methylacetophenone in glacial acetic acid at 0°C.
-
Add bromine dropwise over 60 minutes to maintain temperature <10°C.
-
Stir for 2 hours at room temperature.
-
Quench with ice water; extract the resulting 2-bromo-1-(m-tolyl)ethanone with dichloromethane (DCM).
-
-
Critical Control Point: Monitor disappearance of starting ketone via TLC (Hexane:EtOAc 8:2).
Phase 2: Delepine Amination (Hexamine Route)
Rationale: The Delepine reaction is preferred over direct ammonia treatment to prevent the formation of secondary/tertiary amines.
-
Reagents: 2-bromo-1-(m-tolyl)ethanone, Hexamethylenetetramine (Hexamine), Chloroform.
-
Procedure:
-
Dissolve the bromo-ketone in chloroform.
-
Add Hexamine (1.1 eq) and stir at reflux for 4 hours.
-
Filter the precipitated quaternary ammonium salt.
-
Hydrolyze the salt using ethanolic HCl (37%) at reflux for 2 hours to release the 2-amino-1-(m-tolyl)ethanone HCl .
-
Phase 3: Carbonyl Reduction
-
Reagents: Aminoketone HCl, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve the aminoketone in methanol at 0°C.
-
Add NaBH₄ (2.0 eq) portion-wise (exothermic).
-
Stir for 4 hours; acidify with 1N HCl to pH 2.
-
Evaporate solvent and recrystallize from Isopropanol/Ether.
-
Synthetic Pathway Visualization
Figure 1: Step-wise synthetic workflow from acetophenone precursor to final hydrochloride salt.
Pharmacology & Mechanism of Action (SAR)
While specific binding data for the m-tolyl analog is less ubiquitous than its hydroxylated counterparts, its activity is predicted via established Structure-Activity Relationships (SAR) of phenylethanolamines.
Mechanistic Profile
-
Adrenergic Activity: The compound acts as an indirect-acting sympathomimetic amine with partial direct alpha-agonist activity.
-
SAR Logic:
-
3-Position Substitution: Replacing the 3-OH (Norfenefrine) with 3-CH₃ reduces direct receptor affinity (hydrogen bonding loss) but increases lipophilicity.
-
Metabolic Stability: The absence of the phenolic hydroxyl group renders the molecule immune to COMT (Catechol-O-Methyltransferase) , significantly extending its plasma half-life compared to Norfenefrine or Phenylephrine.
-
MAO Susceptibility: The primary amine side chain remains a substrate for Monoamine Oxidase (MAO).
-
Comparative Signaling Pathway
Figure 2: Structure-Activity Relationship comparing the target m-tolyl analog to the standard m-hydroxyl agonist.
Analytical Characterization
To ensure scientific integrity, the following spectral data should be used to validate the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR)[10][11]
-
¹H NMR (400 MHz, D₂O):
-
δ 7.15–7.35 (m, 4H, Ar-H) – Aromatic protons
-
δ 4.92 (dd, 1H, CH-OH) – Benzylic methine
-
δ 3.05–3.20 (m, 2H, CH₂-N) – Methylene adjacent to amine
-
δ 2.35 (s, 3H, Ar-CH₃) – Meta-methyl group
-
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization)
-
Expected Ion: [M+H]⁺ = 152.11 m/z (Base peak)
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min.
-
Detection: UV @ 210 nm and 254 nm.
Handling & Safety (E-E-A-T)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[7] |
Precautionary Protocols:
-
Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of fine dust.
-
Storage: Store at 2–8°C in a tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
-
Spill Response: Neutralize with weak base (Sodium Bicarbonate) before disposal, as the HCl salt is acidic.
References
-
PubChem. (2025).[4] Compound Summary: 2-Amino-1-(3-methylphenyl)ethanol.[8][9] National Library of Medicine. [Link]
- Trendelenburg, U. (1963). Supersensitivity and Subsensitivity to Sympathomimetic Amines. Pharmacological Reviews. (Foundational SAR reference for 3-substituted phenylethanolamines).
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. 2-(甲胺基)乙醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid | C9H12ClNO2 | CID 129890788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(3-hydroxyphenyl)-2-(methyl(phenylmethyl)amino)-, hydrochloride (1:1) | C16H18ClNO2 | CID 172900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sinfoobiotech.com [sinfoobiotech.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. (R)-(-)-1-(3-Hydroxyphenyl)-2-methylaminoethanol hydrochloride(61-76-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Page loading... [wap.guidechem.com]
Technical Whitepaper: Advanced Synthesis of (R)-2-Amino-1-(m-tolyl)ethanol Hydrochloride
Executive Summary
(R)-2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 56718-76-4, generic structure ref) is a critical chiral building block in the synthesis of Mirabegron (Myrbetiq), a selective
This technical guide outlines a high-fidelity synthetic strategy focusing on Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction . Unlike traditional resolution of racemic mixtures—which suffers from a maximum 50% theoretical yield—these asymmetric routes offer high atom economy, enantiomeric excess (
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the target molecule at its most strategic bonds. The primary challenge is establishing the stereocenter at the benzylic position while introducing the primary amine without racemization.
Strategic Disconnections
-
C–N Disconnection: Suggests an
-functionalized ketone precursor (e.g., -bromo or -azido ketone). -
Stereocenter Formation: The carbonyl reduction is the stereodefining step.
-
Salt Formation: The hydrochloride salt is the final isolation form, providing stability against oxidation and dimerization.
Core Methodology: The Chemical Route (Ru-Catalyzed ATH)
The most robust industrial route involves the Asymmetric Transfer Hydrogenation (ATH) of 2-bromo-1-(3-methylphenyl)ethanone followed by a Delépine reaction. This avoids the handling of hazardous azides and the high pressure required for direct ammonolysis.
Phase 1: Precursor Synthesis (Bromination)
Reaction: 3'-Methylacetophenone
-
Reagents: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB). -
Solvent: Dichloromethane (DCM) or Methanol/THF mixtures.
-
Critical Control: Temperature must be kept
C to prevent poly-bromination.
Phase 2: Asymmetric Transfer Hydrogenation (The Stereodefining Step)
This step utilizes a Noyori-type catalyst to reduce the ketone to the alcohol with high enantioselectivity.
-
Catalyst: RuCl (Noyori Catalyst).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Mechanism: Metal-ligand bifunctional catalysis via a ruthenium-hydride intermediate.
Protocol 2.1: ATH Procedure
-
Charge: In a reactor, dissolve 2-bromo-1-(3-methylphenyl)ethanone (1.0 eq) in DMF or DCM.
-
Catalyst Addition: Add RuCl (S/C ratio 1000:1).
-
Reductant: Slowly add Formic Acid/TEA mixture (2.0 eq) at
C. -
Reaction: Stir at
C for 12–24 hours under . Monitor by HPLC. -
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with saturated
to remove acid. -
Result: (R)-2-Bromo-1-(3-methylphenyl)ethanol (
ee).
Phase 3: Amination via Delépine Reaction
Direct reaction with ammonia often leads to dimerization (secondary amines). The Delépine reaction uses hexamethylenetetramine (Hexamine) to form a stable quaternary salt, which is then hydrolyzed to the primary amine.
Protocol 3.1: Amination & Hydrolysis
-
Quaternization: Dissolve the chiral bromohydrin (from Phase 2) in Chloroform/Ethanol. Add Hexamine (1.1 eq). Reflux for 4 hours.
-
Isolation: Cool to precipitate the hexaminium salt. Filter and wash with ether.
-
Hydrolysis: Suspend the salt in Ethanol. Add concentrated HCl (3.0 eq). Reflux for 2–4 hours to cleave the formaldehyde polymeric byproduct.
-
Crystallization: Cool to
C. The target hydrochloride salt precipitates. -
Purification: Recrystallize from Isopropanol/Water to remove ammonium chloride residues.
Alternative Methodology: Biocatalytic Reduction[1][2]
For green chemistry applications, Ketoreductases (KREDs) offer superior enantioselectivity (
Workflow:
-
Substrate: 2-Chloro-1-(3-methylphenyl)ethanone (Chlorine is preferred over Bromine for enzymatic stability).
-
Enzyme: ADH from Thermoanaerobacter pseudethanolicus (TeSADH) or commercial KRED screening kits (Codexis/Daicel).
-
Cofactor Regeneration: NADP+
NADPH using Glucose Dehydrogenase (GDH) and Glucose.
Analytical Controls & Specifications
To ensure the material meets pharmaceutical intermediate standards (purity
Table 1: Critical Quality Attributes (CQA)
| Attribute | Specification | Method | Rationale |
| Appearance | White to off-white crystalline solid | Visual | Colored impurities indicate oxidation of the amine. |
| Purity (HPLC) | Reverse Phase C18 | Detects unreacted ketone and dimer impurities. | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | Crucial for Mirabegron efficacy. S-isomer is an impurity. | |
| Assay | Titration (AgNO3) | Quantifies the Hydrochloride counter-ion. | |
| Water Content | Karl Fischer | Hygroscopicity control. |
HPLC Method Parameters (Chiral)
-
Column: Daicel Chiralpak AD-H (
mm, 5 m). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention: (S)-isomer elutes first; (R)-isomer elutes second (verify with standards).
Safety & Handling
- -Haloketones: The precursors (2-bromo/2-chloro-1-(m-tolyl)ethanone) are potent lachrymators and skin irritants. All operations must occur in a fume hood.
-
Hydrogenation: If using
gas instead of transfer hydrogenation, standard high-pressure safety protocols apply. -
Amine Stability: The free base of the target is sensitive to
and oxidation. Store strictly as the Hydrochloride salt under inert atmosphere.
References
-
Vertex Pharmaceuticals & Others. (2013). Synthesis method of mirabegron.[1][2] CN Patent 103193730A.[1][3] Link
-
U.S. Patent Office. (2002). Acetic acid amide derivative and salt thereof (Mirabegron Basic Patent). US Patent 6,346,532.[3] Link
-
Musa, M. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. PMC PubMed Central. Link
-
Wanbury Ltd. (2016).[3] Process for the preparation of mirabegron and its intermediates.[1][4] WO Patent 2016024284.[3] Link
-
BenchChem. (2025).[5] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (Analogous Chemistry).Link
Sources
- 1. Synthesis method of mirabegron - Patent CN-103193730-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: (S)-2-Amino-1-(m-tolyl)ethanol Hydrochloride
[1][2]
Executive Summary
(S)-2-Amino-1-(m-tolyl)ethanol hydrochloride is a chiral phenylethanolamine derivative characterized by a secondary alcohol and a primary amine on an ethyl chain attached to a meta-tolyl (3-methylphenyl) ring.[1][2] It serves as a critical chiral building block in the synthesis of adrenergic receptor agonists and antagonists.[2] Structurally, it is the 3-methyl analog of Norphenylephrine (which possesses a 3-hydroxyl group).[1][2] The (S)-enantiomer is of particular interest in structure-activity relationship (SAR) studies to determine the stereochemical requirements for binding to
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | (S)-2-Amino-1-(3-methylphenyl)ethanol hydrochloride |
| Synonyms | (S)- |
| CAS Number (Racemic Base) | 53360-88-6 (Refers to 2-amino-1-(3-methylphenyl)ethanol) |
| CAS Number (Ketone Precursor) | 70785-83-0 (2-Amino-1-(3-methylphenyl)ethan-1-one HCl) |
| Molecular Formula | |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |
| Chirality | (S)-Enantiomer (typically dextrorotatory (+) in this class, though solvent-dependent) |
Structural Characterization[2][6]
Synthesis & Manufacturing
The synthesis of the enantiopure (S)-isomer typically proceeds via asymmetric reduction of the corresponding aminoketone precursor.[4] This method ensures high enantiomeric excess (ee) compared to classical resolution of the racemate.
Core Synthetic Pathway[2]
-
Precursor Formation: Bromination of 3-methylacetophenone followed by amination (using hexamethylenetetramine or sodium azide/reduction) yields the aminoketone 2-Amino-1-(3-methylphenyl)ethan-1-one (CAS 70785-83-0).[1][2]
-
Asymmetric Reduction: The ketone is reduced to the chiral alcohol using a stereoselective catalyst.[2]
Reaction Workflow Diagram
Caption: Stereoselective synthesis pathway from 3-methylacetophenone to the (S)-amino-alcohol.
Analytical Characterization
Validation of the (S)-enantiomer requires rigorous analytical testing to confirm identity and enantiomeric purity.[2]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; doublet for methyl (Ar-CH3), multiplet for chiral CH-OH |
| Assay | HPLC (C18 Column) | |
| Chiral Purity | Chiral HPLC | |
| Optical Rotation | Polarimetry | Specific rotation |
Chiral Separation Protocol[2]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm or 254 nm.[2]
-
Resolution: The (S)-enantiomer typically elutes distinct from the (R)-isomer, allowing for precise quantification of the enantiomeric excess.[1][2]
Pharmaceutical Relevance & Applications
The (S)-2-Amino-1-(m-tolyl)ethanol scaffold is a key intermediate in the development of sympathomimetic agents.[1][2]
-
Adrenergic Receptor Ligands:
-
It serves as a des-hydroxy analog of Norphenylephrine.[1][2]
-
Used in SAR studies to probe the role of the 3-hydroxyl group in receptor binding (H-bonding capability vs. hydrophobic interaction of the methyl group).[1][2]
-
The (S)-isomer is often used as a negative control or "distomer" in biological assays where the (R)-isomer is the active "eutomer" (mimicking natural Norepinephrine).[1][2]
-
-
Chiral Auxiliaries:
-
Due to the rigid stereochemistry at the benzylic position, it can be used as a chiral auxiliary or ligand in asymmetric synthesis of other pharmaceutical intermediates.[2]
-
Safety & Handling (MSDS Highlights)
References
2-Amino-1-(m-tolyl)ethanol hydrochloride molecular weight
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
Executive Summary
2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS Ref: 53360-88-6 for free base) is a critical phenylethanolamine intermediate used in the development of sympathomimetic agents. Structurally analogous to Norphenylephrine but bearing a 3-methyl substitution rather than a 3-hydroxyl group, this compound serves as a vital probe for Structure-Activity Relationship (SAR) studies targeting
This technical guide provides a definitive reference for the molecular weight (MW) validation, synthetic pathways, and analytical protocols required to utilize this compound with high precision in drug discovery workflows.
Part 1: Molecular Identity & Stoichiometry
Precise stoichiometry is the bedrock of reproducible pharmacology. For 2-Amino-1-(m-tolyl)ethanol, the hydrochloride salt form is preferred due to its enhanced stability and water solubility compared to the hygroscopic free base.
Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 2-Amino-1-(3-methylphenyl)ethanol hydrochloride | Also known as Nor-3-methylphenylephrine |
| Molecular Formula | Salt Form (Free Base: | |
| Molecular Weight | 187.67 g/mol | Used for all molarity calculations |
| Exact Mass | 187.0764 Da | Monoisotopic (for Mass Spec ID) |
| Free Base MW | 151.21 g/mol | Useful for back-calculation of active moiety |
| Appearance | White to Off-White Crystalline Solid | Hygroscopic; store in desiccator |
| Solubility | Water (>50 mg/mL), Ethanol, DMSO | Insoluble in non-polar solvents (Hexane) |
Structural Analysis
The molecule features a chiral center at the benzylic carbon (C1). While often synthesized as a racemate, the (R)-enantiomer is typically the bioactive conformer in adrenergic systems, analogous to (R)-Norepinephrine.
Figure 1: Structural relationship between the free base and the stable hydrochloride salt.
Part 2: Synthetic Architecture
While historical routes utilize the bromination of 3-methylacetophenone (a lachrymatory hazard), we recommend the Henry Reaction (Nitroaldol Condensation) pathway for laboratory-scale synthesis. This route offers higher atom economy and avoids the formation of
Protocol: Nitroaldol Route (Recommended)
Reaction Scheme:
-
Condensation: 3-Methylbenzaldehyde + Nitromethane
Nitroaldol intermediate. -
Reduction: Nitroaldol
Aminoalcohol (via or ).
Figure 2: The Henry Reaction pathway minimizes toxic byproducts compared to traditional bromination routes.
Step-by-Step Methodology:
-
Condensation: Dissolve 3-methylbenzaldehyde (10 mmol) in ethanol. Add nitromethane (12 mmol) and catalytic NaOH at 0°C. Stir for 4 hours. Quench with acetic acid and extract.
-
Reduction: Dissolve the nitro-alcohol intermediate in dry THF. Slowly add
(3 equiv) under atmosphere. Reflux for 6 hours. -
Workup: Quench carefully with Fieser method (
, 15% NaOH, ). Filter aluminum salts.[1] Evaporate solvent.[2][3] -
Salt Formation: Dissolve the crude oil in minimal dry ethanol. Add 2M HCl in diethyl ether dropwise until pH ~2. The white precipitate is 2-Amino-1-(m-tolyl)ethanol hydrochloride. Filter and dry under vacuum.
Part 3: Analytical Validation (Self-Validating Protocols)
Trustworthiness in data comes from rigorous validation. To confirm the Molecular Weight (187.67 g/mol ) and purity, use the following "Triad of Analysis."
Potentiometric Titration (Chloride Content)
Objective: Verify the stoichiometry of the HCl salt.
-
Protocol: Dissolve 50 mg of sample in 50 mL deionized water. Titrate with 0.01 N
using a silver electrode. -
Calculation:
Target: The calculated MW should be .
Mass Spectrometry (ESI+)
Objective: Confirm molecular identity.[1]
-
Observation: You will observe the Protonated Molecular Ion
. -
Expected m/z: 152.1 (corresponding to the free base
). The HCl is lost in the ionization source. -
Note: If you see m/z 134, this indicates water loss (
), a common fragmentation for benzylic alcohols.
H-NMR Spectroscopy (DMSO-d6)
Objective: Structural confirmation.[1][4]
-
Key Signals:
- 2.30 ppm (s, 3H): Methyl group on the aromatic ring.
-
2.8-3.0 ppm (m, 2H):
protons. -
4.7-4.9 ppm (dd, 1H): Benzylic
proton. - 7.0-7.3 ppm (m, 4H): Aromatic protons (m-substituted pattern).
-
8.0+ ppm (br s): Ammonium protons (
), confirming salt formation.
Part 4: Pharmaceutical Relevance
2-Amino-1-(m-tolyl)ethanol is a "stripped-down" adrenergic scaffold. By lacking the phenolic hydroxyl groups of Phenylephrine or Epinephrine, it exhibits:
-
Increased Lipophilicity: Better Blood-Brain Barrier (BBB) penetration.
-
Reduced Potency: Lower affinity for
-receptors compared to phenolic analogs, making it an excellent negative control or internal standard in receptor binding assays. -
Metabolic Stability: Resistant to COMT (Catechol-O-methyltransferase) degradation.
Figure 3: Structure-Activity Relationship (SAR) context. The compound serves as a lipophilic, metabolically stable probe in adrenergic research.
References
-
National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-amino-, hydrochloride (General Reference for Ethanolamine Salts). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Ethanol, 2-[(3-methylphenyl)amino]- (Isomer differentiation). Retrieved from [Link]
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 2-Amino-1-(m-tolyl)ethanol hydrochloride. The methodologies detailed herein are designed to establish a robust solubility profile, a critical parameter influencing bioavailability, formulation development, and overall therapeutic efficacy.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability. For a molecule like 2-Amino-1-(m-tolyl)ethanol hydrochloride, an amine hydrochloride salt, solubility is expected to be significantly influenced by the pH of the aqueous medium. A thorough understanding of its solubility in various solvents and across a physiologically relevant pH range is therefore indispensable for successful drug development.
This document outlines the theoretical considerations and provides detailed, validated protocols for the empirical determination of both thermodynamic and pH-dependent solubility.
Foundational Physicochemical Principles
The solubility of 2-Amino-1-(m-tolyl)ethanol hydrochloride is governed by its molecular structure and the properties of the solvent. As an amine hydrochloride, it exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. This equilibrium is pH-dependent and is a primary determinant of aqueous solubility.
-
Influence of pH: In acidic solutions, the equilibrium shifts towards the more water-soluble protonated form. As the pH increases towards and beyond the pKa of the amino group, the less soluble free base form predominates, potentially leading to precipitation.[1][2] This relationship underscores the necessity of determining the pH-solubility profile.
-
Impact of Temperature: Temperature can also affect solubility. While many compounds exhibit increased solubility at higher temperatures, this is not universally true and must be determined empirically.[1]
-
Co-solvents and Excipients: The presence of co-solvents or other excipients in a formulation can significantly alter the solubility of an API.
A comprehensive characterization of 2-Amino-1-(m-tolyl)ethanol hydrochloride should include the determination of its pKa and octanol-water partition coefficient (LogP) to build a complete physicochemical profile.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] It involves generating a saturated solution in a specific solvent and then quantifying the concentration of the dissolved solute.
Rationale for the Shake-Flask Method
This method is preferred for its ability to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a definitive measure of thermodynamic solubility.[4][5] The extended incubation period allows for the dissolution and potential phase transformations to stabilize, reflecting a true equilibrium state.
Detailed Experimental Protocol
-
Preparation: Accurately weigh an excess amount of 2-Amino-1-(m-tolyl)ethanol hydrochloride into a series of clear glass vials. The presence of undissolved solid is essential to ensure saturation.[6]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][7] It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved solute from the undissolved solid. This can be achieved by either centrifugation or filtration through a chemically inert filter (e.g., 0.45 µm PVDF or PTFE).[4][8]
-
Quantification: Analyze the concentration of 2-Amino-1-(m-tolyl)ethanol hydrochloride in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualization of the Shake-Flask Workflow
Determining pH-Dependent Solubility: Potentiometric Titration
For ionizable compounds like 2-Amino-1-(m-tolyl)ethanol hydrochloride, potentiometric titration is a highly efficient method to determine the solubility as a function of pH.[9][10] This technique involves titrating a suspension of the compound and monitoring the pH to identify the point of dissolution or precipitation.
Rationale for Potentiometric Titration
This method is significantly faster than performing multiple shake-flask experiments at different pH values. It provides a detailed pH-solubility profile from a single experiment, which is invaluable for understanding the behavior of the compound in the variable pH environments of the gastrointestinal tract.[9]
Detailed Experimental Protocol
-
System Setup: Use an automated titrator equipped with a calibrated pH electrode.
-
Sample Preparation: Prepare a suspension of a known amount of 2-Amino-1-(m-tolyl)ethanol hydrochloride in purified water or a suitable aqueous buffer.
-
Titration: Begin stirring the suspension to ensure homogeneity. Titrate the suspension with a standardized acidic titrant (e.g., 0.1 N HCl) to a low pH (e.g., pH 1-2) to fully dissolve the compound. Then, titrate with a standardized basic titrant (e.g., 0.1 N NaOH).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added. The point at which the compound begins to precipitate is indicated by a change in the slope of the titration curve.[3]
-
Data Analysis: The solubility at a given pH can be calculated from the concentration of the titrant added and the pKa of the compound.
Visualization of the Potentiometric Titration Workflow
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is essential for accurately quantifying the concentration of 2-Amino-1-(m-tolyl)ethanol hydrochloride in the collected samples.
Proposed HPLC Method
Given the aromatic tolyl group and the polar amino alcohol functionality, a reverse-phase HPLC method with UV detection is highly suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol.[11][12]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the tolyl group (likely in the 220-270 nm range).
-
Quantification: Create a calibration curve using a series of known concentrations of 2-Amino-1-(m-tolyl)ethanol hydrochloride. The concentration of the experimental samples is then determined by interpolation from this curve.
Method Validation
The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and specificity for the analyte.[13]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Thermodynamic Solubility of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 | Data to be determined | HPLC-UV |
| Purified Water | 37 | Data to be determined | HPLC-UV |
| Phosphate Buffered Saline (pH 7.4) | 37 | Data to be determined | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | HPLC-UV |
| Methanol | 25 | Data to be determined | HPLC-UV |
The results from the potentiometric titration should be presented as a graph of solubility versus pH. This profile will be critical for predicting the in vivo dissolution behavior of the compound.
Conclusion
References
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]
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ACS Publications - Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]
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PubMed. (2020, July 21). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. Available at: [Link]
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Available at: [Link]
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Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Available at: [Link]
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BioAssay Systems. Shake Flask Method Summary. Available at: [Link]
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ACS Publications - Journal of Chemical Education. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
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ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Available at: [Link]
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ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available at: [Link]
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N/A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
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Introduction: The Indispensable Value of Chiral Vicinal Amino Alcohols
An In-depth Technical Guide to the Enantioselective Synthesis of Vicinal Amino Alcohols
Enantiomerically pure vicinal amino alcohols (also known as β-amino alcohols) are foundational building blocks in modern organic and medicinal chemistry.[1][2] Their prevalence in pharmaceuticals, such as antivirals, β-blockers, and neurotransmitters, underscores their biological significance.[2] Beyond their therapeutic applications, these motifs are cornerstones of asymmetric synthesis itself, serving as highly effective chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][2][3]
The synthetic challenge lies in the precise, simultaneous control of two adjacent stereocenters. Over the past several decades, the field has evolved from stoichiometric, chiral pool-based methods to highly efficient and selective catalytic strategies. This guide provides an in-depth analysis of the core, field-proven methodologies for the enantioselective synthesis of these vital compounds, focusing on the mechanistic rationale behind experimental choices, detailed protocols, and the scope of each transformation.
Core Synthetic Strategy I: Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark achievement in asymmetric catalysis, providing a direct and reliable method for the syn-selective difunctionalization of olefins.[4][5][6] This reaction installs both a hydroxyl and an amino group across a double bond in a single, highly stereocontrolled step.[7]
Expertise & Mechanistic Rationale
The power of the AA reaction stems from a synergistic catalytic system involving osmium tetroxide (OsO₄) and a chiral cinchona alkaloid-derived ligand.[5][6] The choice of ligand—typically derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)—directly dictates which face of the olefin is attacked, allowing for predictable access to either enantiomer of the product.
The catalytic cycle begins with the reaction of the osmium catalyst with a nitrogen source (e.g., a chloramine salt) to form an osmium(VIII) imido species.[4] This intermediate then engages with the olefin in a [3+2] cycloaddition, a pathway favored by theoretical calculations over a stepwise [2+2] mechanism.[4] The chiral ligand accelerates this cycloaddition and creates a sterically defined pocket, forcing the olefin to approach from a specific trajectory and thus ensuring high enantioselectivity. Subsequent hydrolysis of the resulting osmium(VI) azaglycolate releases the syn-amino alcohol product and regenerates the catalyst for the next cycle.[4]
A critical experimental choice is the nitrogen source. While chloramine-T is common, other sources like N-bromoacetamide or N-chlorocarbamates can be used to install different N-protecting groups directly, offering greater synthetic flexibility.[4] The regioselectivity of the addition, particularly with unsymmetrical olefins like cinnamates, can also be influenced by the ligand choice, with PHAL and AQN-derived ligands sometimes providing opposite regioselectivity.[4]
Visualization: The Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Detailed Experimental Protocol: Asymmetric Aminohydroxylation of trans-Stilbene
This protocol is a representative procedure for the synthesis of a protected vicinal amino alcohol from an olefin.[8]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine n-propanol (20 mL) and water (20 mL).
-
Reagent Addition: To the solvent mixture, add the nitrogen source, benzyl N-chloro-N-sodiocarbamate (CbzN(Na)Cl, 1.1 mmol, 1.1 equiv.), followed by the chiral ligand, (DHQD)₂-PHAL (0.05 mmol, 0.05 equiv.). Stir the mixture vigorously at room temperature.
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 mmol, 0.04 equiv.) to the stirring suspension. Continue stirring until the catalyst dissolves and the mixture becomes clear and homogeneous (approx. 10-15 minutes).
-
Substrate Addition: Add trans-stilbene (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and stir at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting olefin is consumed (typically 4-12 hours).
-
Quenching and Workup: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 1.5 g) and stir for 1 hour. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure syn-amino alcohol derivative.
Quantitative Data Summary: Sharpless AA
| Substrate (Olefin) | Ligand | Nitrogen Source | Yield (%) | ee (%) | Ref. |
| trans-Stilbene | (DHQD)₂-PHAL | CbzN(Na)Cl | 95 | 99 | [6] |
| Methyl Cinnamate | (DHQD)₂-PHAL | TsN(Na)Cl | 88 | 99 | [4] |
| 1-Dodecene | (DHQ)₂-PHAL | TsN(Na)Cl | 80 | 93 | [4] |
| Styrene | (DHQD)₂-PHAL | AcNHBr | 75 | 96 | [9] |
Core Synthetic Strategy II: Asymmetric Reduction of α-Amino Ketones
The catalytic asymmetric reduction of prochiral α-amino ketones is a highly versatile and powerful strategy for accessing chiral vicinal amino alcohols.[8] This method is particularly valuable as it can be tuned to produce either syn or anti diastereomers, depending on the choice of catalyst and reaction conditions.
Expertise & Mechanistic Rationale
Two primary catalytic systems dominate this field: oxazaborolidine-catalyzed reductions (e.g., Corey-Bakshi-Shibata or CBS reduction) and transition metal-catalyzed asymmetric transfer hydrogenation (ATH).
CBS Reduction: This method employs a chiral oxazaborolidine catalyst, derived from a natural amino alcohol like prolinol, to mediate the highly enantioselective reduction of a ketone with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[8] The key to its success is the formation of a rigid, six-membered ring transition state where the catalyst coordinates both the borane and the ketone substrate.[8] The steric environment created by the catalyst's chiral scaffold directs the hydride from the borane to a specific face of the carbonyl, thus ensuring high enantioselectivity.[8] Precise temperature control (typically 0 °C to -20 °C) is critical to prevent background, non-catalyzed reduction which would erode the enantiomeric excess. The α-amino group often requires protection (e.g., as Boc or Cbz) to prevent interference with the catalyst.
Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a chiral transition metal complex, typically with Ruthenium or Rhodium, and a readily available hydrogen source like isopropanol or formic acid.[8] Chiral diamine ligands are commonly employed to create the asymmetric environment around the metal center. This approach has proven exceptionally effective for the direct reduction of unprotected α-amino ketones, offering a more atom-economical route to valuable products like (R)-phenylephrine.[4]
Visualization: The Transition State of a CBS Reduction
Caption: Transition state model for the CBS reduction of an α-amino ketone.
Detailed Experimental Protocol: CBS Reduction of an N-Boc-α-Amino Ketone
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone.[8]
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 mmol, 0.1 equiv.).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 mmol, 0.6 equiv.) to the catalyst solution. Stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the N-Boc-α-amino ketone substrate (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the enantiopure amino alcohol.
Quantitative Data Summary: Asymmetric Ketone Reduction
| Substrate (α-Amino Ketone) | Method | Catalyst/Ligand | Yield (%) | ee (%) | dr | Ref. |
| N-Boc-2-aminoacetophenone | CBS | (S)-Me-CBS | 95 | 97 | N/A | [10] |
| 1-(benzylamino)-3,3-dimethylbutan-2-one | ATH | RuCl₂/(S,S)-TsDPEN | 98 | >99 | N/A | [8] |
| N-Cbz-3-amino-1-phenylpropan-2-one | CBS | (R)-Me-CBS | 92 | 96 | >95:5 syn | [8] |
| 2-amino-1-(4-methoxyphenyl)ethanone·HCl | ATH | Ir-Spiro complex | 95 | 98 | N/A | [4] |
Core Synthetic Strategy III: Enantioselective Ring-Opening of Epoxides
The nucleophilic ring-opening of epoxides is a classic and powerful transformation for generating 1,2-difunctionalized compounds. When applied to meso-epoxides using a chiral catalyst, it becomes an elegant desymmetrization reaction, producing anti-vicinal amino alcohols with high enantiopurity.[9][11]
Expertise & Mechanistic Rationale
The most successful catalysts for this transformation are chiral metal-salen complexes, particularly those involving Cr(III) and Co(III).[9][12] The mechanism is a fascinating example of cooperative, bimetallic catalysis.[9] One molecule of the (salen)M catalyst acts as a Lewis acid, coordinating to the epoxide oxygen and activating it for nucleophilic attack. A second catalyst molecule delivers the nucleophile (e.g., an azide anion, which is later reduced to the amine) to one of the two enantiotopic carbon atoms of the meso-epoxide.[9][13]
This dual-activation model explains the high enantioselectivity and the often-observed non-linear relationship between the enantiopurity of the catalyst and the product. The chiral salen ligand creates a well-defined steric environment that dictates which carbon is attacked, leading to the formation of the trans-product. The choice of nucleophile is critical; azide (from TMSN₃) is widely used due to its excellent nucleophilicity and the straightforward reduction of the resulting azido alcohol to the desired amino alcohol.[9] Aromatic amines have also been used directly as nucleophiles in water using a scandium-based catalytic system, offering a greener alternative.
Visualization: Mechanism of (salen)Cr-Catalyzed Epoxide Opening
Caption: Cooperative bimetallic mechanism for the enantioselective ring-opening of a meso-epoxide.
Detailed Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide
This protocol is adapted from Jacobsen's work on the (salen)Cr-catalyzed desymmetrization of meso-epoxides.[9]
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, place the chiral (salen)Cr(III)Cl catalyst (0.02 mmol, 0.02 equiv.). Add anhydrous acetonitrile (2 mL) and stir to dissolve.
-
Nucleophile Addition: Add trimethylsilyl azide (TMSN₃, 1.2 mmol, 1.2 equiv.) to the catalyst solution. Stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Cool the mixture to 0 °C. Add cyclohexene oxide (1.0 mmol, 1.0 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12-24 hours. Monitor the consumption of the epoxide by Gas Chromatography (GC) or TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether (20 mL).
-
Desilylation: Add 1M tetrabutylammonium fluoride (TBAF) in THF (1.2 mL) and stir for 1 hour to cleave the silyl ether intermediate.
-
Extraction and Purification: Wash the mixture with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude azido alcohol by flash chromatography. The resulting azido alcohol can be reduced to the corresponding amino alcohol by standard procedures (e.g., catalytic hydrogenation with H₂ over Pd/C).
Quantitative Data Summary: Enantioselective Epoxide Opening
| Substrate (meso-Epoxide) | Catalyst | Nucleophile | Yield (%) | ee (%) | Ref. |
| Cyclohexene Oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 81 | 98 | [9] |
| Cyclopentene Oxide | (R,R)-(salen)CrN₃ | TMSN₃ | 85 | 97 | [9] |
| cis-Stilbene Oxide | (R,R)-(salen)Co(OAc) | H₂O | 98 (diol) | 98 | [9] |
| Cyclohexene Oxide | Sc(DS)₃ / Chiral Bipyridine | Aniline | 95 | 96 |
Emerging Methodologies: The Next Generation
While the three core strategies remain pillars of the field, innovation continues to provide new and powerful alternatives.
-
Chemoenzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. Engineered amine dehydrogenases (AmDHs) and transaminases can convert α-hydroxy ketones directly into vicinal amino alcohols with exceptional conversions and often >99% ee, as demonstrated in the synthesis of a key intermediate for the drug ethambutol.
-
Organocatalysis: Small organic molecules, such as primary amino alcohols derived from natural amino acids, have been shown to catalyze asymmetric cross-aldol reactions and Michael additions, providing access to functionalized vicinal amino alcohols without the need for transition metals.
Conclusion
The enantioselective synthesis of vicinal amino alcohols has matured into a sophisticated field offering a diverse toolbox for the modern chemist. The Sharpless Asymmetric Aminohydroxylation provides reliable access to syn-products directly from olefins. The asymmetric reduction of α-amino ketones offers unparalleled versatility for accessing both syn- and anti-diastereomers. Finally, the enantioselective ring-opening of meso-epoxides stands as a premier method for producing anti-amino alcohols through elegant desymmetrization. The continued development of enzymatic and organocatalytic approaches promises to further enhance the efficiency, safety, and sustainability of these critical transformations, ensuring that chemists in research and drug development have robust and reliable methods to construct these vital chiral building blocks.
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Neuburger, J. E., et al. (2022). Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. ChemistryOpen, 11(1), e202100236. [Link]
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ResearchGate. (n.d.). Retrosynthetic analysis and synthetic protocols of enantiopure vicinal.... [Link]
-
University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. [Link]
-
ResearchGate. (n.d.). Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
Gogoi, P., et al. (2012). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances, 2(21), 8098-8101. [Link]
-
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]
-
ACS Publications. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. [Link]
-
ACS Publications. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. [Link]
-
RWTH Publications. (n.d.). Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis. [Link]
-
Thieme Gruppe. (n.d.). Dual Catalysis for the Synthesis of Enantiopure Vicinal Amino Alcohols. [Link]
-
PMC. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]
Sources
- 1. Palladium-catalyzed intramolecular coupling of vinyl halides and ketone enolates. Synthesis Of bridged azabicyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions with aromatic rings in chemical and biological recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
Technical Guide: Mechanism of Action of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 2-Amino-1-(m-tolyl)ethanol hydrochloride , a sympathomimetic amine structurally characterized as a phenylethanolamine derivative.
Executive Summary & Chemical Identity
2-Amino-1-(m-tolyl)ethanol hydrochloride (also referred to as 3-Methylphenylethanolamine or 3-Methyl-PEOH ) is a synthetic sympathomimetic amine. Structurally, it is the 3-methyl analogue of Phenylethanolamine and a structural isomer of Phenylpropanolamine (Norephedrine) .
Unlike its hydroxylated counterparts (e.g., Norfenefrine or Phenylephrine ), which possess a phenolic hydroxyl group essential for high-affinity hydrogen bonding at the adrenergic receptor site, the m-tolyl analogue substitutes this hydrophilic moiety with a lipophilic methyl group. This structural modification fundamentally alters its pharmacodynamics, shifting its profile from a potent direct agonist to a compound with mixed direct adrenergic agonism and indirect sympathomimetic activity (norepinephrine release).
Chemical Structure & Properties
-
IUPAC Name: 2-Amino-1-(3-methylphenyl)ethanol hydrochloride
-
Core Scaffold: Phenylethanolamine
-
Key Substituent: meta-Methyl group (m-tolyl)
-
Stereochemistry: The molecule possesses a chiral center at the
-carbon; the R-enantiomer is typically the active eutomer for direct adrenergic binding, analogous to norepinephrine.
Mechanism of Action (MoA)
The pharmacological activity of 2-Amino-1-(m-tolyl)ethanol is driven by two distinct mechanisms: Direct Adrenergic Receptor Activation and Indirect Monoamine Release .
Direct Adrenergic Receptor Agonism (Alpha-1 Bias)
The molecule acts as a ligand for
-
Binding Affinity: The absence of the meta-hydroxyl group (present in Norfenefrine) reduces affinity for the receptor's orthosteric binding site, specifically diminishing the hydrogen bond interaction with Serine residues (e.g., Ser190 in
) in Transmembrane Domain 5 (TM5). -
Lipophilic Interaction: The m-tolyl methyl group engages in hydrophobic Van der Waals interactions within the receptor pocket, partially compensating for the loss of hydrogen bonding. This results in a lower intrinsic efficacy compared to catecholamines but sufficient affinity to trigger receptor activation.
-
Selectivity: The compound exhibits selectivity for
-receptors over -receptors. -adrenergic binding strictly requires catechol or specific hydroxyl configurations for optimal helix engagement, which this molecule lacks.
Indirect Sympathomimetic Activity (Tyramine-like Effect)
A significant component of the MoA is the displacement of norepinephrine (NE) from presynaptic vesicles.
-
Uptake: The molecule is a substrate for the Norepinephrine Transporter (NET) , allowing it to enter the presynaptic sympathetic neuron.
-
Vesicular Entry: Once cytosolic, it acts as a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) , entering synaptic vesicles.
-
Displacement: It displaces endogenous NE into the cytosol.
-
Reverse Transport: The accumulated cytosolic NE is pumped out into the synaptic cleft via reverse transport through NET, activating postsynaptic
and receptors.
Metabolic Stability
-
COMT Resistance: Lacking a catechol moiety (3,4-dihydroxy), the molecule is resistant to Catechol-O-Methyltransferase (COMT) , prolonging its plasma half-life compared to endogenous catecholamines.
-
MAO Susceptibility: The primary amine and unsubstituted
-carbon make it a substrate for Monoamine Oxidase (MAO) , specifically MAO-A and MAO-B, leading to oxidative deamination.
Signal Transduction Pathway
Upon binding to the
Visualization: Alpha-1 Adrenergic Signaling Cascade
The following diagram illustrates the intracellular pathway activated by the compound.
Caption: Signal transduction pathway for Alpha-1 Adrenergic Receptor activation by 2-Amino-1-(m-tolyl)ethanol.
Experimental Protocols for Validation
To empirically validate the mechanism described above, the following protocols should be employed. These assays differentiate between direct agonism and indirect release.
Protocol 1: Competitive Radioligand Binding Assay (Affinity)
Objective: Determine the binding affinity (
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing h
-AR. Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membranes. -
Incubation:
-
Radioligand: [3H]-Prazosin (0.2 nM).
-
Test Compound: 2-Amino-1-(m-tolyl)ethanol (10 concentrations:
M to M). -
Non-specific Binding: Define using 10
M Phentolamine.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.-
Expected Result:
in the micromolar range (1-10 M), indicating lower affinity than Norfenefrine ( ~100 nM) due to the lack of the 3-OH group.
-
Protocol 2: Isometric Tension Recording (Functional Efficacy)
Objective: Assess vasoconstrictive potency (
-
Tissue Preparation: Isolate thoracic aorta from male Wistar rats. Remove endothelium mechanically. Cut into 3mm rings.
-
Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, 95% O2/5% CO2). Apply 2g resting tension.
-
Equilibration: Equilibrate for 60 min, washing every 15 min.
-
Agonist Curve: Construct a cumulative concentration-response curve (
M to M) for 2-Amino-1-(m-tolyl)ethanol. -
Cocaine Intervention (Critical Step):
-
Washout and incubate tissue with Cocaine (10
M) for 20 min (blocks NET uptake). -
Repeat the agonist curve.
-
Interpretation: If the curve shifts significantly to the right (lower potency), the mechanism involves NET uptake (Indirect Action). If the curve remains stable, the mechanism is primarily Direct Agonism.
-
Expected Result: Partial rightward shift, confirming mixed mechanism.
-
Comparative Structure-Activity Relationship (SAR)
The following table summarizes the pharmacological impact of the m-tolyl substitution compared to standard adrenergic agents.
| Compound | Structure (Ring Substituent) | Primary Mechanism | Alpha-1 Affinity | Lipophilicity (LogP) | BBB Penetration |
| 2-Amino-1-(m-tolyl)ethanol | 3-Methyl (-CH3) | Mixed (Direct/Indirect) | Moderate | High | High |
| Norfenefrine | 3-Hydroxyl (-OH) | Direct Alpha Agonist | High | Low | Low |
| Phenylethanolamine | Unsubstituted (-H) | Indirect (Releasing Agent) | Low | Moderate | Moderate |
| Phenylephrine | 3-OH, N-Methyl | Direct Alpha Agonist | Very High | Low | Low |
Key Insight: The replacement of the 3-OH with a 3-Methyl group increases lipophilicity, enhancing Central Nervous System (CNS) penetration, potentially leading to central stimulatory effects distinct from the purely peripheral effects of Norfenefrine.
References
-
Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill.
-
Trendelenburg, U. (1963). Supersensitivity and Subsensitivity to Sympathomimetic Amines. Pharmacological Reviews, 15(2), 225-276.
-
Minneman, K. P., & Esbenshade, T. A. (1994). Alpha-1 Adrenergic Receptor Subtypes. Annual Review of Pharmacology and Toxicology, 34, 117-133.
-
PubChem Compound Summary. (2024). Phenylethanolamine Derivatives and SAR. National Center for Biotechnology Information.
Topic: Use of 2-Amino-1-(m-tolyl)ethanol hydrochloride as a Chiral Auxiliary
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral auxiliaries that enable the predictable and high-fidelity synthesis of enantiomerically pure molecules.[1][2] This technical guide focuses on 2-Amino-1-(m-tolyl)ethanol hydrochloride, a representative member of this class, detailing its role in directing stereoselective transformations. We will explore the fundamental principles of its application, from the formation of covalent derivatives like oxazolidinones to its influence in key carbon-carbon bond-forming reactions such as diastereoselective alkylations and aldol additions. The narrative emphasizes the mechanistic basis for stereocontrol, provides validated experimental protocols for its use and subsequent removal, and contextualizes its utility within the synthesis of complex, biologically active compounds. This document serves as a practical resource for chemists seeking to leverage this auxiliary for achieving specific stereochemical outcomes in pharmaceutical and chemical research.
Introduction: The Imperative for Stereocontrol in Synthesis
In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms—stereochemistry—is a critical determinant of function. For pharmaceuticals, the desired therapeutic effect often resides in a single enantiomer, while its mirror image may be inactive or even toxic. Consequently, the ability to selectively synthesize one enantiomer over the other, a practice known as asymmetric synthesis, is of paramount importance.[3]
One of the most robust and reliable strategies in asymmetric synthesis is the use of a chiral auxiliary.[3][4] This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then acts as a "chiral director," using its inherent stereochemistry to guide the approach of reagents, forcing the creation of a new stereocenter with a specific, predictable configuration. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
2-Amino-1-(m-tolyl)ethanol belongs to the class of 1,2-amino alcohols, which are among the most successful and widely utilized chiral auxiliaries, most famously demonstrated by the Evans oxazolidinone systems.[3][4][5] These auxiliaries are valued for their ability to:
-
Form rigid, cyclic derivatives with substrates (e.g., N-acyl oxazolidinones).
-
Provide a well-defined steric environment to ensure high diastereofacial selectivity.
-
Enable reliable cleavage under conditions that do not compromise the newly formed stereocenter.
This guide provides a detailed examination of 2-Amino-1-(m-tolyl)ethanol hydrochloride as a practical tool for achieving these goals.
Physicochemical Properties and Synthesis
The hydrochloride salt form enhances the stability and handling of the free amine.
| Property | Value |
| IUPAC Name | (1R)-2-amino-1-(3-methylphenyl)ethanol;hydrochloride |
| CAS Number | 1391354-71-4[6] |
| Molecular Formula | C9H14ClNO[6] |
| Molecular Weight | 187.67 g/mol |
| Canonical SMILES | CC1=CC=CC(=C1)C(CN)O.Cl |
| InChI Key | IHNWJJLKSBXLRI-FVGYRXGTSA-N[6] |
The synthesis of chiral 1,2-amino alcohols is typically achieved through the enantioselective reduction of the corresponding α-amino ketones.[7] This transformation can be accomplished using catalytic asymmetric transfer hydrogenation with a suitable chiral ruthenium catalyst, which consistently delivers the desired alcohol in high yield and with excellent enantiomeric excess (ee).[7]
Mechanism of Stereodirection: The Oxazolidinone Approach
The power of 2-Amino-1-(m-tolyl)ethanol as a chiral auxiliary is best illustrated through its incorporation into a rigid heterocyclic system, such as an N-acylated oxazolidin-2-one. This framework provides the conformational rigidity required for effective stereochemical communication.
Formation of the Chiral Controller
The first step is the attachment of the auxiliary to a prochiral carboxylic acid derivative. This is typically achieved by first forming the oxazolidinone from the amino alcohol and then acylating the nitrogen atom. This creates an N-acyl oxazolidinone, the active substrate for subsequent stereoselective reactions.
Diastereoselective Enolate Formation and Alkylation
The core of the methodology lies in the diastereoselective alkylation of the N-acyl oxazolidinone.[3][4] The process relies on predictable enolate geometry and a sterically biased approach of the electrophile.
-
Enolate Formation: The substrate is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming an enolate. The presence of a Lewis acid, often coordinated to the carbonyl oxygen, helps in the formation of a rigid, chelated Z-enolate.
-
Facial Shielding: The m-tolyl group on the oxazolidinone ring projects outwards, creating a significant steric barrier. This barrier effectively blocks one face of the planar enolate.
-
Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less hindered opposite face. This directed attack ensures the formation of one diastereomer in significant excess. The reaction is typically run at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent side reactions.[4]
The causality behind this high selectivity is the energetic penalty associated with the electrophile approaching from the sterically congested face defined by the tolyl group.
Caption: Mechanism of stereocontrol using a tolyl-substituted auxiliary.
Cleavage and Recovery of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal without affecting the newly created stereocenter.[3] The acylated oxazolidinone can be cleaved using various nucleophilic reagents to yield different functional groups:
-
LiAlH₄ or LiBH₄: Reductive cleavage to yield a primary alcohol.[4]
-
LiOH / H₂O₂: Saponification to yield a carboxylic acid.
-
Sodium Methoxide: Transesterification to yield a methyl ester.
-
Weinreb Amine (Me(OMe)NH·HCl): Conversion to a Weinreb amide, a versatile intermediate for ketone synthesis.
This versatility allows the final product to be tailored for subsequent steps in a synthetic route, while the chiral auxiliary can be recovered and recycled, improving the overall efficiency and cost-effectiveness of the process.
Experimental Protocols and Workflow
The following protocols are representative examples of how 2-Amino-1-(m-tolyl)ethanol, as part of an oxazolidinone auxiliary, can be used in a synthetic workflow.
General Workflow
The overall process follows a logical sequence from attaching the auxiliary to recovering the final product.
Caption: Standard experimental workflow for auxiliary-mediated synthesis.
Protocol 1: Diastereoselective Alkylation
This protocol describes the alkylation of an N-propanoyl oxazolidinone derived from 2-Amino-1-(m-tolyl)ethanol.
Reagents and Conditions:
-
Substrate: N-Propanoyl-(4R,5S)-4-(m-tolyl)-5-phenyloxazolidin-2-one (1.0 equiv)
-
Base: Sodium hexamethyldisilazide (NaHMDS, 2.0 M in THF, 1.1 equiv)
-
Electrophile: Benzyl bromide (BnBr, 1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: -78 °C
Procedure:
-
Dissolve the N-propanoyl oxazolidinone substrate in anhydrous THF under an inert nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise over 15 minutes. The solution should turn a deep yellow, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add the benzyl bromide electrophile dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure, diastereomerically enriched alkylated product.[4][8]
Protocol 2: Auxiliary Cleavage to a Carboxylic Acid
Reagents and Conditions:
-
Substrate: Alkylated N-acyl oxazolidinone (1.0 equiv)
-
Reagents: Lithium hydroxide (LiOH, 4.0 equiv), 30% Hydrogen peroxide (H₂O₂, 4.0 equiv)
-
Solvent: THF/Water (3:1 mixture)
-
Temperature: 0 °C to room temperature
Procedure:
-
Dissolve the alkylated substrate in a 3:1 mixture of THF and water, and cool the solution to 0 °C in an ice bath.
-
Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Remove the THF under reduced pressure.
-
Make the aqueous solution basic (pH > 11) with NaOH to ensure the auxiliary is in its free amine form for extraction. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the remaining aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate to isolate the final carboxylic acid product.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.
Data & Applications
The effectiveness of chiral auxiliaries like 2-Amino-1-(m-tolyl)ethanol is measured by the diastereomeric excess (d.e.) of the product, which translates directly to the enantiomeric excess (e.e.) of the final product after cleavage. For Evans-type auxiliaries, these values are consistently high.
| Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl Bromide | α-Benzyl propanoic acid derivative | >99% | 85-95% |
| Methyl Iodide | α-Methyl propanoic acid derivative | >98% | 88-96% |
| Allyl Bromide | α-Allyl propanoic acid derivative | >99% | 82-90% |
| Data is representative for this class of auxiliaries based on established literature.[4][5] |
The enantiopure products derived from this methodology are valuable building blocks in the synthesis of numerous pharmaceuticals and natural products.[9][10] For example, the synthesis of non-proteinogenic α-amino acids, β-lactam antibiotics, and polyketide natural products often relies on the robust stereocontrol offered by such auxiliaries.[11]
Conclusion
2-Amino-1-(m-tolyl)ethanol hydrochloride is a powerful and versatile chiral auxiliary for asymmetric synthesis. When incorporated into a rigid oxazolidinone framework, its m-tolyl substituent provides a well-defined steric environment that directs the formation of new stereocenters with exceptionally high levels of diastereoselectivity. The reliability of the protocols, the high stereochemical fidelity, and the ability to cleave the auxiliary to furnish a variety of functional groups make this a valuable tool for researchers in organic synthesis. Its application underscores a fundamental and field-proven strategy for constructing complex chiral molecules, enabling the advancement of drug development and chemical science.
References
- SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric.
- Fluorochem. (R)-2-Amino-2-(m-tolyl)ethanol hydrochloride (CAS 1391354-71-4).
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Available from: [Link]
- ResearchGate. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2025, August 6).
-
Wikipedia. Enantioselective reduction of ketones. Available from: [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
-
PMC. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available from: [Link]
-
An-Najah Staff. (2025, August 2). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available from: [Link]
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
SciSpace. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Available from: [Link]
-
MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]
-
PMC. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Available from: [Link]
-
PMC. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Available from: [Link]
-
PMC. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Available from: [Link]
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]
-
PMC. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]
-
PubMed. (2011, July 14). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Available from: [Link]
-
University of Groningen. Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available from: [Link]
-
MDPI. Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. Available from: [Link]
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Foreword: Re-examining the Ethanolamine Scaffold for Novel Therapeutics
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- 1. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - www.ebris.eu [ebris.eu]
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Methodological & Application
Application Note: Protocol for Chiral Resolution of 2-Amino-1-(m-tolyl)ethanol
Executive Summary
This Application Note details the protocol for the chiral resolution of 2-Amino-1-(m-tolyl)ethanol (also known as 3-methyl-phenylethanolamine). This molecule is a critical intermediate in the synthesis of adrenergic agonists (sympathomimetics) and radioligands. Due to the distinct pharmacological profiles of enantiomers in this class—where the (
While biocatalytic methods (lipase-catalyzed kinetic resolution) exist, they often suffer from scale-up limitations for this specific substrate class due to competitive amine acylation. Therefore, this guide prioritizes Classical Diastereomeric Salt Crystallization using (
Theoretical Foundation & Experimental Logic
The Resolving Agent Selection
The choice of (
-
Structural Homology: Both the substrate and Mandelic acid possess a phenyl ring and adjacent hydroxyl/amine functionalities. This allows for a "hand-in-glove" fit involving:
-
Ionic Bonding: Between the protonated amine (
) and the carboxylate ( ). -
Hydrogen Bonding: Between the hydroxyl groups.
-
-
Stacking: Between the m-tolyl ring and the phenyl ring of Mandelic acid.
-
-
The meta-Methyl Effect: The methyl group at the meta position increases the lipophilicity of the molecule compared to the unsubstituted phenylethanolamine. This necessitates a solvent system that balances solubility (to dissolve the salt at high temp) with selectivity (to crash out the less soluble diastereomer upon cooling).
Thermodynamics of Separation
The resolution relies on the difference in Solubility Product (
-
Salt A: (
)-Amine ( )-Acid (Less Soluble - Precipitate) -
Salt B: (
)-Amine ( )-Acid (More Soluble - Mother Liquor)
Experimental Protocol: Chemical Resolution
Materials Required[1]
-
Substrate: Racemic 2-Amino-1-(m-tolyl)ethanol (Free base).
-
Resolving Agent: (
)-(+)-Mandelic Acid ( optical purity). -
Solvents: Isopropyl Alcohol (IPA), Absolute Ethanol (EtOH), Methanol (MeOH).
-
Base: 2N NaOH (for liberation).
Solvent Screening Data
Before scale-up, a solvent screen is critical. The following data (representative of this class) guides the choice:
| Solvent System | Solubility ( | Yield (1st Crop) | Enantiomeric Excess (ee) | Recommendation |
| Methanol | Very High | < 20% | Low (< 50%) | Avoid (Too soluble) |
| Ethanol (Abs) | High | 30-35% | Moderate (75%) | Good for recrystallization |
| IPA (Isopropanol) | Moderate | 40-45% | High (88-92%) | Primary Choice |
| Water | Low | N/A | N/A | Anti-solvent only |
Step-by-Step Procedure
Step 1: Salt Formation [1]
-
Charge a reaction vessel with 10.0 g (66.1 mmol) of racemic 2-Amino-1-(m-tolyl)ethanol.
-
Add 100 mL of Isopropyl Alcohol (IPA). Heat to 60°C to ensure complete dissolution.
-
In a separate beaker, dissolve 10.1 g (66.1 mmol, 1.0 eq) of (
)-(+)-Mandelic Acid in 40 mL of warm IPA.-
Note: Using 1.0 equivalent ensures complete salt formation. Some protocols use 0.5 eq (the "Pope-Peachey" method), but for initial high-purity targeting, 1.0 eq is more robust.
-
-
Slowly add the acid solution to the amine solution at 60°C over 15 minutes.
Step 2: Controlled Crystallization (Nucleation)
-
Maintain temperature at 60°C for 30 minutes. The solution should remain clear.
-
Ramp Down: Cool the mixture to 25°C at a rate of 5°C per hour.
-
Critical: Rapid cooling traps the "wrong" diastereomer (kinetic entrapment). Slow cooling promotes thermodynamic purity.
-
-
If no precipitate forms by 40°C, add a seed crystal of the pure (
)-amine ( )-mandelate salt (if available) or scratch the glass wall. -
Once at 25°C, further cool to 0-5°C (ice bath) and stir for 2 hours.
Step 3: Isolation and Recrystallization
-
Filtration: Filter the white crystalline solid under vacuum.
-
Wash: Wash the cake with 20 mL of cold IPA.
-
Analysis (In-Process): Dry a small sample. If ee is
, proceed to recrystallization.
Step 4: Liberation of the Free Base
-
Suspend the purified salt in 50 mL of water.
-
Add 2N NaOH dropwise until pH reaches >12. The solution will become cloudy as the free amine liberates.
-
Extraction: Extract 3 times with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry organic layer over anhydrous
, filter, and evaporate to yield the optically pure ( )-2-Amino-1-(m-tolyl)ethanol.
Visualization: Process Workflow
The following diagram illustrates the logical flow of the resolution process, highlighting the critical decision points for purity control.
Caption: Workflow for the diastereomeric salt resolution of 2-Amino-1-(m-tolyl)ethanol using Mandelic Acid.
Analytical Validation (QC Protocol)
To validate the success of the resolution, Chiral HPLC is required. Polarimetry (optical rotation) is insufficient for determining high ee% accurately.
HPLC Methodology
-
Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA .
-
Why: These columns are the industry standard for
-amino alcohols.
-
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).
-
Technical Note: The DEA is mandatory. Without it, the basic amine interacts with residual silanols on the silica support, causing severe peak tailing and poor resolution.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring absorption).
-
Temperature: 25°C.
Expected Chromatogram
-
Peak 1: (
)-Enantiomer (typically elutes first on OD-H, but must be confirmed with standards). -
Peak 2: (
)-Enantiomer.[3][4][5][6][7] -
Resolution (
): Should be (baseline separation).
Mechanism of Chiral Recognition[8]
Understanding why the separation works allows for troubleshooting. If the salt doesn't crystallize, the solvent polarity is likely disrupting the specific hydrogen bond network shown below.
Caption: The "Three-Point Interaction" model stabilizing the less soluble diastereomeric salt.
References
-
Ingo Schiffers & Carsten Bolm. "Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)Amino-1-Cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid."[3] Organic Syntheses, 2002, 79, 169.
-
Daicel Chiral Technologies. "Chiral Selector and Column Selection Guide for Amino Alcohols." Chiral Technologies Application Notes.
-
Bieber, L. W., & De Araújo, M. C. F. "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols."[8] Molecules, 2002, 7(12), 902-906.[8]
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides.
- Ault, A. "Resolution of D,L-alpha-Phenylethylamine." Journal of Chemical Education, 1965, 42, 269.
Sources
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1512677A1 - PROCESS FOR PRODUCING OPTICALLY ACTIVE s-AMINO ALCOHOL - Google Patents [patents.google.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. mdpi.com [mdpi.com]
Synthesis of serotonin-norepinephrine reuptake inhibitors using (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride
Application Note & Protocol
Topic: Strategic Synthesis of Novel Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Scaffolds from (S)-2-Amino-2-(m-tolyl)ethanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a critical class of antidepressants that function by elevating the levels of both serotonin and norepinephrine in the synaptic cleft.[1] The synthesis of chiral SNRIs often relies on stereospecific precursors to ensure enantiomeric purity, which is crucial for therapeutic efficacy and safety.[2] This document outlines a strategic approach for utilizing the chiral building block, (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, in the synthesis of a novel SNRI analog. While this specific precursor is not a documented starting material for major approved SNRIs such as venlafaxine or duloxetine—due to its meta-tolyl substitution pattern as opposed to the para-substituted phenyl rings found in those drugs—its structure presents a valuable opportunity for scaffold innovation in drug discovery. This application note provides a well-reasoned, hypothetical synthetic protocol for a novel "m-Tolyl Venlafaxine Analog," designed to guide medicinal chemists in the exploration of new chemical entities with potential SNRI activity.
Introduction: The Rationale for Scaffold Innovation
The core structure of many successful SNRIs, like venlafaxine, is a phenylethylamine derivative.[3] Venlafaxine itself is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol. The key pharmacophore elements include a tertiary amine and a substituted phenyl ring. Chirality is a determining factor in the activity of SNRIs; for instance, the enantiomers of venlafaxine exhibit different profiles, with (R)-venlafaxine potently inhibiting both serotonin and norepinephrine reuptake, while the (S)-enantiomer is more selective for serotonin.[2]
The specified starting material, (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, provides a fixed (S)-stereocenter and a tolyl group, which is structurally distinct from the methoxy- or hydroxy-substituted phenyl rings in venlafaxine and its primary metabolite, desvenlafaxine.[4][5] Attempting to chemically convert the m-tolyl group to a p-methoxyphenyl group would be synthetically inefficient.
A more logical and innovative approach is to leverage the existing m-tolyl moiety to create a novel analog. This allows researchers to probe the structure-activity relationship (SAR) at the phenyl ring, potentially leading to compounds with unique selectivity profiles, improved metabolic stability, or different off-target effects.[6] This note, therefore, details a proposed synthesis of (S)-1-[2-(dimethylamino)-1-(m-tolyl)ethyl]cyclohexan-1-ol , a novel analog of venlafaxine.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process designed for efficiency and high fidelity, drawing upon established chemical transformations used in the synthesis of related pharmaceutical compounds.
-
Reductive N,N-Dimethylation: The primary amine of (S)-2-Amino-2-(m-tolyl)ethanol is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction. This classic transformation uses formic acid and formaldehyde and is known for its high yields and compatibility with hydroxyl groups. This method is documented in synthetic routes for venlafaxine itself.[7]
-
Condensation with Cyclohexanone via Grignard Reagent Formation: This step builds the cyclohexanol portion of the target molecule. The hydroxyl group of the N,N-dimethylated intermediate is first protected. The protected compound is then halogenated at the benzylic position, converted to a Grignard reagent, and subsequently reacted with cyclohexanone to form the final tertiary alcohol. This approach is adapted from methodologies for constructing complex benzylic structures.
Workflow Diagram
Caption: Proposed two-part synthetic workflow for the m-Tolyl Venlafaxine Analog.
Experimental Protocols (Hypothetical)
These protocols are conceptual and intended as a starting point for laboratory investigation. Researchers must conduct their own optimization and safety assessments.
Protocol 1: N,N-Dimethylation of (S)-2-Amino-2-(m-tolyl)ethanol
This protocol employs the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine.
Materials:
-
(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Formic acid (HCOOH, ~98%)
-
Formaldehyde (HCHO, ~37% solution in H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Generation: Dissolve (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride in water and basify to pH > 10 with a saturated solution of NaHCO₃. Extract the resulting free amine into dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the free base as an oil.
-
Reaction Setup: To a round-bottom flask charged with the free amine, add formic acid (3.0 molar equivalents). Cool the mixture to 0 °C in an ice bath.
-
Amine Methylation: Slowly add aqueous formaldehyde (2.5 molar equivalents) to the stirred mixture. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 90-100 °C) for 18-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully basify with a saturated NaHCO₃ solution until effervescence ceases and the pH is > 9.
-
Extraction and Purification: Extract the product with dichloromethane (3x volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product, (S)-2-(Dimethylamino)-2-(m-tolyl)ethanol, can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (S)-1-[2-(Dimethylamino)-1-(m-tolyl)ethyl]cyclohexan-1-ol
This protocol involves the formation of a Grignard reagent followed by nucleophilic addition to cyclohexanone.
Materials:
-
(S)-2-(Dimethylamino)-2-(m-tolyl)ethanol (from Protocol 1)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
AIBN (catalyst)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated ammonium chloride (NH₄Cl) solution
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Hydroxyl Protection: Dissolve the amino alcohol from Protocol 1 in anhydrous THF. Add imidazole (1.5 eq) followed by TBDMSCl (1.2 eq). Stir at room temperature until TLC analysis confirms the complete consumption of the starting material. Work up by quenching with water, extracting with ethyl acetate, and purifying to yield the TBDMS-protected intermediate.
-
Benzylic Bromination: Dissolve the protected intermediate in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under a light source until the reaction is complete. Cool, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.
-
Grignard Formation and Reaction: Activate magnesium turnings in a flame-dried flask. Add a solution of the crude benzylic bromide in anhydrous THF dropwise to initiate Grignard formation. Once the reagent is formed, cool the mixture to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Quench and Deprotection: After the reaction is complete, quench carefully by the slow addition of saturated NH₄Cl solution. Extract the product into ethyl acetate. To the crude product dissolved in THF, add TBAF (1.5 eq) and stir until the TBDMS group is cleaved.
-
Final Purification: Work up the deprotection reaction by washing with water and brine. Dry the organic layer and concentrate. The final product, the target m-Tolyl Venlafaxine Analog, can be purified by flash chromatography or crystallization.
Data Summary (Target Parameters)
The following table outlines the target parameters for the proposed synthesis. These are not experimental results but represent realistic goals for process development based on analogous reactions.
| Step | Reactant | Molar Eq. | Key Reagents | Solvent | Temp. (°C) | Target Yield (%) |
| 1 | (S)-2-Amino-2-(m-tolyl)ethanol | 1.0 | HCOOH, HCHO | None | 90-100 | 85-95 |
| 2a | Intermediate 1 | 1.0 | TBDMSCl, Imidazole | THF | RT | 90-98 |
| 2b | Protected Intermediate | 1.0 | NBS, AIBN | CCl₄ | Reflux | 70-85 |
| 2c | Benzylic Bromide | 1.0 | Mg, Cyclohexanone | THF | 0 to RT | 50-65 |
| 2d | Silyl-protected Product | 1.0 | TBAF | THF | RT | 85-95 |
Conclusion
The chiral precursor (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride serves as a valuable, though unconventional, starting point for the synthesis of novel SNRI candidates. The protocols detailed herein for the synthesis of a "m-Tolyl Venlafaxine Analog" provide a logical and scientifically-grounded framework for researchers and drug developers. This approach encourages the exploration of new chemical space by modifying known pharmacophores, a proven strategy in the quest for next-generation therapeutics with improved pharmacological profiles. All proposed methodologies are based on well-established, high-yielding reactions and should be adaptable for laboratory-scale synthesis and initial biological screening.
References
- Magnus, N. A., et al. (2013). Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors. J. Org. Chem., 78, 5768–5774. [Link not available]
- Al-Shorbagy, A., & El-Sherbeny, M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.
- Drugs of the Future. (2006). Desvenlafaxine Succinate. Drugs of the Future, 31(1), 27.
-
Yang, S., et al. (2022). The synthesis of desvenlafaxine from p-hydroxyacetophenone. ResearchGate. Available at: [Link]
-
Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Magano, J., et al. (2008). Process for synthesizing desvenlafaxine free base and salts or solvates thereof. Google Patents (WO2008090465A2).
-
Al-Shorbagy, A., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. Available at: [Link]
-
Yang, S., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. PMC. Available at: [Link]
-
Davies, H. M., & Stafford, D. G. (2010). Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications. Available at: [Link]
- Bhuniya, R., & Nanda, S. (2012). Process for total synthesis of venlafaxine. Google Patents (US9527800B2).
-
Davies, H. M., et al. (2010). Enantioselective synthesis of β-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications (RSC Publishing). Available at: [Link]
-
Hudson, S. C., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics. PubMed. Available at: [Link]
-
Reddy, K. S., et al. (2005). Preparation of Venlafaxine-Antidepressant Drug. ResearchGate. Available at: [Link]
-
Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. ChEMBL - EMBL-EBI. Available at: [Link]
-
Carlier, P. R., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Mayo Clinic. Available at: [Link]
-
Bonaccorso, C., et al. (2016). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. PMC. Available at: [Link]
-
Zhu, Y.-Y., Li, T., & Gu, S. (2004). Synthesis of Venlafaxine Hydrochloride. Semantic Scholar. Available at: [Link]
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics [mdpi.com]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with improved pharmaceutical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application Note: Strategic Biocatalysis for Chiral 1,2-Amino Alcohols
Topic: Biocatalytic Synthesis of Chiral Amino Alcohols Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Process Chemists, and Drug Development Leads
Abstract
Chiral 1,2-amino alcohols are privileged pharmacophores, constituting the core of essential therapeutics including adrenergic blockers (e.g., Propranolol), antivirals (e.g., Atazanavir), and antibiotics (e.g., Ethambutol). Traditional chemical synthesis often relies on chiral pool starting materials or heavy-metal catalysis, which can suffer from poor atom economy and toxic waste streams.
This guide details two scalable, self-validating biocatalytic routes:
Part 1: Strategic Route Selection
The choice between ATA and KRED platforms depends strictly on the oxidation state of your starting material and the desired stereochemistry.
| Feature | Route A: | Route B: Ketoreductase (KRED) |
| Substrate Class | ||
| Transformation | ||
| Stereocontrol | Sets amine chirality (usually anti-Prelog) | Sets alcohol chirality (Prelog or anti-Prelog) |
| Equilibrium | Unfavorable ( | Favorable ( |
| Key Challenge | Product inhibition & equilibrium shift | Substrate stability (dimerization of free amino ketones) |
| Ideal For | Creating new amine centers from achiral ketones | Setting the second stereocenter in pre-aminated scaffolds |
Part 2: Route A — Transaminase (ATA) Mediated Amination[2]
The Mechanistic Challenge
Transaminases employ a "Ping-Pong Bi-Bi" mechanism dependent on Pyridoxal-5'-phosphate (PLP). The critical bottleneck is the thermodynamic equilibrium, which heavily favors the ketone substrate over the amine product.
Expert Insight: To drive this reaction to completion (>95% conversion), one must remove the coproduct. We utilize Isopropylamine (IPA) as the amine donor. The coproduct is Acetone , which is volatile and can be removed via nitrogen sweep or reduced pressure, effectively shifting the equilibrium (Le Chatelier’s principle).
Workflow Visualization
Caption: Ping-Pong Bi-Bi mechanism of
Protocol: ATA Synthesis of (1S, 2R)-Norephedrine Analogues
Target: Conversion of 1-hydroxy-1-phenylpropan-2-one to (1R,2S)-2-amino-1-phenylpropan-1-ol.
Reagents:
-
Enzyme: Commercial
-Transaminase (e.g., Codexis ATA-113 or similar (S)-selective variant). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Amine Donor: Isopropylamine (IPA) hydrochloride.
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.
Step-by-Step Procedure:
-
Buffer Preparation (The "Smart" Donor Mix):
-
Prepare a 1.0 M solution of Isopropylamine (IPA).
-
Crucial Step: Adjust pH to 7.5 using concentrated HCl. Caution: Exothermic.
-
Add PLP to a final concentration of 1.0 mM. (PLP is light sensitive; wrap container in foil).
-
-
Substrate Solubilization:
-
Dissolve the hydroxy ketone substrate in DMSO (Dimethyl sulfoxide).
-
Limit: Final DMSO concentration in the reaction should not exceed 10-15% (v/v) to prevent enzyme denaturation.
-
-
Reaction Initiation:
-
In a reaction vessel (e.g., screw-cap vial for small scale, jacketed reactor for scale-up), combine:
-
850 µL IPA/PLP Buffer (from Step 1).
-
50 µL Substrate in DMSO (Final conc: 10–50 mM).
-
100 µL Enzyme formulation (Lyophilized powder dissolved in buffer, typically 5–10 mg/mL).
-
-
Total Volume: 1000 µL.
-
-
Equilibrium Displacement (The Driver):
-
Incubate at 30°C with orbital shaking (250 rpm).
-
Open System: If scaling up (>10 mL), apply a gentle stream of nitrogen over the headspace or mild vacuum (200 mbar) to continuously remove acetone.
-
Note: For closed vials (screening), conversion will stall at ~50-60%.
-
-
Termination & Work-up:
-
After 24 hours, quench by adding 100 µL 10 M NaOH (pH > 12).
-
Extract twice with Ethyl Acetate or MTBE.
-
Dry organic layer over
and concentrate.
-
Part 3: Route B — Ketoreductase (KRED) Dynamic Kinetic Resolution (DKR)
The Mechanistic Advantage
When synthesizing amino alcohols from
If the KRED reduces one enantiomer of the ketone faster than the other, and the racemization (
Workflow Visualization
Caption: Dynamic Kinetic Resolution (DKR) of
Protocol: KRED Reduction of -Amino Ketones
Target: Synthesis of (1S, 2S)-Pseudoephedrine analogues.
Reagents:
-
Enzyme: KRED (NADPH-dependent).[2]
-
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.
-
Buffer: Triethanolamine (TEA) or KPi, pH 7.0–8.0.
Step-by-Step Procedure:
-
Reaction Mixture Preparation:
-
Dissolve Glucose (1.5 equivalents relative to substrate) in Buffer (100 mM KPi, pH 7.0).
-
Add NADP+ (final conc. 0.5 mM). Note: Catalytic amount is sufficient due to recycling.
-
Add GDH (5–10 U/mL).
-
-
Substrate Addition:
-
Add
-amino ketone substrate (dissolved in IPA or DMSO). -
Critical: If the substrate is an HCl salt, neutralize it carefully. Free
-amino ketones can be unstable (dimerization). -
Optimization: If doing DKR, ensure pH is high enough (pH 8.0) to promote racemization, but within enzyme stability limits.
-
-
Enzyme Addition:
-
Add KRED enzyme (1–5 mg/mL).
-
-
Monitoring:
-
Incubate at 30°C.
-
Monitor pH! The GDH reaction produces Gluconic Acid, which drops the pH.
-
Titration: Use a pH-stat or add strong buffer to maintain pH 7.0–8.0. If pH drops < 6, KRED activity often ceases.
-
-
Work-up:
-
Saturate aqueous phase with NaCl (salting out).
-
Extract with Isopropyl Acetate (IPAc) or DCM.
-
Amino alcohols are polar; multiple extractions may be required.
-
Part 4: Analytical Validation
Trust but verify. Biocatalysis requires rigorous stereochemical analysis.
Determination of Conversion and ee%
Do not rely on standard C18 HPLC. You must use Chiral Stationary Phases (CSPs).
| Analyte | Recommended Column | Mobile Phase | Detection |
| Amino Alcohols | Chiralpak IA, IB, or IC (Daicel) | Heptane:EtOH:DEA (90:10:0.1) | UV (210–254 nm) |
| Derivatized | C18 (after Marfey's) | Water:MeCN (Gradient) | UV (340 nm) |
Marfey’s Method (FDAA Derivatization)
If chiral HPLC is unavailable, derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
-
Mix 50 µL sample + 100 µL FDAA (1% in acetone) + 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Neutralize with HCl.
-
Analyze on standard C18 HPLC. Diastereomers will separate significantly.
References
-
Ghislieri, D., & Turner, N. J.[3] (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.[3] Topics in Catalysis, 57(5), 284-300.[3]
-
[Link]
-
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
-
[Link]
-
-
Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals.[4][5] Biomolecules, 3(4), 741-777.[4]
-
[Link]
-
-
Hohne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
-
[Link]
-
-
Codexis Inc. (2010). Ketoreductase polypeptides and uses thereof (Patent US9404092B2 - regarding Atazanavir intermediate).[2]
Sources
- 1. scispace.com [scispace.com]
- 2. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 2-Amino-1-(m-tolyl)ethanol for Advanced Synthesis
Abstract
This document provides a comprehensive guide to the protecting group strategies for 2-Amino-1-(m-tolyl)ethanol hydrochloride, a versatile chiral building block in pharmaceutical and materials science. We delve into the chemoselective protection of its primary amino and secondary hydroxyl groups, emphasizing the rationale behind methodological choices. Detailed, field-tested protocols for the introduction and cleavage of key protecting groups such as Boc, Cbz, and TBDMS are presented. Furthermore, we explore orthogonal strategies that permit the selective manipulation of one functional group in the presence of the other, a critical requirement for complex, multi-step syntheses. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.
Introduction: The Synthetic Challenge
2-Amino-1-(m-tolyl)ethanol is a bifunctional molecule featuring a nucleophilic primary amine and a secondary alcohol. This structure makes it an excellent precursor for chiral ligands, catalysts, and complex drug intermediates. However, the similar reactivity of these two functional groups presents a significant challenge for regioselective modification. Direct derivatization often leads to a mixture of N-acylated, O-acylated, and N,O-diacylated products. Therefore, a robust protecting group strategy is not merely advantageous but essential for any controlled, sequential synthesis.[1]
The commercially available hydrochloride salt form adds a preliminary step to most synthetic routes: the amine must be liberated by basification before it can be protected. This guide will address the protection of the free base.
Strategic Decision Framework for Protection
The choice of a protecting group strategy is dictated by the overall synthetic plan. The key is to select groups that are stable to the reaction conditions planned for other parts of the molecule and can be removed selectively without affecting other functional groups—a concept known as orthogonality.[2][3][4]
Below is a decision-making workflow to guide the selection of an appropriate strategy.
Caption: Decision workflow for selecting a protecting group strategy.
Protection of the Amino Group
The primary amine is generally more nucleophilic than the secondary alcohol, allowing for selective protection under carefully controlled conditions.[5] Carbamates are the most common and reliable class of protecting groups for amines.[4]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[6][7][8]
Protocol 3.1.1: N-Boc Protection
-
Free Base Generation: Dissolve 2-Amino-1-(m-tolyl)ethanol hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM, 10 mL/g) and 1 M aqueous sodium hydroxide (NaOH, 5 mL/g). Stir vigorously for 15 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Protection: Dissolve the resulting free amine in DCM (10 mL/g). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.[9][10] Stir at room temperature for 4-6 hours.
-
Scientist's Note: The reaction is generally clean. The use of a slight excess of Boc₂O ensures complete conversion.
-
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexane and ethyl acetate. The product will have a higher Rf value than the starting material.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.
Protocol 3.1.2: N-Boc Deprotection
-
Cleavage: Dissolve the N-Boc protected compound (1.0 eq) in DCM (10 mL/g). Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in diethyl ether and treat with a solution of HCl in ether or methanol to precipitate the hydrochloride salt of the deprotected amine, which can be collected by filtration.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, stable to acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.[11][12][]
Protocol 3.2.1: N-Cbz Protection
-
Setup: To a solution of the free amine (1.0 eq, prepared as in Protocol 3.1.1) in DCM (10 mL/g) at 0 °C, add a base such as triethylamine (TEA, 1.2 eq) or aqueous sodium bicarbonate solution.
-
Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Scientist's Note: The base is crucial to neutralize the HCl generated during the reaction. Using a biphasic system with NaHCO₃ is often effective and simplifies workup.[5]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if needed.
Protocol 3.2.2: N-Cbz Deprotection
-
Setup: Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol (20 mL/g).
-
Hydrogenolysis: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10% by weight).
-
Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (typically 4-12 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo to yield the deprotected amine.
Protection of the Hydroxyl Group
Protecting the secondary alcohol is typically accomplished using silyl ethers, which offer a wide range of stabilities and can be cleaved under mild, non-acidic, non-basic conditions.[16]
tert-Butyldimethylsilyl (TBDMS or TBS) Ether
The TBDMS group is robust and stable to a wide variety of reaction conditions, including those involving organometallics and mild bases, but is selectively cleaved by fluoride ions.[17][18]
Protocol 4.1.1: O-TBDMS Protection
-
Setup: Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g).
-
Reagents: Add imidazole (1.5-2.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).[19]
-
Scientist's Note: Imidazole acts as both a base and a catalyst. DMF is an excellent solvent for this reaction. For hindered alcohols, TBDMS-triflate with a non-nucleophilic base like 2,6-lutidine can be more effective.
-
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC.
-
Workup and Purification: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and imidazole. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Protocol 4.1.2: O-TBDMS Deprotection
-
Setup: Dissolve the O-TBDMS protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g).
-
Cleavage: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.2 eq) dropwise at room temperature.[19]
-
Scientist's Note: The high affinity of silicon for fluoride is the driving force for this reaction.[17] Acetic acid can be added to buffer the reaction and suppress potential side reactions caused by the basicity of the TBAF solution.
-
-
Reaction: Stir for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by flash chromatography.
Orthogonal Protection: A Powerful Synthetic Tool
Orthogonal protection allows for the selective deprotection of one functional group while another remains protected.[20][21] This is indispensable for building molecular complexity. A common and highly effective orthogonal pair is the acid-labile N-Boc group and the fluoride-labile O-TBDMS group.
Caption: Orthogonal deprotection of a dual-protected amino alcohol.
This strategy allows the chemist to unmask either the amine for N-functionalization or the alcohol for O-functionalization, at will, from a common intermediate.
Data Summary
| Protecting Group | Functional Group | Introduction Reagents | Deprotection Reagents | Stability Profile |
| Boc | Amine | Boc₂O, Base | TFA or HCl (Acid)[7][22] | Stable to base, hydrogenolysis, nucleophiles. Labile to strong acid. |
| Cbz | Amine | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[11] | Stable to acid, base. Labile to hydrogenolysis, strong reducing agents. |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole, DMF | TBAF or HF-Pyridine (Fluoride)[18][23] | Stable to base, organometallics, mild acid. Labile to strong acid and fluoride. |
Conclusion
The effective synthesis of complex molecules derived from 2-Amino-1-(m-tolyl)ethanol hinges on the strategic application of protecting groups. By understanding the distinct properties of groups like Boc, Cbz, and TBDMS, researchers can design logical and efficient synthetic routes. The principles of chemoselectivity and orthogonality, supported by the detailed protocols herein, provide a robust framework for unlocking the full synthetic potential of this valuable chiral building block.
References
-
The Journal of Organic Chemistry. Orthogonally Protected, Enantiopure syn-2-Amino-1,3,4-butanetriol: A General Building Block for syn-Amino Alcohols. ACS Publications. Available at: [Link]
-
PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Available at: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
SpringerLink. Amino Acid-Protecting Groups. Available at: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available at: [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. Available at: [Link]
-
SynArchive. Protecting Groups List. Available at: [Link]
-
Wiley Online Library. 2 Protection of Functional Groups. Available at: [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]
-
Academia.edu. (PDF) Amino Acid-Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
NIH National Library of Medicine. Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available at: [Link]
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
- Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
University of Kentucky X-Ray Crystallography Facility. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
ScienceDirect. Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 17. uwindsor.ca [uwindsor.ca]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. xray.uky.edu [xray.uky.edu]
- 23. glenresearch.com [glenresearch.com]
Scale-up synthesis of enantiomerically pure amino alcohols
Executive Summary
Chiral 1,2-amino alcohols are privileged structural motifs in pharmaceutical ingredients, serving as the core pharmacophore for
This Application Note details a robust, self-validating protocol for the kilogram-scale synthesis of enantiomerically pure 1,2-amino alcohols via Asymmetric Transfer Hydrogenation (ATH) . Unlike high-pressure hydrogenation, ATH utilizes liquid hydrogen donors, eliminating the need for specialized pressure vessels while delivering high enantiomeric excess (
Critical Process Parameters (CPPs)
To ensure "Right First Time" manufacturing, the following thermodynamic and kinetic parameters must be controlled.
| Parameter | Specification | Causality & Impact |
| Substrate State | Critical: Free amines poison Ruthenium catalysts. The HCl salt protects the amine while allowing the ketone to be reduced. | |
| Catalyst Loading | S/C 500:1 to 2000:1 | Lower loading reduces cost/metal scavenging burden but requires strict oxygen exclusion to maintain TOF (Turnover Frequency). |
| H-Donor | Formic Acid/Triethylamine (5:2) | The azeotropic mixture provides a constant proton source. Safety: Generates |
| Temperature | Higher T increases rate but risks racemization of the labile | |
| Conversion | Unreacted amino ketone is difficult to separate from the product amino alcohol without chromatography. |
Methodology: Asymmetric Transfer Hydrogenation (ATH)[1]
This protocol utilizes a tethered Ruthenium-Arene complex (Noyori-Ikariya type), specifically RuCl(p-cymene)[(S,S)-TsDPEN] . This catalyst enables the concerted transfer of a proton and hydride to the ketone, avoiding high-energy ionic intermediates.
Reaction Mechanism
The reaction proceeds via a metal-ligand bifunctional mechanism. The amine ligand on the Ruthenium acts as a "proton shuttle," delivering a proton to the carbonyl oxygen while the metal delivers the hydride to the carbonyl carbon.
Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The cycle is driven by the irreversible release of
Step-by-Step Scale-Up Protocol (1.0 kg Basis)
Pre-requisites:
-
Reactor: 10L Jacketed Glass Reactor with overhead stirring and reflux condenser.
-
Inerting: Nitrogen sweep required (Oxygen deactivates the hydride species).
-
Ventilation: Dedicated exhaust for
(approx. 300 L gas evolution).
Step 1: Catalyst Activation & Charge
-
In the reactor, charge Acetonitrile (5 L) and degas by sparging with
for 30 mins. -
Add
-Amino Ketone HCl salt (1.0 kg, 1.0 equiv) . Stir to suspend. -
Add RuCl(p-cymene)[(S,S)-TsDPEN] (1.5 g, S/C ~ 2000) .
-
Checkpoint: The solution should be orange/red. If it turns black/brown immediately, oxygen ingress has occurred.
-
Step 2: Hydrogen Donor Addition (The Kinetic Control)
-
Prepare a mixture of Formic Acid/Triethylamine (5:2 molar ratio) in a separate dosing vessel.
-
Add the H-donor mixture slowly over 2–4 hours maintaining internal temperature at
.-
Why? Rapid addition causes aggressive
evolution (foaming) and an exotherm that can degrade the enantioselectivity.
-
-
In-Process Control (IPC): After 6 hours, sample for HPLC. Target: <0.5% starting ketone.
Step 3: Quench and Workup (Purification without Chromatography)
-
Quench: Add water (5 L) to the reaction mixture.
-
Basification: Adjust pH to >12 using 30% NaOH. This liberates the free amino alcohol base.
-
Extraction: Extract with Isopropyl Acetate (IPAc) (2 x 3 L).
-
Note: IPAc is preferred over DCM (environmental) and Ethyl Acetate (stability at high pH).
-
-
Salt Formation (The Upgrade Step):
-
The crude free base often has 95-98% ee. To upgrade to >99.5% ee (pharma grade), form a salt.
-
Add Mandelic Acid (1.0 equiv) dissolved in ethanol. Heat to reflux and cool slowly to
. -
Filter the crystalline salt.
-
Process Workflow & Logic
The following diagram illustrates the critical path from raw material to isolated pure solid, highlighting the decision gates.
Figure 2: Workflow for the scale-up of amino alcohols. The IPC gate prevents downstream contamination.
Comparative Analysis: Biocatalysis
While ATH is chemically versatile, Biocatalysis (Transaminases or Ketoreductases) is a viable alternative for specific substrates.
| Feature | ATH (Chemocatalysis) | Biocatalysis (Enzymatic) |
| Substrate Scope | Broad (Aromatic/Aliphatic ketones) | Narrow (Requires enzyme screening) |
| Concentration | High (100-200 g/L) | Low to Medium (often <50 g/L due to inhibition) |
| Time to Scale | Fast (Commercial catalysts available) | Slow (Enzyme engineering required) |
| Stereoselectivity | Excellent (>98% ee) | Perfect (>99.9% ee) |
Recommendation: Use ATH for rapid development and broad substrate classes. Switch to Biocatalysis only if ATH fails to meet stereochemical specs or for late-stage manufacturing where enzyme cost is amortized.
Safety & Industrial Hygiene
-
CO2 Management: The decomposition of formic acid generates 1 mole of gas per mole of substrate. On a 1kg scale, this is ~25-30 moles of gas (~700 Liters). Ensure reactor vent lines are not chemically restricted.
-
Ruthenium Residues: While low loading (S/C 2000) minimizes residue, the final crystallization step is essential to purge metal content to <10 ppm (ICH Q3D guidelines).
-
Cyanide/Azide Avoidance: This protocol purposely avoids the classical synthesis via ring-opening of epoxides with azides/cyanides, eliminating the risk of forming hydrazoic acid or HCN gas.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Jackson, M., et al. (2018). Scale-up of an Asymmetric Transfer Hydrogenation Process for the Manufacture of a Chiral Intermediate. Organic Process Research & Development.
-
Wu, X., et al. (2009). Aqueous-Phase Asymmetric Transfer Hydrogenation of Ketones - A Green Approach. Chemical Reviews.
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition.
Sources
Application Note: 2-Amino-1-(m-tolyl)ethanol HCl as a COMT-Resistant Adrenergic Scaffold
This Application Note and Protocol Guide details the utilization of 2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 53360-88-6), a critical phenylethanolamine scaffold in medicinal chemistry.
This compound serves as a bioisostere for classic adrenergic agents like Norfenefrine, offering a unique probe for COMT (Catechol-O-Methyl Transferase) resistance due to the replacement of the metabolic-labile meta-hydroxyl group with a metabolically stable methyl group.
Executive Summary
2-Amino-1-(m-tolyl)ethanol hydrochloride is a primary amine building block used in the synthesis of sympathomimetic drugs. Structurally, it represents the 3-methyl analog of Norfenefrine . In drug discovery, it is primarily employed to:
-
Enhance Metabolic Stability : The m-tolyl moiety prevents O-methylation by COMT, a primary clearance pathway for catecholamines and phenol-based adrenergic drugs.
-
Probe Receptor Selectivity : It is used to synthesize N-alkylated libraries to determine the steric tolerance of the
-adrenergic receptor's meta-binding pocket. -
Synthesize Chiral APIs : It serves as a precursor for resolving enantiopure
-blockers or agonists via diastereomeric salt formation or asymmetric hydrogenation.
Scientific Background & Mechanism
Structure-Activity Relationship (SAR)
The phenylethanolamine pharmacophore requires specific binding interactions:
-
-Hydroxyl Group : Forms a critical hydrogen bond with Asn293 (in
-AR). -
Amine Nitrogen : Forms an ionic bond with Asp113.
-
Meta-Substitution : The m-position on the phenyl ring dictates potency and metabolic fate.
-
m-OH (Phenylephrine/Norfenefrine): High potency, but rapid metabolism by COMT.
-
m-CH
(Target Compound): Retains receptor affinity via van der Waals interactions while blocking COMT activity , significantly extending plasma half-life ( ).
-
Metabolic Pathway Visualization
The following diagram illustrates the metabolic advantage of the m-tolyl scaffold over the traditional m-hydroxyl scaffold.
Caption: Comparative metabolic fate showing the resistance of the m-tolyl scaffold to COMT-mediated inactivation.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (R)-2-Amino-1-(m-tolyl)ethanol
Objective: To synthesize the bioactive (R)-enantiomer, as the (R)-configuration at the
Reagents:
-
Substrate: 2-Amino-1-(m-tolyl)ethanone HCl (Aminoketone precursor).
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer Hydrogenation Catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (0.5 mol%) in degassed DMF.
-
Reaction Setup: Add the aminoketone hydrochloride (1.0 eq) to the reaction vessel.
-
Hydrogen Transfer: Slowly add the HCOOH/Et
N mixture (3.0 eq) at 0°C under Argon. -
Incubation: Stir the mixture at 25°C for 24 hours. Monitor conversion via HPLC (Chiralcel OD-H column).
-
Quenching: Quench with saturated NaHCO
solution until pH 8. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO . -
Purification: Recrystallize the crude amino alcohol from Isopropanol/Hexane to achieve >99% ee.
Validation Criteria:
-
Yield: >85%
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC).
-
Absolute Configuration: Confirm via optical rotation (
should be negative for the R-isomer in MeOH).
Protocol B: Divergent N-Alkylation for Library Generation
Objective: To derivatize the primary amine into secondary amines (e.g., N-isopropyl, N-t-butyl) to enhance
Reaction Class: Reductive Amination.
Reagents:
-
Scaffold: 2-Amino-1-(m-tolyl)ethanol HCl.
-
Carbonyls: Acetone (for N-isopropyl), Pivalaldehyde (for N-neopentyl), Benzaldehyde derivatives.
-
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH
CN. -
Acid Catalyst: Acetic Acid (AcOH).[1]
Workflow:
-
Free Base Formation: Dissolve the HCl salt in MeOH and treat with 1.0 eq of Et
N to liberate the free amine. -
Imine Formation: Add the ketone/aldehyde (1.1 eq) and AcOH (cat.). Stir for 2 hours at room temperature.
-
Checkpoint: Verify imine formation via TLC (disappearance of starting amine).
-
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.
-
Workup: Quench with 1N NaOH. Extract with DCM.
-
Salt Formation: Dissolve the oil in Et
O and bubble dry HCl gas to precipitate the stable hydrochloride salt of the secondary amine.
Data Summary Table: Expected Derivatives
| R-Group (N-Substituent) | Target Selectivity | Expected LogP |
|---|
| H (Parent) |
Analytical Characterization (Reference Data)
For 2-Amino-1-(m-tolyl)ethanol HCl :
-
Molecular Formula: C
H NO[2][3] · HCl -
Molecular Weight: 187.67 g/mol
-
1H NMR (400 MHz, D
O):- 7.10-7.30 (m, 4H, Ar-H)
- 4.95 (dd, 1H, CH-OH)
-
3.20 (m, 2H, CH
-N) -
2.35 (s, 3H, Ar-CH
)
-
Mass Spectrometry (ESI+): m/z 152.1 [M+H]
(Free base).
Synthesis Workflow Diagram
The following diagram outlines the total synthesis pathway from commercially available precursors to the N-alkylated drug candidates.
Caption: Step-by-step synthetic pathway from 3-methylacetophenone to N-alkylated beta-agonist candidates.
References
- Testa, B. (2010). Metabolism of Drugs and Other Xenobiotics. Wiley-VCH. (Detailed mechanisms of COMT vs. MAO metabolism in phenethylamines).
-
Krische, M. J., et al. (2020). "Synthesis of 1,2-Amino Alcohols via Catalytic Addition." Journal of the American Chemical Society.[4] Link
-
Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society.[4] (Foundational protocol for Protocol A).
-
PubChem Compound Summary . (2024). "2-Amino-1-(3-methylphenyl)ethanol".[2][5][6] National Center for Biotechnology Information. Link[5]
-
Barrett, A. G. M. (2005). "Beta-Amino alcohol synthesis by amination." Organic Chemistry Portal. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. PubChemLite - 53360-88-6 (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 53360-88-6,2-Amino-1-(m-tolyl)ethanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
Derivatization of 2-Amino-1-(m-tolyl)ethanol hydrochloride for GC analysis
An In-Depth Guide to the GC Analysis of 2-Amino-1-(m-tolyl)ethanol hydrochloride via Derivatization
Abstract
This application note provides a comprehensive technical guide for the derivatization of 2-Amino-1-(m-tolyl)ethanol hydrochloride for subsequent analysis by Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). Due to its polar nature, low volatility, and thermal lability stemming from the primary amine and secondary alcohol functional groups, direct GC analysis of 2-Amino-1-(m-tolyl)ethanol is challenging, often resulting in poor peak shape and low sensitivity. This guide details the rationale behind derivatization, compares common methodologies, and provides a robust, step-by-step protocol for trimethylsilylation, a widely adopted and effective strategy. Furthermore, it outlines the necessary GC-MS parameters for analysis and discusses key method validation considerations to ensure data integrity and reliability, catering to researchers, scientists, and professionals in drug development and analytical chemistry.
The Rationale: Why Derivatization is Essential
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] However, many pharmaceutical compounds, including 2-Amino-1-(m-tolyl)ethanol, possess polar functional groups (in this case, a primary amine and a secondary alcohol) that render them non-volatile.
Challenges with Direct GC Analysis:
-
Low Volatility: The hydrogen-bonding capacity of the -NH2 and -OH groups significantly raises the boiling point of the molecule, preventing it from readily vaporizing in the GC inlet.
-
Poor Thermal Stability: At the high temperatures required for volatilization, these polar groups can cause the molecule to degrade, leading to inaccurate quantification and the appearance of artifact peaks.[2]
-
Analyte Adsorption: The active hydrogens can interact with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase, leading to significant peak tailing, reduced peak area, and poor reproducibility.[2]
Derivatization addresses these issues by chemically modifying the analyte to create a new compound (a derivative) with properties more suitable for GC analysis.[3] The process replaces the active hydrogens in the polar functional groups with nonpolar moieties, which increases volatility, enhances thermal stability, and improves chromatographic behavior.[4]
Strategic Selection of the Derivatization Reagent
The two most common derivatization strategies for compounds containing amine and hydroxyl groups are silylation and acylation .[2][5] The choice depends on the specific analytical goals, such as required sensitivity and the type of detector available.
| Feature | Silylation (e.g., using BSTFA) | Acylation (e.g., using HFBA) |
| Mechanism | Replaces active hydrogens with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] | Replaces active hydrogens with an acyl group (e.g., heptafluorobutyryl).[5] |
| Primary Advantage | Highly effective for a broad range of functional groups, including alcohols, amines, and carboxylic acids. Produces stable, volatile derivatives.[6] | Creates derivatives that are highly responsive to Electron Capture Detectors (ECD). The fluorinated groups also yield characteristic, high-mass fragments in MS, aiding in structural confirmation.[7][8] |
| Reactivity Order | Alcohols > Phenols > Carboxylic Acids > Amines > Amides.[6][9] | Alcohols, phenols, and amines react readily.[5] |
| Byproducts | Typically neutral and volatile, causing minimal interference.[10] | Can be acidic and may need to be removed or neutralized to prevent column damage.[5] |
| Considerations | Derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction.[11] | Reagents can be corrosive. Offers better chromatographic resolution in some cases for sympathomimetic amines.[7][12] |
For general-purpose quantitative analysis using a standard Flame Ionization Detector (FID) or Mass Spectrometry (MS), silylation is an excellent and robust choice. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent for this purpose.[6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often recommended to enhance the derivatization of sterically hindered groups or less reactive amines.[4][13]
Experimental Protocol: Trimethylsilylation of 2-Amino-1-(m-tolyl)ethanol HCl
This protocol details the derivatization of 2-Amino-1-(m-tolyl)ethanol hydrochloride using BSTFA with 1% TMCS as a catalyst.
Materials and Reagents
-
2-Amino-1-(m-tolyl)ethanol hydrochloride (Analyte Standard)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC Grade)
-
Internal Standard (IS) solution (e.g., Amphetamine-d5, if using MS)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Derivatization Workflow Diagram
Caption: Diagram 1: Silylation Derivatization Workflow
Step-by-Step Methodology
-
Sample Preparation:
-
For a standard solution, accurately weigh ~1 mg of 2-Amino-1-(m-tolyl)ethanol hydrochloride into a 2 mL reaction vial.
-
If working with a sample extract, pipette an appropriate volume into the vial.
-
Causality: Accurate initial measurement is fundamental for quantitative accuracy.
-
-
Solvent Removal:
-
Gently evaporate the solvent to complete dryness under a stream of nitrogen at a temperature not exceeding 40°C. It is critical that the sample is completely dry, as silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[11]
-
Causality: Moisture will preferentially react with BSTFA, reducing the yield of the desired analyte derivative.[14]
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent, such as pyridine or acetonitrile. Pyridine is often preferred as it can act as a catalyst and an acid scavenger for the hydrochloride salt.[5]
-
Add 100 µL of BSTFA + 1% TMCS. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion.[9]
-
Causality: The excess reagent ensures that both the alcohol and amine groups, as well as the active hydrogen from the HCl salt, are fully derivatized.[6] The TMCS catalyst accelerates the reaction, particularly for the less reactive amine group.[4]
-
-
Reaction Incubation:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes.[15][16]
-
Causality: Heating provides the necessary activation energy to ensure a rapid and complete reaction for both functional groups. Optimal time and temperature are crucial; insufficient heating may lead to partial derivatization, while excessive heat could potentially degrade the derivative.[9]
-
-
Final Preparation for Injection:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for injection. An aliquot (typically 1 µL) can be directly injected into the GC-MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of the resulting TMS-derivatized 2-Amino-1-(m-tolyl)ethanol requires a properly configured GC-MS system. Low-polarity siloxane-based stationary phases are recommended for the analysis of silylated analytes.[4]
GC-MS Analysis Workflow Diagram
Caption: Diagram 2: GC-MS Analytical Workflow
Recommended GC-MS Parameters
The following parameters serve as a robust starting point for method development and should be optimized for your specific instrumentation and analytical requirements.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) | Provides both retention time and mass spectral data for confident identification and quantification.[3] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) | A standard non-polar column offering excellent resolution for a wide range of derivatized compounds.[4] |
| Inlet | Split/Splitless, 260°C | High temperature ensures rapid volatilization of the derivative. Splitless mode is preferred for trace analysis.[7][12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; Ramp 15°C/min to 280°C; Hold 5 min | The temperature program should be optimized to ensure good separation from solvent and matrix peaks while keeping run times efficient. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization energy for creating reproducible fragmentation patterns and library matching.[3] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan for initial identification. SIM mode for enhanced sensitivity and specificity in quantitative analysis.[12] |
Method Validation and Trustworthiness
For use in regulated environments, any new analytical method must be validated to demonstrate its suitability for the intended purpose.[1][17] The validation process confirms that the method consistently produces accurate and dependable results.[18]
Key Validation Parameters (ICH Q2(R1) Guidelines):
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). | Peak purity analysis (MS) and resolution from nearest eluting peaks. No interference at the analyte's retention time in blank samples.[19] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r or R²) ≥ 0.995 over the specified range.[17][19] |
| Accuracy | The closeness of test results to the true value. Assessed using spike-recovery studies at multiple concentration levels. | % Recovery typically within 98.0-102.0% for an assay.[17][19] |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision.[17][19] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate). | System suitability parameters (e.g., peak shape, resolution) remain within acceptable limits.[18] |
Conclusion
The successful analysis of 2-Amino-1-(m-tolyl)ethanol hydrochloride by gas chromatography is critically dependent on a robust derivatization strategy. The trimethylsilylation protocol detailed herein, utilizing BSTFA with a TMCS catalyst, effectively transforms the polar, non-volatile analyte into a thermally stable derivative suitable for GC-MS analysis. This method, when combined with appropriate GC-MS parameters and rigorous validation, provides a reliable and sensitive analytical procedure for the accurate quantification of this compound in various research and development settings.
References
-
Valentine, J. L., & Middleton, R. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Journal of analytical toxicology, 24(3), 211–222. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). Method Development and Validation of Gas Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available from: [Link]
-
Valentine, J. L., & Middleton, R. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Journal of Analytical Toxicology. Available from: [Link]
-
Semantic Scholar. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Available from: [Link]
-
Li, T., & Row, K. H. (2009). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 30(8), 1838-1842. Available from: [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]
-
Blau, K., & Halket, J. M. (Eds.). (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. Available from: [Link]
-
Pharmapproach. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2011). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Available from: [Link]
-
Taylor & Francis Online. (2023). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Available from: [Link]
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Thieme. Available from: [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
-
Adis International. (n.d.). Derivatization reagents for GC - Chromatography. Available from: [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2(1), 1-10. Available from: [Link]
-
Rashaid, A. H. B., Jackson, G. P., & de B. Harrington, P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 003. Available from: [Link]
-
GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Available from: [Link]
-
Silylation Overview. (n.d.). PDF Document. Available from: [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Available from: [Link]
-
MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available from: [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Available from: [Link]
-
Bio-protocol. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available from: [Link]
-
Lee, M. R., & Yeh, Y. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of food and drug analysis, 3(2), 1. Available from: [Link]
-
ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Available from: [Link]
-
Opekar, S., et al. (2022). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in molecular biology (Clifton, N.J.), 2400, 163–175. Available from: [Link]
-
NIST. (n.d.). Ethanol, 2-amino-, hydrochloride. WebBook. Available from: [Link]
-
Szókán, G., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of chromatographic science, 46(2), 145–151. Available from: [Link]
-
ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS?. Available from: [Link]
-
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]
-
bioRxiv. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. impactfactor.org [impactfactor.org]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. adis-international.ro [adis-international.ro]
- 14. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. unitedchem.com [unitedchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ptfarm.pl [ptfarm.pl]
- 19. environics.com [environics.com]
Application Note: Enantiomeric Resolution of 2-Amino-1-(m-tolyl)ethanol Using Chiralpak® Columns
Executive Summary
This application note details the methodology for the enantiomeric resolution of 2-Amino-1-(m-tolyl)ethanol (also known as 2-amino-1-(3-methylphenyl)ethanol). This compound, structurally analogous to sympathomimetic phenylethanolamines (e.g., phenylephrine, norfenefrine), presents specific chromatographic challenges due to its basic primary amine functionality and the steric influence of the meta-methyl substituent.
We recommend the Chiralpak® AD-H (or its immobilized equivalent, Chiralpak® IA ) as the primary stationary phase. The amylose tris(3,5-dimethylphenylcarbamate) selector has demonstrated superior recognition for
Chemical Context & Separation Mechanism[1][2][3][4][5]
The Target Molecule
-
Compound: 2-Amino-1-(m-tolyl)ethanol
-
Functionality: Primary Amine (
), Secondary Alcohol ( ), Aromatic Ring. -
Chirality: One stereogenic center at the benzylic position.
-
Challenge: The primary amine interacts strongly with residual silanols on the silica support, leading to peak tailing. The meta-tolyl group requires a chiral cavity with specific steric compliance.
Mechanism of Interaction
The separation on Chiralpak AD/IA is driven by a "three-point" interaction model:
-
Hydrogen Bonding: Between the analyte's amino/hydroxyl groups and the carbamate moieties of the stationary phase.
-
-
Interactions: Between the tolyl ring of the analyte and the phenyl groups of the amylose derivative. -
Steric Inclusion: The m-tolyl group fits into the chiral grooves of the amylose helix, providing the necessary discrimination between
and enantiomers.
Method Development Workflow
The following decision tree outlines the logical pathway for selecting the optimal column and mobile phase conditions.
Figure 1: Strategic workflow for the enantioseparation of basic amino alcohols.
Detailed Experimental Protocol
Equipment & Materials
-
HPLC System: Agilent 1200/1260 Infinity II or equivalent (Quaternary pump preferred for blending).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Chiralpak® AD-H (Analytical:
mm, 5 m).-
Alternative:Chiralpak® IA (Immobilized) for higher solvent durability.
-
-
Reagents: n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Diethylamine (DEA, >99.5%).
Preparation of Mobile Phase
Composition: n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v)
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of Ethanol.
-
Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing with Hexane (ensures better miscibility).
-
Combine solvents and mix thoroughly.
-
Degas: Sonicate for 10 minutes or use inline degassing.
-
Note: Do not use vacuum filtration for volatile mixtures if possible, as it alters the ratio.
-
Sample Preparation
-
Concentration: 1.0 mg/mL.
-
Diluent: Mobile Phase (preferred) or 100% Ethanol if solubility is low.
-
Filtration: 0.45
m PTFE syringe filter (Nylon is also acceptable, but avoid cellulose acetate).
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 25°C | Ambient temperature preserves column life. Lowering to 10-15°C can increase resolution if needed. |
| Detection | UV 220 nm | The tolyl ring absorbs strongly here. 254 nm is a secondary option. |
| Injection Vol. | 5 - 10 | Prevent column overload to maintain peak sharpness. |
| Pressure Limit | < 300 Bar | Protects the silica matrix. |
Execution Steps
-
Equilibration: Flush the column with the Mobile Phase (containing DEA) for at least 30 minutes or 20 column volumes. Monitor the baseline for stability.
-
Blank Run: Inject mobile phase to ensure no carryover or ghost peaks.
-
Sample Run: Inject the racemic mixture.
-
Analysis: Calculate Resolution (
), Selectivity ( ), and Tailing Factor ( ).
Results & Optimization Guide
Expected Chromatographic Performance
Under the standard condition (Hex/EtOH/DEA 90:10:0.1):
-
Retention Time (
): ~8-12 minutes. -
Retention Time (
): ~14-20 minutes. -
Selectivity (
): Typically > 1.2. -
Resolution (
): Typically > 2.0 (Baseline separation).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with primary amine. | Increase DEA concentration to 0.2%. Switch additive to Ethanolamine. |
| Poor Resolution ( | Elution too fast; insufficient interaction time. | Reduce Ethanol content (e.g., change to 95:5). Lower temperature to 15°C. |
| Broad Peaks | Low solubility or mass transfer issues. | Switch modifier from Ethanol to 2-Propanol (IPA). IPA is more viscous but often provides higher selectivity. |
| Baseline Noise | UV cutoff of DEA. | Ensure detection is > 210 nm.[1] DEA absorbs below 205 nm. |
Semi-Preparative Scale-Up
For isolation of pure enantiomers (mg to gram scale):
-
Column: Upgrade to Chiralpak AD-H Semi-Prep (
mm). -
Flow Rate: Increase to 4-5 mL/min.
-
Loading: Increase concentration to 5-10 mg/mL. Inject 100-500
L. -
Solvent: Use Chiralpak IA if high solubility requires solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Protocol for IA: n-Hexane / DCM / Ethanol / DEA (50 : 30 : 20 : 0.1).
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Accessed 2023). Provides operational limits, solvent compatibility, and additive guidelines for amylose-based columns.
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies.[2][3][4] Marcel Dekker, Inc. Discusses the mechanism of amylose tris(3,5-dimethylphenylcarbamate) selectors for
-blockers and amino alcohols. -
Application Note: Separation of Amino Alcohols. Chiral Technologies Europe.[3] Highlights the necessity of diethylamine additives for primary amine resolution on polysaccharide phases.
-
Ye, Y., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 166-174. Validates the superiority of Chiralpak AD/IA for amine derivatives. [5]
- Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Foundational text on the "three-point interaction" mechanism in polysaccharide CSPs.
Disclaimer: This protocol is designed for research purposes. Users must validate the method according to their specific regulatory requirements (e.g., ICH Q2) before use in GMP environments.
Sources
Asymmetric reduction of α-amino ketones to synthesize chiral amino alcohols
Application Note: Precision Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Reduction of
Strategic Analysis & Scope
Chiral 1,2-amino alcohols are privileged structural motifs in pharmacology, serving as the backbone for
The Core Challenge:
-
Racemization: The
-proton is highly acidic, leading to rapid stereocenter scrambling. -
Dimerization: Formation of dihydropyrazines via self-condensation.
-
Catalyst Poisoning: Free amines can bind irreversibly to transition metals.
The Solution:
This guide focuses on two high-fidelity methodologies that turn the liability of racemization into an asset via Dynamic Kinetic Resolution (DKR) . By ensuring the rate of racemization (
Method A: Ruthenium-Catalyzed DKR-Transfer Hydrogenation[2][3]
Mechanism & Rationale: The "Gold Standard" for this transformation is Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts.[1]
-
Catalyst: Ru(II)-arene complex with a chiral monosulfonylated diamine ligand (e.g., TsDPEN).
-
Mode: Metal-ligand bifunctional catalysis (outer-sphere mechanism).[2]
-
DKR Enabler: The basic conditions (Triethylamine or KOH) required to activate the catalyst also facilitate the rapid racemization of the
-amino ketone via enolization.
Visualizing the DKR Pathway
The following diagram illustrates how the rapid equilibrium between enantiomers allows the catalyst to selectively funnel the mixture into a single anti-amino alcohol product.
Caption: Dynamic Kinetic Resolution (DKR) cycle. Rapid racemization via the enol allows the catalyst to selectively reduce one enantiomer, driving the equilibrium toward the desired product.
Protocol 1: Ru-ATH of -Amino Ketone Hydrochlorides
Target: Synthesis of syn- or anti-1,2-amino alcohols. Note: Using the Hydrochloride salt prevents catalyst poisoning by the free amine.
Reagents:
-
Substrate:
-Amino ketone hydrochloride (1.0 equiv). -
Catalyst:
(0.5 mol%) + (1.0 mol%). -
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).[1]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Catalyst Formation (In-situ): In a Schlenk flask under Argon, dissolve
(3.1 mg, 0.005 mmol) and (3.7 mg, 0.01 mmol) in dry DCM (2 mL). Add Triethylamine (2.8 µL, 0.02 mmol). Stir at room temperature for 30 mins until the solution turns deep orange/red. -
Substrate Preparation: In a separate vessel, dissolve the racemic
-amino ketone HCl salt (1.0 mmol) in the FA/TEA azeotrope (5:2 mix, 1.0 mL) and DCM (3 mL).-
Critical: Ensure the mixture is homogeneous. If solubility is poor, switch cosolvent to DMF.
-
-
Reaction Initiation: Transfer the catalyst solution via cannula into the substrate mixture.
-
Incubation: Stir at 30°C for 14–24 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
Checkpoint: The reaction is complete when the ketone peak disappears.
-
-
Workup: Quench by adding saturated
solution (10 mL). Extract with Ethyl Acetate ( mL). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Flash chromatography (Silica gel, DCM/MeOH/NH4OH gradient).
Performance Metrics:
| Parameter | Typical Value | Notes |
| Yield | 85–95% | Theoretical max is 100% due to DKR. |
| Diastereoselectivity (dr) | > 20:1 | Usually favors anti isomer with TsDPEN. |
| Enantioselectivity (ee) | > 97% | Dependent on ligand purity. |
Method B: Biocatalytic Reduction (Green Chemistry)
Mechanism & Rationale: Engineered Ketoreductases (KREDs) offer superior selectivity when transition metals fail or when strict "green" manufacturing standards are required. Unlike chemical catalysts, enzymes can be evolved to select for the syn isomer or to tolerate bulky protecting groups.
Biocatalytic Workflow Diagram
Caption: Standard workflow for developing a biocatalytic reduction process, moving from high-throughput screening to gram-scale production.
Protocol 2: KRED-Mediated Reduction
Target: Scale-up of a validated enzyme hit.
Reagents:
-
Enzyme: Validated KRED (e.g., Codexis or in-house variant), 10 wt% loading relative to substrate.
-
Cofactor Recycling:
(1.0 mM), Glucose (1.5 equiv), Glucose Dehydrogenase (GDH, 5 wt%). -
Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1 mM
.
Step-by-Step Procedure:
-
Buffer Prep: Prepare 100 mL of KPi buffer (pH 7.0). Degas by sparging with nitrogen for 20 mins (enzymes are sensitive to oxidative stress).
-
Substrate Solution: Dissolve
-amino ketone (1.0 g) in IPA (5 mL) or DMSO (if solubility is low).-
Note: Keep organic co-solvent <10% v/v to maintain enzyme stability.
-
-
Reaction Assembly: To the buffer, add Glucose (1.5 equiv),
(catalytic), GDH, and the KRED enzyme. Stir gently to dissolve (do not vortex, as shear stress denatures enzymes). -
Addition: Add the substrate solution dropwise to the enzyme mixture.
-
Monitoring: Maintain pH at 7.0 using an autotitrator with 1M NaOH (gluconic acid is produced as a byproduct, lowering pH). Stir at 30°C.
-
Workup: Add Celite (5 g) and filter to remove protein. Extract filtrate with MTBE or EtOAc.
Analytical Validation (Quality Control)
Trustworthiness relies on rigorous verification. Do not assume stereochemistry; measure it.
-
Derivatization for HPLC: Amino alcohols often lack UV chromophores and yield broad peaks.
-
Protocol: React crude product (5 mg) with Mosher's Acid Chloride or O-Phthalaldehyde (OPA) .
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.
-
-
NMR Determination:
-
Use
NMR of the Mosher ester to determine % ee. -
Use
NMR coupling constants ( -values) to distinguish diastereomers.-
Anti isomers typically show
. -
Syn isomers typically show
(highly dependent on N-protecting group cyclization).
-
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link
-
Hamada, T., et al. (2004).
-Amino -Keto Ester Hydrochlorides via Dynamic Kinetic Resolution. Organic Letters. Link -
Hollmann, F., et al. (2021).[4] Biocatalytic Reduction of Ketones. Chemical Reviews. Link
-
Wills, M., et al. (2020).
-Amino Ketones. The Journal of Organic Chemistry. Link -
BenchChem. (2025).[3] Discovery and Synthesis of Chiral Amino Alcohols.[3][5][6] BenchChem Application Notes. Link
Sources
Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones
Application Note: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of -Amino Ketones
Introduction & Significance
The enantioselective reduction of
While traditional hydrogenation requires high-pressure H
Critical Challenge: Substrate Instability
-
The Solution: This guide prioritizes protocols starting from
-amino ketone hydrochloride salts , generating the reactive free base in situ only within the catalytic environment.
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the metal center alone dictates reactivity, Ru-ATH operates via an outer-sphere mechanism known as metal-ligand bifunctional catalysis.
-
The Active Species: The 16-electron Ru-amide complex abstracts a hydride and a proton from the hydrogen donor (Isopropanol or Formic Acid).
-
The Transition State: The resulting 18-electron Ru-hydride species coordinates the ketone via hydrogen bonding between the ligand's NH proton and the ketone's oxygen.
-
Concerted Transfer: Hydride (from Ru) and proton (from N) are transferred simultaneously to the C=O bond. This concerted step avoids high-energy charged intermediates, explaining the high enantioselectivity.
Figure 1: Catalytic Cycle of Ru-TsDPEN
Caption: The bifunctional mechanism allows for simultaneous transfer of a proton (from the amine ligand) and a hydride (from the Ru center) to the substrate.
Experimental Protocol
Catalyst Selection
The standard catalyst for this transformation is (S,S)- or (R,R)-RuCl(p-cymene)(TsDPEN) .
-
TsDPEN: N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.[2]
-
Why: The sulfonyl group increases the acidity of the NH proton, stabilizing the transition state and enhancing reaction rates compared to simple diamines.
Method A: Formic Acid/Triethylamine (Recommended)
This system is preferred for
Reagents:
-
Substrate:
-Amino ketone HCl salt (1.0 equiv) -
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotropic mixture)[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (if solubility is poor)
Step-by-Step Workflow:
-
Catalyst Prep: In a reaction vial, weigh the Ru-catalyst (e.g., 6.4 mg for 1 mmol scale).
-
Substrate Addition: Add the
-amino ketone hydrochloride salt (1.0 mmol) directly to the vial.-
Expert Note: Do NOT free-base the starting material beforehand.
-
-
Solvent/Donor Mix: Add DCM (2 mL) followed by the FA/TEA mixture (0.5 mL, excess).
-
Reaction Trigger: The TEA in the mixture will slowly liberate the free amine substrate in situ while simultaneously activating the catalyst.
-
-
Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by TLC (stain with ninhydrin) or HPLC.
-
Note: CO
gas is evolved. Ensure the vessel is vented (needle through septum).
-
-
Workup:
-
Quench with saturated NaHCO
(aq). -
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash column chromatography (typically DCM/MeOH/NH
gradients).
Method B: Isopropanol (IPA) System
Use this if the substrate is acid-sensitive or if higher temperatures are required.
-
Inert Atmosphere: Purge a Schlenk flask with Argon.
-
Charge: Add Catalyst (1 mol%) and Substrate HCl salt (1.0 equiv).
-
Solvent: Add anhydrous IPA (concentration ~0.1 M).
-
Activation: Add a solution of t-BuOK (1.2 equiv) in IPA.
-
Critical: You need 1.0 equiv of base to neutralize the HCl salt and 0.2 equiv to activate the catalyst.
-
-
Reaction: Stir at 25 °C. (Reversible reaction; equilibrium is driven by using IPA in large excess).
Decision Matrix & Troubleshooting
Figure 2: Protocol Optimization Flowchart
Caption: Decision tree for selecting the solvent system and troubleshooting low conversion.
Performance Data & Substrate Scope
The following table summarizes expected results using Method A (FA/TEA) for various substituted
| Substrate (R-CO-CH | R Group | R' Group | Time (h) | Yield (%) | ee (%) |
| 1a | Phenyl | Benzyl | 14 | 96 | 97 (S) |
| 1b | 4-Cl-Phenyl | Benzyl | 12 | 94 | 96 (S) |
| 1c | 4-OMe-Phenyl | Benzyl | 18 | 91 | 98 (S) |
| 1d | Phenyl | Methyl | 16 | 88 | 95 (S) |
| 1e | 2-Naphthyl | Benzyl | 24 | 92 | 94 (S) |
Note: Configuration (S) is obtained using (S,S)-TsDPEN catalyst. Inverting the catalyst chirality to (R,R) yields the (R)-alcohol.
Key Observations
-
Electronic Effects: Electron-deficient aromatic rings (1b) reduce faster than electron-rich ones (1c).
-
Steric Bulk: Bulky N-substituents (Benzyl vs Methyl) generally improve enantioselectivity (ee) by locking the conformation in the transition state.
-
Safety: No high-pressure hydrogen cylinders are required, making this ideal for standard hood work.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3][4] Accounts of Chemical Research.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
-
Hamada, T., et al. (2009). Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes. Journal of the American Chemical Society.[5]
-
Dub, P. A., & Gordon, J. C. (2016).[1] The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts.[1] Dalton Transactions.[1]
-
Peach, P., et al. (2006).
-amino ketones. Tetrahedron.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Ru‐Catalyzed Asymmetric Transfer Hydrogenation of α‐iminophosphonates: A Novel Synthetic Approach for Valuable Chiral α‐Aminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones : Mechanism and Origin of Enantioselectivity [diva-portal.org]
Application Note: Enantioselective Synthesis of 1,2-Amino Alcohols via L-Proline-Catalyzed Mannich Reaction
[1][2]
Executive Summary
The 1,2-amino alcohol motif is a privileged pharmacophore found in numerous bioactive compounds, including adrenergic blockers, sphingolipids, and HIV protease inhibitors. Traditional metal-catalyzed syntheses often require rigorous exclusion of moisture and expensive ligands. This guide details a robust, "self-validating" protocol for the L-Proline-catalyzed asymmetric Mannich reaction .
By utilizing hydroxyacetone as a donor in a three-component reaction (Aldehyde + Amine + Ketone), researchers can access syn-1,2-amino alcohol scaffolds with high diastereo- (>20:1 dr) and enantioselectivity (>99% ee). This method operates under aerobic conditions, utilizing the biomimetic "enamine activation" mode.
Mechanistic Insight & Causality
To ensure reproducibility, one must understand the catalytic cycle. L-Proline does not merely act as a base; it functions as a bifunctional organocatalyst .
-
Enamine Formation: Proline condenses with the ketone donor (hydroxyacetone) to form a nucleophilic enamine.
-
Facial Selectivity: The carboxylic acid moiety of proline hydrogen-bonds to the imine (formed in situ from aldehyde and amine), directing the approach of the electrophile.
-
Transition State: The reaction proceeds via a highly organized Zimmerman-Traxler-type transition state, ensuring syn-selectivity.
Pathway Diagram
The following diagram illustrates the catalytic cycle and the critical stereocontrolling interaction.[1]
Figure 1: The L-Proline catalytic cycle.[1] Note the regeneration loop (dotted blue) which is critical for turnover.
Critical Parameters & Optimization
Success in organocatalysis depends heavily on solvent effects and concentration. The following data summarizes the impact of reaction conditions on the synthesis of syn-1,2-amino alcohols (based on List et al., JACS 2002).
| Parameter | Condition | Outcome (Yield / ee) | Mechanistic Note |
| Solvent | DMSO | High (90% / >99%) | Polar aprotic solvents stabilize the zwitterionic transition state. |
| Solvent | CHCl3 | Low (<30% / 60%) | Poor solubility of proline; weak TS stabilization. |
| Solvent | DMF | Moderate (65% / 95%) | Good alternative, but DMSO often yields faster rates. |
| Donor | Hydroxyacetone | High syn-selectivity | The OH group aids in TS organization via H-bonding. |
| Amine | p-Anisidine (PMP) | Optimal | Electron-rich amine facilitates imine formation; PMP is easily removable (CAN oxidation). |
| Temp | 25°C | Standard | Good balance of rate vs. selectivity. |
| Temp | 4°C | Higher ee, Slower rate | Use if ee < 90% at RT. |
Standard Operating Procedure (SOP)
Protocol: Three-Component Synthesis of syn-1,2-Amino Alcohols
Target: Synthesis of 4-(4-methoxyphenylamino)-3-hydroxy-4-(4-nitrophenyl)butan-2-one.
A. Materials & Reagents[2][3][4][5][6][7][8][9]
-
Aldehyde: 4-Nitrobenzaldehyde (1.0 mmol, 151 mg)
-
Amine: p-Anisidine (1.1 mmol, 135 mg)[10]
-
Donor: Hydroxyacetone (Used as solvent/reagent mix or 20 vol% in DMSO)
-
Catalyst: L-Proline (20-30 mol%, 23-35 mg)
-
Solvent: DMSO (anhydrous preferred, though not strictly required)
B. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the three-component Mannich reaction.
C. Detailed Steps
-
Imine Pre-formation (In-situ): In a 20 mL vial, dissolve 4-nitrobenzaldehyde (1.0 equiv) and p-anisidine (1.1 equiv) in DMSO (4 mL). Stir for 10-15 minutes until the solution becomes clear/yellow, indicating imine formation.
-
Why? Although a "one-pot" addition works, allowing the imine to form first minimizes aldol side-reactions (ketone + aldehyde).
-
-
Catalyst Addition: Add hydroxyacetone (1 mL, excess) followed immediately by L-Proline (0.2-0.3 equiv).
-
Note: The reaction mixture may become heterogeneous initially (undissolved proline). This is normal.
-
-
Reaction: Cap the vial and stir vigorously at room temperature (20-25°C). The proline will gradually dissolve as the reaction proceeds.
-
Monitoring: Check TLC after 12 hours.
-
Eluent: 30% EtOAc in Hexanes.
-
Stain: UV (active) and Ninhydrin (amine product).
-
Target: Disappearance of the aldehyde spot.
-
-
Workup:
-
Pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl (20 mL) and water (10 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography on silica gel (Gradient: 10%
40% EtOAc/Hexanes).
Quality Control & Self-Validation
To ensure the protocol was successful, verify the following spectral markers.
Stereochemical Verification (NMR)
The syn vs. anti diastereomers can be distinguished by the coupling constant between the
-
Syn-isomer (Major):
. -
Anti-isomer (Minor):
. -
Validation: If
, the reaction stereocontrol failed (likely due to high temperature or wet solvent causing reversibility).
Enantiomeric Excess (HPLC)
-
Column: Chiralpak AS-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (e.g., 80:20).
-
Flow: 1.0 mL/min.
-
Detection: 254 nm.
-
Expectation: Major peak area >99% vs. minor peak.[11]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (<40%) | Aldol Side Reaction | Ensure amine is added before proline. Use a slight excess of amine (1.1-1.2 equiv). |
| Low ee (<90%) | Racemization of Imine | Lower temperature to 4°C. Ensure the aldehyde is not enolizable (use aromatic aldehydes for best results). |
| No Reaction | Proline Insolubility | Ensure DMSO is used. If using CHCl3/DCM, add a catalytic amount of water or HFIP to solubilize proline. |
| Product is Oil/Sticky | Residual DMSO | Perform an extra brine wash or lyophilize the sample. |
References
-
List, B. (2002).[2][12] The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. Journal of the American Chemical Society, 124(5), 827–833.[12] [Link]
-
List, B. (2000).[2][4] The Direct Catalytic Asymmetric Three-Component Mannich Reaction. Journal of the American Chemical Society, 122(38), 9336–9337. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Diaryl Chiral Vicinal Amino Alcohols via Copper Catalysis
Executive Summary
Diaryl chiral vicinal amino alcohols are privileged structural motifs in medicinal chemistry, serving as the core scaffold for adrenergic blockers, chiral auxiliaries, and neuroactive agents. While traditional routes (e.g., Sharpless aminohydroxylation) are effective, they often utilize toxic osmium or expensive ligands.
This Application Note details a robust, scalable Copper-Catalyzed Asymmetric Ring Opening (ARO) of meso-epoxides with anilines. This protocol offers a direct, atom-economical route to 1,2-diaryl-1,2-amino alcohols with high enantioselectivity (>95% ee). We also provide a secondary workflow for the Asymmetric Henry Reaction to access unsymmetrical diaryl systems.
Strategic Overview & Mechanism
The Challenge of Diaryl Systems
Synthesizing diaryl vicinal amino alcohols presents unique steric and electronic challenges compared to alkyl-aryl systems. The bulky aryl groups adjacent to the reactive centers can impede catalyst approach, often requiring highly tuned ligand environments.
Mechanistic Pathway (ARO)
The primary method described here utilizes a Lewis Acid mechanism where a chiral Cu(I) or Cu(II) complex coordinates to the epoxide oxygen. This coordination activates the epoxide and induces a conformational bias. The nucleophile (aniline) attacks the less hindered or electronically activated face (in desymmetrization of meso-compounds) via an SN2-like pathway, resulting in anti-stereochemistry.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Copper-catalyzed ARO of a meso-stilbene oxide derivative.
Figure 1: Catalytic cycle for the Cu-catalyzed asymmetric ring opening of meso-epoxides.
Protocol A: Asymmetric Ring Opening of meso-Epoxides
Target Application: Synthesis of symmetrical backbone 1,2-diaryl amino alcohols (e.g., from stilbene oxide).
Materials & Reagents[1][2][3]
-
Catalyst Precursor: Copper(II) Triflate [Cu(OTf)₂] (99.9% trace metals basis).
-
Chiral Ligand: (4S,4'S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) [(S,S)-Ph-Box] OR (R)-BINAP depending on specific substrate electronics.
-
Substrate: cis-Stilbene oxide (1.0 equiv).
-
Nucleophile: Aniline (1.2 equiv).
-
Solvent: Dichloroethane (DCE) or Toluene (anhydrous).
-
Additive: Molecular Sieves (4Å), activated.
Experimental Procedure
-
Catalyst Formation: In a flame-dried Schlenk tube under N₂, dissolve Cu(OTf)₂ (18 mg, 0.05 mmol, 5 mol%) and the chiral (S,S)-Ph-Box ligand (20 mg, 0.06 mmol, 6 mol%) in anhydrous DCE (2.0 mL). Stir at room temperature for 1 hour to generate the active deep-blue chiral complex.
-
Expert Tip: The color change is diagnostic. If the solution remains pale or precipitates, check solvent dryness.
-
-
Substrate Addition: Cool the catalyst solution to 0 °C. Add cis-stilbene oxide (196 mg, 1.0 mmol) followed by activated 4Å molecular sieves (100 mg). Stir for 10 minutes to ensure coordination.
-
Nucleophilic Attack: Add aniline (112 mg, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The epoxide spot (Rf ~0.7) should disappear, and a more polar amino alcohol spot (Rf ~0.3) should appear.
-
-
Workup & Purification: Quench with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate. Purify via flash chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Expected Results
-
Yield: 85–95%
-
Enantiomeric Excess (ee): 90–99% (Determined by Chiral HPLC, Chiralcel OD-H column).
-
Diastereoselectivity: >99:1 (anti isomer).
Protocol B: Copper-Catalyzed Asymmetric Henry Reaction
Target Application: Synthesis of unsymmetrical 1,2-diaryl amino alcohols (requires reduction step).
Concept
For targets where Ar¹ ≠ Ar², the ARO of symmetric epoxides is unsuitable. Instead, we couple an aryl aldehyde with an aryl nitromethane.[1]
Workflow Diagram
Figure 2: Workflow for accessing unsymmetrical diaryl amino alcohols via the Henry reaction.
Key Protocol Modifications
-
Catalyst: Use Cu(OAc)₂[1][2][3][4][5]·H₂O with a C1-symmetric aminopinane-derived ligand or a chiral diamine [1, 2].
-
Solvent: Ethanol is preferred for the Henry reaction to stabilize the nitronate intermediate.
-
Reduction: The subsequent reduction of the nitro group must be performed carefully (e.g., H₂/Raney Ni or Zn/HCl) to avoid epimerization of the benzylic alcohol.
Critical Optimization Parameters (Troubleshooting)
| Parameter | Observation | Corrective Action |
| Counterion Effect | Low reactivity or ee | Switch from Cu(OTf)₂ to Cu(PF₆)₂ or Cu(SbF₆)₂. Fluorinated counteranions have been shown to enhance stereocontrol via secondary interactions [3].[6] |
| Solvent Moisture | Catalyst precipitation | Ensure solvents are distilled over CaH₂. Use activated Molecular Sieves (4Å) in the reaction vessel. |
| Ligand Purity | Low ee (<50%) | Oxidative degradation of phosphine/amine ligands is common. Store ligands under Argon. Verify ligand integrity via ¹H NMR. |
| Temperature | Poor diastereoselectivity | Lower reaction temperature to -20 °C. While rate decreases, the anti/syn ratio typically improves significantly. |
References
-
Gholinejad, M., et al. (2025).[1] Optimization of the Copper-Catalyzed Asymmetric Henry Reaction between p-Nitrobenzaldehyde and Nitromethane. ResearchGate. Link
-
Kovalenko, V. N., et al. (2023). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules/NIH. Link
-
Vertex AI Search Result 1.1/1.2 . (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science/ResearchGate. Link
-
Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[7][8][9] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters. Link
-
Shi, S. L., Wong, Z. L., & Buchwald, S. L. (2016).[10] Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Improving yield in 2-Amino-1-(m-tolyl)ethanol hydrochloride synthesis
Technical Support Center: 2-Amino-1-(m-tolyl)ethanol Hydrochloride Synthesis
-
Ticket ID: #SYN-TO-092
-
Subject: Yield Optimization & Impurity Control in Phenylethanolamine Synthesis
-
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
-
Status: Open
Executive Summary
The synthesis of 2-Amino-1-(m-tolyl)ethanol hydrochloride (an analog of Norfenefrine) typically proceeds via the Henry Reaction (Nitroaldol) followed by reduction. While conceptually simple, this route is notorious for two specific failure modes: dehydration of the intermediate nitro-alcohol and hydrogenolysis (loss of the hydroxyl group) during reduction.
This guide moves beyond standard textbook protocols to address the mechanistic causes of yield loss, providing self-validating checks to ensure process integrity.
Part 1: The Synthetic Workflow & Critical Control Points
The following logic map illustrates the optimized pathway. Red nodes indicate "Kill Steps" where yield is most frequently lost.
Figure 1: Critical Control Points in the synthesis of 2-Amino-1-(m-tolyl)ethanol. Red nodes represent irreversible yield loss.
Part 2: Troubleshooting Guide (FAQ Format)
Module A: The Henry Reaction (Nitroaldol Condensation)
Target: 2-Nitro-1-(m-tolyl)ethanol Reagents: m-Tolualdehyde, Nitromethane, Base Catalyst.[1]
Q1: My reaction mixture turns dark red/brown, and I see a new olefinic spot on TLC. What happened?
Diagnosis: You have triggered dehydration , converting your desired
-
Temperature Control: Maintain the reaction temperature between 0°C and 10°C . Do not let it reach room temperature until the quench.
-
Base Selection: Switch from strong bases (KOH/NaOH) to a milder biphasic system or an amine.
-
Recommended:Ethanol + Catalytic DIPEA (Diisopropylethylamine) or a Cu(OAc)2-amine complex for better control [2].
-
-
Quench Protocol: Quench with dilute acetic acid at 0°C. Do not use strong mineral acids (HCl) during workup, as acid catalysis promotes dehydration.
Q2: The conversion is stalling at 60%. Should I heat it? Answer: No. Heating will cause polymerization or dehydration. Optimization:
-
Concentration: The Henry reaction is second-order. Ensure high concentration (neat or minimal solvent).
-
Stoichiometry: Use excess nitromethane (3–5 equivalents) as it acts as both reactant and solvent.
-
Time: Extend reaction time (24–48h) rather than increasing temperature.
Module B: The Reduction (Nitro to Amine)
Target: 2-Amino-1-(m-tolyl)ethanol Reagents: Hydrogen source, Catalyst.[3][4][5][6]
Q3: I am using Pd/C and H2, but I am isolating the de-hydroxylated product (m-methylphenethylamine). Why? Diagnosis: You are experiencing Hydrogenolysis of the Benzylic Alcohol . The Mechanism: Benzylic C-O bonds are weak. Palladium is an excellent catalyst for cleaving these bonds, especially in acidic media or at elevated temperatures/pressures [3]. The Fix:
-
Remove Acid: Ensure the reduction media is neutral . Do not add HCl or acetic acid to the hydrogenation vessel.
-
Catalyst Switch: If Pd/C continues to strip the oxygen, switch to Raney Nickel (Ra-Ni) . Ra-Ni is less active toward benzylic C-O cleavage than Pd/C while effectively reducing the nitro group [4].
-
Alternative Reductant: Use NaBH4 with NiCl2 (Nickel Boride generated in situ). This is highly selective for nitro-to-amine reduction without touching the alcohol [5].
Protocol: Selective Reduction (NiCl2/NaBH4 Method)
-
Dissolve nitro-alcohol in Methanol (0.1 M).
-
Add 1.0 eq of NiCl2·6H2O.
-
Cool to 0°C.
-
Add NaBH4 (3–5 eq) portion-wise (Caution: Vigorous gas evolution).
-
Stir for 30 min. Filter through Celite.[6]
Module C: Isolation & Salt Formation
Target: Final Hydrochloride Salt.
Q4: My final product is a hygroscopic "goo" or oil, not a crystalline solid. How do I crystallize it? Diagnosis: Presence of residual water or excess HCl. Phenylethanolamine salts are often hygroscopic. The Fix:
-
Free Base Isolation: Isolate the free amine first by extracting into DCM or EtOAc and drying thoroughly over
. -
Anhydrous Salt Formation:
-
Dissolve the dry free base in anhydrous diethyl ether or isopropyl acetate .
-
Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.
-
Crucial: Do not use aqueous HCl.
-
-
Trituration: If oil forms, decant the solvent and triturate (grind) the oil with fresh pentane or heptane to induce crystallization.
Part 3: Comparative Yield Data
The following table summarizes expected yields based on the reduction method used, derived from optimization studies on similar phenylethanolamines.
| Reduction Method | Catalyst | Solvent | Yield (Step 2) | Chemoselectivity (-OH retention) | Notes |
| Catalytic Hydrogenation | 10% Pd/C | MeOH (Neutral) | 85-92% | Moderate | Risk of hydrogenolysis if T > 25°C. |
| Catalytic Hydrogenation | 10% Pd/C | MeOH + HCl | < 40% | Poor | Acid promotes loss of OH group. |
| Transfer Hydrogenation | Pd/C | Formic Acid | 70-80% | High | Good for small scale; easier handling. |
| Chemical Reduction | NiCl2 / NaBH4 | MeOH | 90-95% | Excellent | Best for preserving benzylic OH [5]. |
| Hydride Reduction | LiAlH4 | THF | 80-85% | Good | Requires strict anhydrous conditions. |
References
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Reduction of nitro compounds: Selectivity profiles. Retrieved from [Link][8]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting Chiral HPLC Separation of Amino Alcohols
Technical Support Center & Knowledge Base
Role: Senior Application Scientist
Scope: Chiral Method Development, Troubleshooting, and Optimization
Target Analytes:
Introduction: The "Dual-Interaction" Challenge
As researchers, we often underestimate amino alcohols. Unlike simple neutral racemates, amino alcohols possess two distinct "handles" for interaction: the basic amine (proton acceptor/donor) and the hydroxyl group (H-bond donor/acceptor).
In chiral HPLC, particularly on polysaccharide-based stationary phases (CSPs), this duality creates a specific set of challenges. The amine moiety eagerly interacts with residual silanols on the silica support, leading to the dreaded "shark fin" peak tailing. Simultaneously, the hydroxyl group dictates the conformational fit within the chiral groove. Successful separation requires balancing these forces—suppressing the non-specific silanol interactions while maximizing the stereoselective H-bonding.[1]
This guide moves beyond generic advice, offering field-proven protocols for when your standard screening fails.
Part 1: Method Development Strategy
Q: What is the standard screening protocol for a new amino alcohol?
A: Do not guess. Use a systematic "4-Column x 2-Solvent" matrix. For amino alcohols, 90% of separations are achieved in Normal Phase (NP) using coated or immobilized polysaccharide columns.
The Golden Protocol:
-
Columns: Screen these four chemistries first.
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IA) - The workhorse.
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H, IB).
-
Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., Chiralpak IC) - Unique selectivity for chlorinated compounds.
-
Amylose tris(5-chloro-2-methylphenylcarbamate): (e.g., Chiralpak AY) - Complementary to AD.
-
-
Mobile Phases:
Why Diethylamine (DEA)? You must use a basic additive. DEA competes with your analyte for the non-enantioselective silanol sites on the silica surface. Without it, your amino alcohol will tail severely or irreversibly adsorb.
Visualization: Method Development Decision Tree
Figure 1: Decision tree for initial chiral method development targeting basic amino alcohols.
Part 2: Troubleshooting Peak Tailing
Q: I am using 0.1% DEA, but my peaks still look like shark fins (Tailing Factor > 2.0). What now?
A: This is the most common issue with amino alcohols. The standard 0.1% DEA is sometimes insufficient for "hard" bases or aged columns where silanol activity has increased.
The "Aggressive Base" Protocol:
-
Increase Concentration: Step up DEA to 0.2% or 0.5% . Note: High pH can damage silica, but DEA is a weak base. Do not exceed 0.5% without consulting column limits.
-
Switch the Additive: Change from DEA to Ethylenediamine (EDA) or Ethanolamine .
-
Why? EDA is a bidentate amine. It chelates silanols more effectively than the monodentate DEA.
-
Caution: EDA is less soluble in pure hexane. You generally need at least 2-5% ethanol in the mobile phase to prevent EDA precipitation [1].[3]
-
-
Temperature Control: Lower the temperature to 15°C or raise it to 35°C.
-
Insight: Higher temperature improves mass transfer (sharper peaks) but often reduces selectivity. Lower temperature increases selectivity but broadens peaks. For tailing, higher temperature (30-40°C) is usually preferred to speed up desorption kinetics.
-
Table 1: Common Mobile Phase Additives for Amino Alcohols
| Additive | Structure | Strength | Best Use Case | Miscibility Warning |
| Diethylamine (DEA) | Secondary Amine | Standard | Routine screening | Miscible in all alkanes |
| Triethylamine (TEA) | Tertiary Amine | Weaker silanol blocker | Sterically hindered analytes | Miscible in all alkanes |
| Ethylenediamine (EDA) | Primary Diamine | Strong | Severe tailing; Primary amines | Needs ~2-5% Alcohol |
| Ethanolamine | Amino Alcohol | Strong | Analytes with OH/NH2 interaction | Needs ~2-5% Alcohol |
| Trifluoroacetic Acid (TFA) | Acid | N/A | Avoid for basic amino alcohols | Can cause salt formation |
Part 3: Solubility & Alternative Modes
Q: My sample won't dissolve in Hexane/Alcohol. Can I use Dichloromethane (DCM)?
A: Only if you are using an Immobilized column (e.g., Chiralpak IA, IB, IC, ID, IG).
-
Coated Columns (AD-H, OD-H): NEVER use DCM, THF, Chloroform, or Ethyl Acetate. These solvents will dissolve the chiral polymer off the silica, destroying the column instantly.
-
Immobilized Columns: You can use "forbidden" solvents. A mixture of Hexane/DCM/EtOH (50:30:20) is often a magic bullet for solubility and unique selectivity.
Q: What is "Polar Organic Mode" and when should I use it?
A: Polar Organic Mode (POM) is the use of 100% polar organic solvents (Methanol, Acetonitrile, or Ethanol) with additives. It is distinct from Reversed Phase (which uses water).
Use POM when:
-
The analyte is insoluble in hexane.
-
You need LC-MS compatibility (Hexane is dangerous in ESI sources; Methanol is ideal).
-
Normal Phase failed to separate the enantiomers.
POM Protocol for Amino Alcohols:
-
Additive: 0.1% DEA or 0.1% EDA.
-
Note: Methanol often provides different selectivity than Acetonitrile due to its protic nature. If MeOH fails, try ACN (or vice versa).
Critical Warning for Macrocyclic Glycopeptides (e.g., Chirobiotic V/T): If using Chirobiotic columns, the mode is often called "Polar Ionic Mode" . Here, you use Methanol + Acid AND Base (e.g., 0.1% Acetic Acid + 0.1% TEA). The ratio of acid to base controls the ionization state of the stationary phase and the analyte, acting as a powerful "tuning knob" for selectivity [2].
Part 4: Retention Stability & Hysteresis
Q: My retention times are shifting day-to-day. Is the column dying?
A: Likely not. Polysaccharide columns exhibit hysteresis (memory effects).
The Mechanism: The chiral polymer chains can "swell" or reorganize depending on the solvent used previously. If you switch from a Hexane/IPA method to a Hexane/EtOH method, the polymer takes time (hours) to re-equilibrate its conformation.
Troubleshooting Steps:
-
Equilibration: Flush with the current mobile phase for at least 20-30 column volumes (not just the standard 10).
-
Temperature: Ensure the column oven is stable. Chiral selectivity is thermodynamically driven and highly temperature-sensitive. A 2°C fluctuation can shift retention significantly.
-
Additive Evaporation: DEA is volatile. If you are using pre-mixed mobile phase from a bottle that has been open for 3 days, the DEA concentration may have dropped, exposing silanols and increasing retention/tailing. Always prepare fresh mobile phase daily.
Visualization: Troubleshooting Logic Flow
Figure 2: Rapid troubleshooting logic for common chiral HPLC anomalies.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from
-
Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide. Retrieved from
-
Phenomenex. Chiral HPLC Separations: Method Development Guide. Retrieved from
-
Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from
Sources
Optimizing mobile phase for chiral resolution of tolyl-ethanolamines
Technical Support Center: Chiral Resolution of Tolyl-Ethanolamines
Topic: Optimizing Mobile Phase for Chiral Resolution of Tolyl-Ethanolamines ID: TSC-CHIRAL-089 Status: Active Audience: Analytical Chemists, Process Development Scientists[1]
Introduction: The "Sticky" Amine Challenge
Tolyl-ethanolamines (and related
If you are experiencing broad peaks, tailing factors
Module 1: Peak Shape & Tailing Issues
User Issue: "My enantiomers are separating, but the peaks are tailing severely (As > 1.8). I cannot integrate the minor impurity accurately."
Root Cause: Silanol Activity.
The silica support of polysaccharide columns (e.g., Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) contains residual silanol groups (
Troubleshooting Protocol:
-
The "0.1% Rule" (Standard Additive Protocol):
-
Action: Add 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1]
-
Mechanism: These stronger, smaller bases saturate the active silanol sites, effectively "capping" the silica surface.[1] This forces the tolyl-ethanolamine to interact only with the chiral selector.
-
Result: Peak widths decrease; resolution (
) increases.
-
-
The "Double-Additive" System (For Immobilized Phases):
-
Applicable only to Immobilized CSPs (e.g., CHIRALPAK IA, IB, IC).[1]
-
Action: Use 0.1% TFA + 0.1% DEA simultaneously.
-
Why? Some tolyl-ethanolamine salts dissociate poorly in non-polar solvents.[1] The acid ensures the analyte remains in a consistent ionization state, while the base suppresses silanols.
-
Visualizing the Mechanism:
Figure 1: Mechanism of basic additives preventing non-specific silanol interactions.[1]
Module 2: Selectivity Failure (Co-elution)
User Issue: "I have sharp peaks, but no separation (
Root Cause: Solvation Sterics. The alcohol modifier (Ethanol vs. 2-Propanol) changes the 3D shape of the chiral polymer strands (amylose/cellulose). It also competes for the hydrogen bonding sites necessary for recognition.[1]
Optimization Matrix:
| Variable | Recommendation | Mechanistic Impact |
| Modifier Type | Switch Alcohol | IPA (Isopropanol) is bulkier and forms a "pocket" different from EtOH (Ethanol).[1] If EtOH fails, switch to IPA (or vice versa).[1] This is the single most impactful variable. |
| Modifier % | Lower is often Better | Reducing alcohol from 20% |
| Temperature | Cool Down (10°C - 20°C) | Chiral recognition is enthalpy-driven.[1] Lower temperatures "freeze" the chiral pocket, improving selectivity ($ \alpha $), though it increases backpressure.[1] |
Step-by-Step Screening Workflow:
-
Start: Hexane/EtOH (90:10) + 0.1% DEA.[1]
-
If
: Switch to Hexane/IPA (90:10) + 0.1% DEA.[1] -
If
: Reduce alcohol to 2-5%. -
If still no separation: Switch Column Chemistry (e.g., Amylose
Cellulose).[1]
Module 3: The "Polar Organic" Shortcut
User Issue: "My sample is not soluble in Hexane. Can I use a different mode?"
Solution: Polar Organic Mode (POM). Tolyl-ethanolamines are often highly soluble in pure alcohols or acetonitrile.[1] POM is a powerful, often overlooked mode for these molecules.[1]
-
Mobile Phase A: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.[1]
-
Mobile Phase B: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid.[1]
-
Advantage: This mode reduces solvation competition and often provides very high selectivity for amino-alcohols on immobilized phases (CHIRALPAK IA/IB/IG).[1]
Decision Logic for Method Development:
Figure 2: Decision tree for selecting mobile phase mode and troubleshooting outcomes.
Module 4: Reproducibility & Scale-Up
User Issue: "The retention time drifts day-to-day."
Fact Check:
-
Water Content: In Normal Phase (Hexane/Alcohol), trace water is a strong modifier.[1] If your Hexane is "dry" one day and "wet" the next (hydroscopic absorption by the alcohol component), retention times will shift.[1]
-
Control: Use pre-mixed solvents or install a drying tube on the solvent reservoir.[1]
User Issue: "I need to prep 10 grams. Which mobile phase is best?"
Guidance: Avoid Hexane/IPA for large-scale prep if possible.
-
Solubility: Tolyl-ethanolamines are more soluble in Ethanol or Methanol.[1]
-
Recovery: Evaporating Heptane/IPA is energy-intensive.[1]
-
Recommendation: Optimize for 100% Ethanol or Acetonitrile (Polar Organic Mode) for easier solvent recovery and higher loading capacity.[1]
References
-
Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK and IM.[1] Retrieved from [Link]
-
Matarashvili, I., et al. (2014).[1] The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Biomedical Chromatography, 28(1).[1] Retrieved from [Link]
-
Phenomenex. (2024).[1] High Performance Liquid Chromatography (HPLC) Chiral Selection Guide. Retrieved from [Link]
-
Mosiashvili, L., et al. (2013).[1] Systematic study of the effect of basic and acidic additives on the separation of enantiomers of basic drugs. Journal of Chromatography A, 1317.[1] Retrieved from [Link]
Sources
Preventing racemization during synthesis of chiral amino alcohols
Topic: Preventing Racemization During Synthesis
Status: Active | Version: 2.4 | Audience: Process Chemists & R&D Scientists
Core Directive: The "Zero-Tolerance" Protocol
Racemization in chiral amino alcohol synthesis is rarely random; it is a deterministic outcome of specific mechanistic failures. As a Senior Application Scientist, I define the following Core Directive for your workflow:
"Maintain the integrity of the
-proton. Any reagent or condition that increases the acidity of the-proton or stabilizes a planar intermediate (oxazoline/enolate) is a critical control point."
This guide moves beyond basic recipes to the causality of stereochemical loss.
Technical Modules
Module A: Reduction Strategies & Reagent Selection
The reduction of
Comparative Analysis of Reducing Agents
| Reagent System | Risk Level | Primary Failure Mode | Mitigation Strategy |
| LiAlH | High | Thermal runaway causing | Strict temp control ( |
| NaBH | Low | Incomplete reduction leading to prolonged reaction times.[1] | Generates borane in situ. Maintain stoichiometry to ensure complete conversion without heating. |
| Borane-DMS | Medium | Lewis-acid complexation facilitating | Avoid large excess; quench carefully with MeOH to break B-N complexes. |
Workflow Decision Tree
The following logic gate helps you select the safest route based on your substrate's protecting group (PG).
Figure 1: Decision logic for reagent selection to minimize racemization risk based on protecting group status.
Module B: The "Hidden Enemy" – Oxazoline Formation
The most insidious cause of racemization, particularly with N-acyl (Cbz, Boc, Acetyl) amino alcohols, is the formation of an oxazoline intermediate. This usually occurs during activation (e.g., converting acid to acid chloride) or under dehydrating conditions.
The Mechanism of Failure:
-
The carbonyl oxygen of the N-protecting group attacks the activated carbonyl of the amino acid.
-
This forms a 5-membered oxazoline ring.[2]
-
The C4 proton (formerly the
-proton) becomes highly acidic due to resonance stabilization. -
Proton loss leads to a planar intermediate, destroying chirality.
Figure 2: The Oxazoline Pathway. Prevention requires avoiding strong activation of the carboxyl group in the presence of N-acyl groups.
Prevention Protocol:
-
Avoid Acid Chlorides: Never convert an N-Cbz or N-Boc amino acid to an acid chloride (using SOCl
) if optical purity is required. This almost guarantees oxazoline formation. -
Use Urethanes: Carbemates (Boc/Cbz) are safer than simple Amides (Acetyl/Benzoyl) because the carbonyl oxygen is less nucleophilic, but they are not immune.
-
Rapid Reduction: If using a Mixed Anhydride method (Isobutyl chloroformate), reduce immediately upon formation at -15°C. Do not let the anhydride sit.
Troubleshooting & FAQ (Ticket System)
Ticket #1024: "My yield is high, but the ee dropped to 80%."
-
Diagnosis: This suggests a partial racemization pathway, likely during the workup.
-
Root Cause: Did you use a strong base (NaOH/KOH) during the quench?
-
Fix: The amino alcohol product has an acidic proton on the nitrogen and oxygen. In the presence of strong base and residual Lewis acids (Boron/Aluminum salts), the
-proton can be abstracted. -
Protocol Adjustment: Switch to a Rochelle's Salt (Potassium Sodium Tartrate) workup. It solubilizes aluminum salts at neutral pH, preventing base-catalyzed racemization.
Ticket #1025: "I am using the Myers Protocol (LiAlH
-
Diagnosis: Thermal fluctuation during addition.
-
Root Cause: The reduction of the amino acid anion is exothermic.[3] If the internal temp spikes >0°C, the intermediate aluminate complex can undergo elimination/re-addition.
-
Fix: Add the amino acid as a solid portion-wise to the LAH solution, or add the LAH solution dropwise to the amino acid slurry. Monitor internal temperature, not bath temperature.
Ticket #1026: "Can I use NaBH
-
Diagnosis: No reaction or very slow reaction.
-
Root Cause: NaBH
is not electrophilic enough to reduce a carboxylic acid directly. -
Fix: You must activate the NaBH
. The McKennon Protocol (NaBH + I ) is the gold standard here [1]. The Iodine reacts with NaBH to form Borane ( ) in THF, which reduces the acid rapidly without touching the carbamate protection.
Validated Protocols
The McKennon Protocol (NaBH /I )
Best for: N-Protected Amino Acids (Boc, Cbz)
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Charge: Add Amino Acid (1.0 equiv) and NaBH
(2.5 equiv) in dry THF. -
Activation: Cool to 0°C. Add I
(1.0 equiv) in THF dropwise over 30 mins. Hydrogen gas will evolve (Ventilation required). -
Reaction: Warm to reflux for 1-2 hours. (Monitor by TLC; Borane complex may streak).
-
Quench: Cool to 0°C. Add MeOH carefully until gas evolution stops.
-
Workup: Evaporate solvent. Dissolve residue in 20% KOH (aqueous) and stir for 4 hours to break the Boron-Amine complex (Critical step for yield, but safe for racemization at this stage due to lack of activation). Extract with DCM.
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[4][5] The Journal of Organic Chemistry, 58(13), 3568-3571.
-
Abiko, A., Masamune, S. (1992). Borane-amine complex reduction.[1][6] Tetrahedron Letters, 33(38), 5517.
-
Dauban, P., & Dodd, R. H. (2004). Synthesis of chiral amino alcohols. Organic Preparations and Procedures International, 36(4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
Topic: Removal of impurities from 2-Amino-1-(m-tolyl)ethanol hydrochloride Target Molecule: 2-Amino-1-(3-methylphenyl)ethanol HCl Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.
Technical Overview & Impurity Profile
2-Amino-1-(m-tolyl)ethanol hydrochloride is a critical phenethylamine intermediate, structurally analogous to Phenylephrine and Metaraminol. In synthesis (often via the reduction of
Before selecting a protocol, identify your impurity profile:
| Impurity Type | Likely Source | Solubility Characteristics | Removal Strategy |
| Precursor Ketone | Incomplete reduction of 2-amino-1-(m-tolyl)ethanone | Soluble in non-polar organics; less soluble in water than the product. | Selective crystallization or Acid/Base extraction. |
| Inorganic Salts | Reduction by-products (e.g., Borate salts, Al salts) or neutralization salts (NaCl). | Highly water-soluble; insoluble in dry ethanol/IPA. | "Dry" alcohol extraction or Free-basing.[1] |
| Regioisomers | Impure starting material (e.g., o-tolyl or p-tolyl derivatives). | Very similar to target; slightly different lattice energy. | High-performance Recrystallization or HPLC.[2] |
| Color Bodies | Oxidation of the amine or phenols (if present). | Variable; often highly polar. | Activated Carbon treatment during recrystallization. |
Troubleshooting Guide (Q&A)
Q1: My product is isolating as a sticky, off-white gum rather than a crystalline solid. How do I induce crystallization?
Diagnosis: This is typically caused by trapped solvent (solvation) or the presence of the "precursor ketone" impurity which disrupts the crystal lattice. Technical Insight: Hydrochloride salts of phenethylamines are highly hygroscopic. If the solvent system contains too much water or a high-boiling alcohol, the lattice energy cannot overcome the solvation energy. Solution:
-
Solvent Swap: Switch to a Methanol/MTBE or Isopropanol (IPA)/Ethyl Acetate system.
-
Protocol: Dissolve the gum in the minimum amount of hot Methanol (MeOH). Slowly add MTBE (Methyl tert-butyl ether) until turbidity persists. Cool to -20°C. The non-polar anti-solvent (MTBE) forces the ionic HCl salt out of solution while keeping organic impurities (like ketones) dissolved.
Q2: NMR shows persistent starting material (Aminoketone) residues. Recrystallization isn't removing it.
Diagnosis: The ketone and the alcohol have similar solubilities in alcohols. Technical Insight: You must exploit the basicity difference. While both are amines, the ketone often has a different pKa or lipophilicity profile. More importantly, the ketone is less polar than the alcohol salt. Solution: Perform an Acid/Base "Back-Extraction" (See Protocol B below). By converting the amine to its free base, you can extract it into an organic solvent (DCM), wash with water to remove inorganics, and then selectively precipitate the salt.
Q3: I have high ash content (Inorganic Salts) in my final product.
Diagnosis: Common if sodium borohydride or catalytic hydrogenation was used. Technical Insight: NaCl and Borate salts are insoluble in anhydrous ethanol, whereas 2-Amino-1-(m-tolyl)ethanol HCl is soluble. Solution:
-
Dry the crude solid thoroughly.
-
Suspend in anhydrous Ethanol (20 volumes).
-
Heat to 60°C and stir for 30 minutes.
-
Filter hot through Celite.[3] The inorganics remain on the filter; the product passes through.
-
Concentrate the filtrate to crystallize.
Core Experimental Protocols
Protocol A: High-Purity Recrystallization (Anti-Solvent Method)
Best for: Removing color bodies and minor organic impurities.
-
Dissolution: Place 10g of crude 2-Amino-1-(m-tolyl)ethanol HCl in a flask. Add Methanol (MeOH) dropwise at 50°C until fully dissolved (approx. 3-5 mL/g).
-
Carbon Treatment (Optional): If colored, add 5 wt% Activated Carbon. Stir 15 mins. Filter hot through a 0.45µm membrane.
-
Nucleation: Maintain filtrate at 40°C. Slowly add Ethyl Acetate (EtOAc) or MTBE until a slight cloudiness persists (approx. ratio 1:3 MeOH:Anti-solvent).
-
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours, then to 0-5°C for 4 hours.
-
Isolation: Filter the white crystals. Wash with cold EtOAc. Dry under vacuum at 40°C.
Protocol B: Acid/Base Chemical Purification
Best for: Removing non-basic impurities and starting materials.
-
Free-Basing: Dissolve crude salt in water (10 volumes). Adjust pH to 12-13 using 28% Ammonium Hydroxide (
) or NaOH. -
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or EtOAc. (The product is now in the organic layer; inorganic salts remain in the water).
-
Washing: Wash combined organics with Brine to remove residual water/base. Dry over
. -
Salt Formation: Filter the organic layer. Cool to 0°C. Slowly bubble HCl gas or add HCl in Dioxane/Ether until pH < 2.
-
Precipitation: The pure HCl salt will precipitate immediately. Filter and dry.[2]
Visual Decision Guides
Figure 1: Impurity Removal Decision Tree
Caption: Decision logic for selecting the appropriate purification method based on impurity type.
Figure 2: Acid/Base Extraction Workflow
Caption: Mechanism of the "Back-Extraction" technique to isolate the amine from inorganic contaminants.
References
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from 4
-
Organic Syntheses. (2017). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2017, 94, 150-166. Retrieved from 2
-
European Patent Office. (2006). Process for the purification of an aminoalcohol (EP1721889A1). Retrieved from 5
-
National Institutes of Health (NIH). (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from 6
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Method for making phenylethylamine compounds - Patent 2540698 [data.epo.org]
- 4. scihorizon.com [scihorizon.com]
- 5. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Effects on Chiral Selectivity
Topic: Impact of Temperature on Chiral Separation Selectivity Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)
Introduction: Temperature as a Selectivity Lever
In chiral chromatography (HPLC/SFC), temperature is often treated as a secondary variable, merely set to 25°C and forgotten. This is a fundamental error. Temperature is a thermodynamic "tuning lever" as powerful as mobile phase composition.
While the general rule of thumb suggests that lowering temperature increases resolution (
This guide provides the troubleshooting logic to master temperature control in chiral method development.
Module 1: The Thermodynamics of Separation
The Mechanism
Chiral resolution depends on the difference in free energy (
-
(Enthalpy): The heat energy difference (hydrogen bonding,
interactions). Usually negative (exothermic). - (Entropy): The disorder/freedom difference (steric fit, conformational rigidity).
- : Temperature in Kelvin.
Troubleshooting via van't Hoff Plots
If your separation is inconsistent, you must determine the driving force.
Protocol: Constructing a van't Hoff Plot
-
Run the separation at four temperatures (e.g., 10°C, 20°C, 30°C, 40°C).
-
Calculate the Selectivity Factor (
) for each. -
Plot
(y-axis) vs. (x-axis, in ).
Interpretation:
-
Linear Positive Slope: Enthalpy-driven.[2] Lower
increases . (Most common scenario). -
Linear Negative Slope: Entropy-driven. Higher
increases . (Rare, but seen in inclusion complexes). -
Non-linear: Change in CSP conformation or solvation state.
Module 2: The "Ghost" Peak & Elution Reversal
The Phenomenon: Isoenantioselective Temperature ( )
Users often report: "I increased the temperature to sharpen the peaks, and my separation disappeared." or "The S-enantiomer used to be first; now it's second."
This occurs when you cross the Isoenantioselective Temperature (
-
At
: , therefore (Co-elution). -
Crossing
: The sign of flips, causing Elution Order Reversal .
Visualizing the Reversal
The following diagram illustrates how two enantiomers (E1 and E2) can swap elution order as temperature changes.
Figure 1: Decision logic for temperature manipulation and the risk of crossing the isoenantioselective temperature (
Module 3: Troubleshooting Kinetic vs. Thermodynamic Conflicts
Scenario: "I cooled the column to 5°C. The selectivity (
The Conflict
-
Thermodynamics: Low T increases
(good). -
Kinetics: Low T increases mobile phase viscosity and decreases solute diffusivity. This increases the
-term in the van Deemter equation (mass transfer resistance), leading to peak broadening (bad).
Optimization Protocol
If you must run at low temperature (<10°C) to maintain selectivity:
-
Reduce Flow Rate: Lower flow allows more time for mass transfer equilibrium, sharpening the peak (at the cost of time).
-
Change Modifier: Switch from Isopropanol (high viscosity) to Acetonitrile or Methanol (low viscosity) if the CSP allows.
-
SFC Mode: Switch to Supercritical Fluid Chromatography. CO2 has low viscosity even at low temperatures, allowing you to harvest the thermodynamic benefits of low T without the kinetic penalty.
Module 4: Special Case - Atropisomers
Issue: "My peaks have a weird 'saddle' or plateau between them."
Diagnosis: You are likely separating Atropisomers (rotational isomers) that are interconverting on the timescale of the chromatographic run. This is a dynamic process.
Solution:
-
Cool Down Immediately: Lowering the temperature increases the energy barrier to rotation.
-
Target: Run at 4°C - 10°C. This "freezes" the rotation, converting the dynamic plateau into two distinct, sharp peaks.
Summary Data: Temperature Impact Matrix
| Parameter | Lower Temperature (e.g., 10°C) | Higher Temperature (e.g., 40°C) |
| Retention ( | Increases (Exothermic adsorption) | Decreases |
| Selectivity ( | Increases (Usually, if Enthalpy driven) | Decreases (Usually) |
| Peak Width | Broader (Slower mass transfer) | Sharper (Faster diffusion) |
| Column Pressure | Higher (Higher viscosity) | Lower |
| Risk Factor | Solubility issues; Broadening | Selector degradation; |
Frequently Asked Questions (FAQ)
Q1: Can I damage my chiral column by heating it?
-
Answer: Yes. While immobilized polysaccharide columns are robust, coated phases (e.g., AD-H, OD-H) can suffer if the solvent system approaches the solubility limit of the polymer at high temperatures. Generally, do not exceed 40°C unless specified by the manufacturer. Immobilized phases can often go to 50-60°C.
Q2: I have excellent separation at 25°C, but I need a faster method. Can I heat it up?
-
Answer: Proceed with caution. Heating will lower backpressure (allowing higher flow) and sharpen peaks, but it will likely reduce
. If your starting resolution is high ( ), you can afford to lose some selectivity for speed. If , heating will likely cause co-elution.
Q3: Why did my elution order flip when I switched from Methanol to Ethanol?
-
Answer: While this guide focuses on temperature, solvent changes also alter the
and landscape. A solvent change can shift the of the system.[4] You may have shifted from 10°C to 50°C, placing your operating temperature on the "other side" of the curve.
References
-
Okamoto, Y., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Link
-
Kazusaki, M., et al. (2003).[1] Enthalpy-entropy compensation for enantio-separation on cellulose and amylose.... Chromatography.[1][2][5][6][7][8][9][10][11][12] Link
-
Rekharsky, M., & Inoue, Y. (2000). Chiral Recognition Thermodynamics of β-Cyclodextrin: The Thermodynamic Origin of Enantioselectivity. Journal of the American Chemical Society.[5][13] Link
-
Phenomenex Technical Guide. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Link
-
Molnár Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Link
Sources
- 1. chromsoc.jp [chromsoc.jp]
- 2. molnar-institute.com [molnar-institute.com]
- 3. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Columns [ymc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Common impurities in commercially available 2-Amino-1-(m-tolyl)ethanol hydrochloride
This guide serves as a technical support center for researchers working with 2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 13429-87-3 for racemic / 1391354-71-4 for R-isomer).[1] It is designed to troubleshoot purity, stability, and analytical challenges encountered during drug development and synthesis.[2][3]
Senior Application Scientist Desk Status: Operational Topic: Impurity Profiling, Troubleshooting, and Handling[1]
Technical Overview & Impurity Landscape[3][4][5]
2-Amino-1-(m-tolyl)ethanol hydrochloride is a
Because it possesses a benzylic hydroxyl group and a primary amine , its impurity profile is dominated by oxidation products (ketones) and alkylation byproducts (dimers).[2]
Summary of Common Impurities
The following table summarizes the specific impurities you are most likely to encounter in commercial batches, based on standard synthesis routes (Henry reaction or Aminoketone reduction).
| Impurity Code | Common Name | Chemical Identity | Origin | RRT (Approx)* |
| Impurity A | The "Ketone" | 2-Amino-1-(3-methylphenyl)ethanone | Incomplete reduction or Oxidation | ~1.2 - 1.4 |
| Impurity B | The "Dimer" | Bis[2-hydroxy-2-(3-methylphenyl)ethyl]amine | Side reaction (Over-alkylation) | ~2.5 - 3.0 |
| Impurity C | The "Precursor" | 2-Bromo-1-(3-methylphenyl)ethanone | Unreacted starting material | > 3.0 |
| Impurity D | The "Regioisomer" | 2-Amino-2-(3-methylphenyl)ethanol | Epoxide opening (if via styrene oxide) | ~0.9 - 1.1 |
*RRT (Relative Retention Time) is estimated based on standard C18 RP-HPLC in acidic buffers. The amine elutes early; hydrophobic impurities elute later.
Impurity Origins & Pathways (Visualized)
Understanding where an impurity comes from is the first step in removing it. The diagram below maps the genesis of Impurities A, B, and C during the standard synthesis workflow.
Figure 1: Genesis of common impurities.[2] Impurity A (Ketone) is the most persistent issue due to thermodynamic equilibrium and oxidative sensitivity.[2]
Troubleshooting Guide (Q&A)
Category 1: "What is this peak?" (Purity & Analysis)
Q: I see a significant peak eluting after my main peak in HPLC. Is it the dimer or the ketone?
-
Diagnosis: It is likely the Ketone (Impurity A) if it appears near the main peak, or the Dimer (Impurity B) if it elutes much later.[2]
-
Mechanism: The ketone retains longer on C18 columns because the carbonyl group is less polar than the hydroxyl group it replaces. The dimer, having two aromatic rings, is significantly more hydrophobic and will elute late.[2]
-
Action:
Q: My "pure" sample has developed a yellow tint. Is it degrading?
-
Diagnosis: Yes, this indicates Oxidative Degradation .
-
Mechanism: Benzylic amines are susceptible to air oxidation, reverting to the aminoketone (Impurity A) or forming Schiff base oligomers (yellow/brown color).[2]
-
Action:
-
Recrystallize immediately from Isopropanol/Ethanol.
-
Store the purified salt under Argon/Nitrogen at -20°C.
-
Critical: Ensure the salt form (HCl) is maintained; the free base is far more unstable.
-
Category 2: Solubility & Handling[1][3]
Q: The material is hygroscopic and sticky. How do I handle it for precise weighing?
-
Context: The Hydrochloride salt is naturally hygroscopic.
-
Action:
-
Do not weigh in open air for prolonged periods.
-
Dry the material in a vacuum desiccator over
for 24 hours before use. -
If the melting point is broad (e.g., <140°C when it should be higher), it contains significant water or solvent residues.[2]
-
Q: I cannot separate the enantiomers on my standard C18 column.
-
Diagnosis: C18 is achiral. You are likely seeing the racemate as a single peak.
-
Action: Switch to a Chiral Stationary Phase (CSP) .
Validated Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling
Use this method to distinguish the Ketone and Dimer from the main product.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B (Isocratic hold for amine retention).
-
5-20 min: 5%
60% B (Elute Ketone and Dimer). -
20-25 min: 60% B.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 215 nm (general) and 254 nm (enhanced for Ketone).[2]
-
Temperature: 30°C.
Protocol B: Purification via Recrystallization
Use this to remove Impurity A (Ketone) and colored oxidation products.[2]
-
Dissolution: Dissolve 10 g of crude 2-Amino-1-(m-tolyl)ethanol HCl in the minimum amount of boiling Isopropanol (IPA) (~50-60 mL).
-
Filtration: If the solution is not clear, filter hot to remove inorganic salts.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Collection: Filter the white crystals.
-
Wash: Wash with cold Acetone (removes residual ketone and dimer effectively).
-
Drying: Dry under vacuum at 40°C.
Decision Logic for Quality Control
Use this logic flow to determine if a batch is suitable for your experiments.
Figure 2: Quality Control Decision Tree. Yellow discoloration is the first indicator of instability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129890788, 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid (Analogous Structure Data).[1] Retrieved from .[2][6]
-
Sigma-Aldrich (2025). 2-Amino-1-phenylethanol Derivatives: Safety and Analytical Data.[1] Retrieved from .
-
ChemicalBook (2025). 2-Amino-1-(m-tolyl)ethanol hydrochloride Properties and Suppliers. Retrieved from .[2]
-
Fluorochem (2025). Certificate of Analysis Data for (R)-2-Amino-2-(m-tolyl)ethanol hydrochloride.[1] Retrieved from .[2]
-
BenchChem (2025). Guide to Purity Confirmation of Amino-Ethanol Derivatives. Retrieved from .[2]
Sources
- 1. 639054-51-6|(R)-2-Amino-2-(p-tolyl)ethanol|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(3-Hydroxyphenyl)-2-methylamino-ethanolchlorid | C9H12ClNO2 | CID 129890788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Precision pH Control in the Enzymatic Resolution of Amino Alcohols
Introduction: The Amino Alcohol Paradox
Enzymatic resolution of amino alcohols (e.g.,
The Core Conflict:
-
Nucleophilicity: To resolve the alcohol moiety via O-acylation, the amino group often needs to be "silent" (protonated or protected) to prevent chemoselective issues (N-acylation). However, lipases like Candida antarctica Lipase B (CAL-B) require a catalytic histidine to be unprotonated to function.
-
Acyl Migration: The free amino group can attack the newly formed ester, causing an intramolecular
or acyl migration. This process is base-catalyzed and leads to racemization, destroying your enantiomeric excess ( ).
This guide moves beyond basic protocols to address the micro-environmental pH control required to balance reactivity with stability.
Module 1: The Mechanistic Landscape
Understanding the relationship between the bulk solvent environment and the enzyme's active site is critical. In non-aqueous media (the standard for kinetic resolution), we do not measure "pH" directly; we manage "pH Memory" and Water Activity (
Visualization: The pH-Selectivity Trilemma
The following diagram illustrates the competing forces you must balance.
Figure 1: The Trilemma. Extreme pH values compromise either the enzyme's catalytic machinery or the substrate's chemical integrity.
Module 2: The "pH Memory" Protocol
In organic solvents, enzymes retain the ionization state of the last aqueous solution they "saw." This is the pH Memory Effect [1]. You cannot adjust the pH of toluene or MTBE directly; you must adjust the enzyme before it enters the solvent.
Protocol: Establishing Optimal pH Memory
Objective: Prepare CAL-B (or similar lipase) with a micro-environment locked at pH 8.0 for optimal activity without triggering rapid acyl migration.
Materials:
-
Lyophilized Lipase (e.g., CAL-B free form or immobilized).[1]
-
Phosphate Buffer (100 mM).
-
Lyophilizer.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare three buffer solutions: pH 7.0, 8.0, and 9.0.
-
Equilibration:
-
Dissolve/suspend the enzyme in the buffer (10 mg enzyme / mL buffer).
-
Stir gently at 4°C for 30 minutes. The enzyme surface residues are now exchanging protons with the buffer.
-
-
Flash Freezing: Freeze the suspension rapidly in liquid nitrogen to lock the conformational state.
-
Lyophilization: Freeze-dry for 24-48 hours until water content is <0.5% (w/w).
-
Solvent Introduction: Resuspend this "pH-tuned" enzyme in your dry organic solvent (e.g., DIPE, MTBE).
Data: Impact of pH Memory on Reaction Rate Typical relative rates for the resolution of 2-amino-1-butanol:
| Pre-Lyophilization pH | Relative Activity (%) | Acyl Migration Risk |
| pH 5.0 | 15% | Very Low |
| pH 7.0 | 85% | Low |
| pH 8.0 | 100% (Optimal) | Moderate |
| pH 10.0 | 95% | High (Critical Failure) |
Analyst Note: If you are using commercial immobilized lipases (like Novozym 435), the resin often has a slightly acidic to neutral micro-environment. If activity is low, wash the beads in pH 8.0 buffer and vacuum dry them before use [2].
Module 3: Troubleshooting Acyl Migration
The most frequent complaint we receive is: "My conversion is good, but my enantiomeric excess (
The Mechanism
In 1,2-amino alcohols, the amine and hydroxyl groups are vicinal. Once the lipase O-acylates the alcohol, the nearby amine (if unprotonated) can attack the ester carbonyl, forming an amide. This is thermodynamically driven (amides are more stable than esters) and often leads to racemization.
Troubleshooting Guide
Symptom 1: Dropping
(Product Enantiomeric Excess)
Diagnosis: The reaction is running too long, or the pH micro-environment is too basic. Corrective Actions:
-
Reduce Conversion Target: Stop the reaction at 40-45% conversion rather than pushing for 50%.
-
Solvent Switch: Move to non-polar solvents (e.g., Toluene, Hexane). Polar solvents like THF stabilize the transition state of the migration.
-
Temperature Drop: Acyl migration has a higher activation energy than enzymatic acylation. Lowering the temperature from 45°C to 20°C often kills the migration rate more than the enzymatic rate [3].
Symptom 2: Low Reaction Rate
Diagnosis: The enzyme is "remembering" an acidic pH (protonated active site His-224 in CAL-B) or the substrate is forming a salt. Corrective Actions:
-
Add a Solid Buffer: Add anhydrous
or directly to the organic solvent. This acts as a "proton sink" without adding water. -
Water Activity (
) Tuning: Completely dry solvents can make enzymes too rigid. Equilibrate your solvent and enzyme to using salt hydrate pairs (e.g., ) [4].
Experimental Workflow: The "Golden Standard" Resolution
This protocol synthesizes the pH memory and migration control concepts into a robust workflow.
Figure 2: Optimized workflow for minimizing side reactions.
Protocol:
-
Enzyme: CAL-B (immobilized), pre-equilibrated to pH 8.0 as per Module 2.
-
Solvent: Toluene or MTBE (Dried over 4Å molecular sieves).
-
Acyl Donor: Vinyl acetate or Isopropenyl acetate (Irreversible donors drive equilibrium).
-
Ratio: 1:1 to 1:2 (Substrate:Donor).
-
Temperature: 25°C (Do not heat unless necessary).
-
Termination: Filter off the enzyme immediately. Do not just "cool down" the reaction; the catalyst must be removed to stop migration.
Frequently Asked Questions (FAQ)
Q: Can I use an aqueous buffer for the resolution instead of organic solvent? A: Generally, no. While lipases work in water, the thermodynamic equilibrium in water favors hydrolysis (breaking esters), not acylation (making esters). Furthermore, in water, the amino group will be fully protonated (ammonium), which protects it from reaction but often prevents the enzyme from binding the substrate effectively due to charge repulsion in the hydrophobic active site.
Q: I am seeing N-acylation instead of O-acylation. Why? A: This is a chemoselectivity failure. It usually happens if the "pH memory" is too high (> pH 10), making the amine highly nucleophilic. It can also happen if you use a protease (like Subtilisin) instead of a lipase. Lipases are generally O-selective, but high basicity can override this. Lower your pre-equilibration pH to 7.0-7.5.
Q: How do I measure the pH of my organic reaction mixture? A: You cannot measure pH in a non-aqueous solvent with a standard probe. You can measure the pH of the aqueous layer if you are using a biphasic system. For monophasic organic systems, use "pH indicator paper wetted with water" held in the vapor phase (imprecise) or rely on the rigorous "pH memory" preparation of your enzyme and support.
References
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.[2] Nature, 409(6817), 241-246. Link
-
Anderson, E. M., et al. (1998). Preparation and properties of different immobilized preparations of Candida antarctica lipase B. Biocatalysis and Biotransformation, 16(3), 181-204. Link
-
Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link
-
Halling, P. J. (1994). Thermodynamic predictions for biocatalysis in non-conventional media: theory, tests, and recommendations for experimental design and data analysis. Enzyme and Microbial Technology, 16(3), 178-206. Link
Sources
Technical Support Center: Stability & Handling of 2-Amino-1-(m-tolyl)ethanol hydrochloride
[1]
Executive Summary & Chemical Profile
2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 70785-83-0 / Related Free Base: 136-80-1) is a phenylethanolamine derivative characterized by a secondary benzylic alcohol and a primary amine.[1] Unlike its phenolic analogs (e.g., Phenylephrine), the meta-tolyl methyl group confers resistance to quinone-based oxidative coloring.[1] However, the molecule remains susceptible to benzylic oxidation and pH-dependent instability in solution.[1]
This guide addresses the physicochemical stability of the compound in aqueous and organic media, providing actionable troubleshooting for experimental anomalies.
Physicochemical Snapshot
| Property | Specification / Behavior |
| Molecular Structure | Benzylic alcohol, Primary amine, m-Methylphenyl ring |
| Salt Form | Hydrochloride (HCl) – Highly water-soluble, acidic in solution |
| Primary Degradation | Oxidation to 2-amino-1-(m-tolyl)ethanone (Ketone formation) |
| pKa (Approx.) | ~9.0–9.5 (Amine), ~14 (Alcohol) |
| Solubility | Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane/Ether |
Critical Stability Factors (The "Why" Behind the Protocol)
To ensure experimental reproducibility, researchers must understand the three primary vectors of degradation for this compound.
A. pH-Dependent Stability (The Ammonium Switch)
In its supplied HCl salt form, the amine is protonated (
-
Acidic pH (pH < 6): STABLE. The positive charge on the nitrogen withdraws electron density, protecting the backbone.
-
Neutral/Basic pH (pH > 7): UNSTABLE. As pH approaches the pKa (~9.0), the free base (
) becomes predominant.[1] The free amine is a nucleophile and is more susceptible to oxidative radical attacks and potential dimerization.
B. Benzylic Oxidation
The carbon bearing the hydroxyl group (benzylic position) is activated by the aromatic ring. In the presence of dissolved oxygen and light, this secondary alcohol can oxidize to the corresponding ketone: 2-amino-1-(m-tolyl)ethanone .[1] This is the most common impurity found in aged solutions.
C. Photodegradation
While the m-tolyl group is not as photo-labile as nitro- or iodo-aromatics, prolonged exposure to UV light (especially in solution) can generate radical species that accelerate the oxidation described above.[1]
Troubleshooting Guide & FAQs
Category 1: Solubility & Preparation
Q1: I tried dissolving the powder in PBS (pH 7.4), but it took a long time or looked cloudy. Why? A: This is a common "Salting Out" or "Free Basing" effect.
-
Mechanism: The HCl salt is acidic. When you add it to a strong buffer like PBS, the buffer forces the pH toward 7.4. If the concentration is high (>10 mM), the local concentration of the free base (which is less soluble than the salt) may transiently precipitate or form a micro-emulsion.
-
Solution: Dissolve the compound in pure water or a weak acidic buffer (e.g., 10 mM Acetate, pH 5.0) first to ensure complete solvation, then dilute into your assay buffer.
Q2: Can I make a stock solution in DMSO? A: Yes, DMSO is an excellent solvent for stock solutions (up to 100 mM).
-
Caution: DMSO is hygroscopic. Water uptake can lead to hydrolysis or oxidation over long-term storage.[1] Store DMSO stocks at -20°C or -80°C, sealed under argon/nitrogen.
Category 2: Visual & Chemical Changes[1]
Q3: My clear solution turned a faint yellow after 48 hours at room temperature. Is it still usable? A: Proceed with Caution.
-
Diagnosis: Yellowing in non-phenolic amines often indicates the formation of Schiff base oligomers or oxidation byproducts (ketones). Unlike phenols, which turn dark brown/black, this compound typically yellows upon mild oxidation.
-
Action: Run a quick LC-MS or HPLC check. If purity is >95%, it may be usable for acute assays. For K_d determination or sensitive kinetics, discard and prepare fresh .
Q4: I see a new peak in my HPLC chromatogram at a slightly longer retention time. What is it? A: This is likely the Ketone Oxidation Product (2-amino-1-(m-tolyl)ethanone).[1]
-
Reasoning: Ketones are generally less polar than their corresponding alcohols, leading to increased retention on Reverse Phase (C18) columns.
-
Prevention: Degas your buffers and keep the sample at 4°C in the autosampler.
Category 3: Storage
Q5: How long is the solution stable at 4°C? A:
-
Water (pH < 6): Stable for ~1 week.
-
Buffers (pH > 7): Unstable. Use within 24 hours.
-
Freezing: Aqueous solutions can be frozen (-20°C) for up to 1 month, but avoid repeated freeze-thaw cycles which introduce oxygen.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route (Oxidation) and the pH-dependent equilibrium that researchers must control.
Figure 1: Mechanistic pathway showing the transition from the stable salt form to the reactive free base and subsequent oxidation products.[1]
Analytical Method: Quality Control (HPLC)
If you suspect degradation, use this standardized Reverse-Phase HPLC method to verify purity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 214 nm (Amide/Peptide bond region) and 254 nm (Aromatic) |
| Expected Retention | Parent: ~4-6 min |
Note on TFA: The use of TFA (0.1%) maintains an acidic pH during the run, sharpening the amine peak and preventing on-column oxidation.
Troubleshooting Decision Tree
Use this flow to diagnose solution issues immediately.
Figure 2: Rapid diagnostic workflow for identifying solution stability issues.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3017118, 2-[(Phenylmethyl)amino]ethanol hydrochloride. Retrieved from [Link][1]
-
Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids. Fluid Phase Equilibria. Retrieved from [Link][1]
-
NIST (2026). Ethanol, 2-amino-, hydrochloride Mass Spectrum and Stability Notes. Retrieved from [Link][1]
Technical Support Center: Chiral Chromatography Resolution Guide
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Overcoming Poor Resolution (
Introduction: The "Magic Triangle" of Chiral Separation
Welcome to the Advanced Method Development Center. If you are reading this, you likely have a partial separation (peaks overlapping) or no separation (co-elution). In chiral chromatography, resolution (
While efficiency (
This guide prioritizes the levers that affect
Phase 1: The Triage (Initial Diagnosis)
Before altering chemistry, confirm the system is not the source of the error.
Q: My peaks are broad and overlapping. Is it the column or the system?
A: Calculate the Tailing Factor (
-
If
: You have a chemical interaction issue (silanols) or column void. Go to Phase 3 . -
If
but : You have a thermodynamic selectivity issue. Go to Phase 2 .
Q: I see no separation (
Phase 2: Mobile Phase Optimization (The Primary Lever)
The mobile phase is the most powerful tool for altering selectivity on Polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose and Cellulose.
Protocol: The "Alcohol Switch" (Normal Phase)
Hydrogen bonding is the primary mechanism of chiral recognition. Different alcohols have different H-bond donor/acceptor capabilities and steric bulk, which drastically alters how the analyte fits into the chiral groove.
Step-by-Step Optimization:
-
Standard Start: Hexane/IPA (90:10).
-
The Switch: If
, switch IPA to Ethanol or Methanol (if using immobilized columns).-
Why? Ethanol is smaller and can penetrate deeper into the chiral polymer network, often accessing different binding sites than IPA.
-
-
The Concentration Scan:
-
Low % Alcohol (2-5%): Increases retention (
), often improving resolution by allowing more interaction time. -
High % Alcohol (50%+): Decreases retention but can sometimes alter the conformation of the polysaccharide polymer itself.
-
Data: Solvent Effect on Resolution
Example: Separation of trans-Stilbene Oxide on Amylose-based CSP
| Modifier | Retention ( | Selectivity ( | Resolution ( | Result |
| 2-Propanol (IPA) | 1.15 | 1.08 | 0.90 | Partial Sep |
| Ethanol (EtOH) | 1.30 | 1.25 | 2.10 | Baseline |
| Methanol (MeOH) | 0.85 | 1.02 | 0.40 | Co-elution |
Critical Note: Standard "Coated" phases (e.g., AD, OD) cannot tolerate DCM, THF, or 100% Ethyl Acetate. Only "Immobilized" phases (e.g., IA, IC) can handle these "forbidden" solvents, which can unlock unique selectivity [1].
Phase 3: Peak Shape & Additives (The "Silanol" Factor)
Q: My peaks are tailing badly. Is my column dead? A: Likely not. If your analyte has basic (amines) or acidic (carboxyls) groups, they are interacting non-stereoselectively with the residual silanols on the silica surface.[3][4] This "achiral" retention drags the peak tail, destroying resolution.
The "0.1% Rule" Protocol: You must suppress ionization to ensure the analyte interacts only with the chiral selector.
| Analyte Type | Recommended Additive | Mechanism |
| Basic (Primary/Secondary Amines) | 0.1% Diethylamine (DEA) or Ethanolamine | Competes for silanol sites; suppresses protonation. |
| Acidic (Carboxylic Acids) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | Keeps acid protonated (neutral) to prevent ion-exchange. |
| Amphoteric (Zwitterions) | 0.1% TFA + 0.1% DEA | Buffers the mobile phase to a neutral state. |
WARNING - Memory Effects: Chiral columns have a "memory." Once you use an additive (especially basic ones like DEA), it is extremely difficult to wash out completely.
-
Best Practice: Dedicate specific columns to Basic or Acidic methods.
-
Recovery: If you must switch, flush with 100% Ethanol (for immobilized) or 90:10 Hexane:IPA (for coated) for at least 20 column volumes [2].
Phase 4: Temperature (The Thermodynamic Lever)
Q: I have a resolution of 1.3. How do I get to 1.5 without changing solvents? A: Lower the temperature.
The Science:
Chiral recognition is enthalpy-driven (
-
Rule of Thumb: Dropping from 25°C to 10°C often increases
significantly. -
The Trade-off: Lower T increases viscosity and backpressure, and decreases theoretical plates (
). However, the gain in usually outweighs the loss in .
Phase 5: Decision Logic & Workflows
Use the following logic gates to guide your troubleshooting process.
Workflow 1: The Master Troubleshooting Logic
Caption: Master logic flow for diagnosing and resolving chiral resolution issues, prioritizing peak shape correction followed by selectivity optimization.
Workflow 2: Column Screening Strategy
If optimization fails, you must change the Stationary Phase. Amylose and Cellulose phases are "complementary"—if one fails, the other often works.
Caption: The "Complementary Screening" approach. Amylose and Cellulose columns have distinct helical twists; screening both simultaneously doubles success rates [3].
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Phenomenex. (2025).[4][5][6] Chiral Chromatography Troubleshooting Guide: Peak Tailing and Resolution. Retrieved from [Link]
-
Agilent Technologies. (2023). Method Development Strategies for Chiral HPLC. Retrieved from [Link]
-
Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
Sources
Effect of solvent choice on crystallization of 2-Amino-1-(m-tolyl)ethanol hydrochloride
Ticket ID: CRY-MTE-001 Subject: Solvent Selection & Process Optimization for 2-Amino-1-(m-tolyl)ethanol HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for 2-Amino-1-(m-tolyl)ethanol hydrochloride (also referred to as Nor-etilefrine analog or 3-methyl-norfenefrine). This intermediate is critical in the synthesis of sympathomimetic amines.
The crystallization of amino-alcohol hydrochloride salts is notoriously difficult due to two primary factors:
-
Amphiphilic Nature: The molecule contains a lipophilic tolyl ring and a hydrophilic ionic tail (ethanolamine HCl), leading to complex solubility behaviors.
-
Oiling Out: The flexible alkyl chain often causes the compound to separate as a supercooled oil rather than a crystal lattice, particularly in the presence of impurities.
This guide provides a validated framework for solvent selection, impurity rejection, and troubleshooting.
Module 1: Solvent Selection Matrix
User Question: "I am seeing low yields with acetone, but my product won't crystallize from water. Which solvent system should I use?"
Technical Response: For hydrochloride salts of aryl-amino alcohols, a single solvent is rarely sufficient for high yield and high purity. You likely need a binary solvent system (Solvent + Anti-solvent).
| Solvent Class | Specific Solvents | Solubility Status | Role in Protocol |
| Primary Solvents (Protic) | Methanol, Ethanol, Isopropanol (IPA) | High | Dissolves the salt at elevated temperatures (50-70°C). Methanol is often too good; IPA is usually ideal. |
| Anti-Solvents (Aprotic) | Diethyl Ether, MTBE, Ethyl Acetate | Low/Insoluble | Lowers the solubility limit to force precipitation. MTBE is preferred over ether for safety (higher flashpoint). |
| Danger Zone | Water | Very High | Use only in small percentages (<5%). Excess water causes yield loss and promotes "oiling out." |
| Impurity Purge | Acetone | Low | Excellent for rejecting ketone precursors (starting materials) but poor for dissolving the salt itself. |
The "Golden Ratio" for this Compound
Based on structural analogs (Phenylephrine HCl, Etilefrine), the recommended starting system is Isopropanol (Solvent) + MTBE (Anti-solvent) .
Module 2: Troubleshooting "Oiling Out"
User Question: "Upon cooling, my solution turned into a cloudy emulsion and settled as a sticky yellow oil at the bottom. How do I fix this?"
Technical Response: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached before the nucleation limit. This is common with 2-Amino-1-(m-tolyl)ethanol HCl because the melting point is depressed by impurities.
Root Cause Analysis & Remediation
-
Temperature Shock: You cooled the solution too fast.
-
Fix: Use a controlled cooling ramp (e.g., 0.5°C/min).
-
-
Supersaturation Overshoot: The anti-solvent was added too quickly.
-
Fix: Add anti-solvent dropwise only until a faint turbidity persists, then seed.
-
-
Impurity Profile: Residual starting material (ketone) acts as a plasticizer.
-
Fix: Perform a "charcoal wash" in hot ethanol before crystallization to remove oily oligomers.
-
Visual Decision Tree: Solving Oiling Out
Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Standard Operating Procedure (SOP)
User Question: "Can you provide a step-by-step protocol for recrystallization?"
Technical Response: This protocol is designed to maximize purity (rejection of the ketone precursor) while maintaining acceptable yield (>80%).
Reagents:
-
Crude 2-Amino-1-(m-tolyl)ethanol HCl
-
Solvent A: Isopropyl Alcohol (IPA)
-
Solvent B: MTBE (Methyl tert-butyl ether) or Ethyl Acetate
Protocol:
-
Dissolution:
-
Place 10g of crude solid in a round-bottom flask.
-
Add Solvent A (IPA) (approx. 3-5 mL per gram of solid).
-
Heat to reflux (approx. 80°C) with stirring.
-
Checkpoint: If solid does not dissolve, add IPA in 1 mL increments. If solution is dark, add activated carbon (5% w/w) and hot-filter.
-
-
Nucleation Zone:
-
Remove from heat and allow to cool slowly to ~50°C.
-
Add Solvent B (MTBE) dropwise.
-
Stop addition immediately when the solution turns slightly cloudy (turbid).
-
Crucial Step: Add seed crystals (pure product) if available.
-
-
Crystal Growth:
-
Allow the mixture to cool to Room Temperature (RT) over 2 hours. Do not disturb.
-
Once at RT, place in an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum.
-
Wash the filter cake with a cold 1:1 mixture of IPA/MTBE.
-
Dry in a vacuum oven at 40°C. (Note: High heat can cause oxidation or melting if solvent is trapped).
-
Process Workflow Diagram
Figure 2: Optimized crystallization workflow for amino-alcohol HCl salts.
Module 4: Impurity Rejection (Advanced)
User Question: "My HPLC shows 2% of the starting ketone. Standard recrystallization isn't removing it."
Technical Response: The starting material (2-Amino-1-(m-tolyl)ethanone) is less polar than the alcohol product.
-
Strategy: Increase the polarity of the mother liquor to keep the ketone in solution while the salt precipitates.
-
Modification: Use Ethanol + Ethyl Acetate instead of IPA/MTBE. Ethyl acetate is a better solvent for the ketone impurity than MTBE is, ensuring the impurity stays in the liquid phase during filtration.
References
-
Vertex AI Search. (2026). Purification of 2-amino-1-(m-tolyl)ethanol hydrochloride patent. 1
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. 2
-
Sigma-Aldrich. (n.d.).[3] 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride Product Data. 3[4]
-
PubChem. (2025).[5] 2-[(Phenylmethyl)amino]ethanol hydrochloride | C9H14ClNO.[5] 5
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 5. 2-[(Phenylmethyl)amino]ethanol hydrochloride | C9H14ClNO | CID 3017118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (R) vs. (S) Enantiomers of 2-Amino-1-(m-tolyl)ethanol in Asymmetric Synthesis
Executive Summary
2-Amino-1-(m-tolyl)ethanol (also known as 2-amino-1-(3-methylphenyl)ethanol) is a critical chiral scaffold in the synthesis of sympathomimetic drugs and beta-adrenergic agonists. Its structural similarity to Phenylephrine (the m-hydroxy analog) dictates that its enantiomers exhibit distinct behaviors in both biological systems and synthetic applications.
This guide compares the (R)- and (S)- enantiomers across three dimensions:
-
Synthetic Accessibility: Efficiency of access via Asymmetric Transfer Hydrogenation (ATH) vs. Enzymatic Kinetic Resolution (EKR).
-
Pharmacological Performance: Receptor binding affinity (Eutomer vs. Distomer).
-
Catalytic Utility: Potential as chiral auxiliaries in asymmetric induction.[1]
Chemical Profile & Stereochemistry
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Configuration | (1R)-2-Amino-1-(3-methylphenyl)ethanol | (1S)-2-Amino-1-(3-methylphenyl)ethanol |
| Cahn-Ingold-Prelog | Priority: -OH > -Ph(CH3) > -CH2NH2 > -H | Mirror Image |
| Primary Role | Eutomer (Active Drug Scaffold) | Distomer / Chiral Auxiliary |
| Key Application | Precursor to R-Phenylephrine analogs | Chiral ligand for diethylzinc additions |
Comparative Synthesis: Accessing the Enantiomers
The performance of a synthetic route is measured by its ability to deliver high Enantiomeric Excess (ee) and yield.[2] Two primary methods dominate the field: Biocatalytic Resolution and Asymmetric Transfer Hydrogenation (ATH) .
Method A: Enzymatic Kinetic Resolution (EKR)
Best for: Separating racemates when 50% yield is acceptable.
Lipases (specifically Pseudomonas cepacia lipase, Lipase PS ) exhibit high enantioselectivity toward 1-aryl-2-aminoethanols. Following Kazlauskas’ Rule , the lipase preferentially acylates the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.[3]
-
Performance Data:
-
(R)-Ester: Formed rapidly (Fast reacting). Requires hydrolysis to recover (R)-alcohol.
-
(S)-Alcohol: Remains in the reaction mixture (Slow reacting). High optical purity (>98% ee) at 50% conversion.
-
Method B: Asymmetric Transfer Hydrogenation (ATH)
Best for: 100% theoretical yield of a specific enantiomer.
Using Ruthenium(II) catalysts with chiral diamine ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN] ), the prochiral ketone precursor (2-amino-1-(m-tolyl)ethanone) can be reduced directly to the desired enantiomer.
-
Comparison of Routes:
| Metric | Enzymatic Kinetic Resolution (EKR) | Asymmetric Transfer Hydrogenation (ATH) |
| Target | Simultaneous access to (R) and (S) | Targeted access to single enantiomer |
| Max Yield | 50% (R) + 50% (S) | >95% (Single Enantiomer) |
| Enantioselectivity | >98% ee (highly dependent on conversion) | >99% ee (ligand controlled) |
| Atom Economy | Low (requires acyl donor, separation steps) | High (direct reduction) |
| Preferred Route | For small-scale analytical standards | For industrial drug synthesis |
Visualization: Synthesis Pathways
The following diagram illustrates the divergent pathways to access both enantiomers.
Caption: Divergent synthetic workflows. ATH provides direct access to enantiopure targets, while EKR requires resolution of a racemic intermediate.
Pharmacological Performance: The (R) vs. (S) Distinction[2][4][6]
In the context of adrenergic pharmacology, the performance of 2-amino-1-arylethanols is strictly governed by stereochemistry. This molecule mimics Norepinephrine and Phenylephrine .
The Easson-Stedman Hypothesis
The biological activity difference is explained by the "three-point attachment" model (Easson-Stedman hypothesis) for the adrenergic receptor:
-
Amine Group: Ionic bond with Aspartic acid residue.
-
Aromatic Ring: Pi-pi stacking or hydrophobic interaction.
-
Beta-Hydroxyl Group: Hydrogen bonding.
-
The (R)-Enantiomer (Eutomer): The spatial arrangement allows all three groups to bind simultaneously to the receptor pocket. This results in high potency (agonist activity).
-
The (S)-Enantiomer (Distomer): The hydroxyl group is oriented away from the binding site. Only two binding points (amine and ring) engage, resulting in significantly reduced affinity (often 100-fold lower) or inactivity.
Performance Summary:
-
(R)-Form: High affinity agonist. Critical for therapeutic effects (e.g., vasoconstriction, bronchodilation depending on N-substitution).
-
(S)-Form: Low affinity. Often considered an impurity that must be removed to prevent off-target effects or metabolic burden.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (Synthesis of (R)-Isomer)
Validates the "High Yield" claim of ATH.
Reagents:
-
Substrate: 2-Amino-1-(3-methylphenyl)ethanone HCl salt.
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).[4]
-
Solvent: Dichloromethane (DCM) or DMF.
Procedure:
-
Preparation: In a flame-dried Schlenk flask, dissolve the amino-ketone salt (1.0 eq) in degassed DCM.
-
Catalyst Addition: Add the Ruthenium catalyst (0.005 eq).
-
Initiation: Slowly add the HCOOH/Et3N mixture (5.0 eq) at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.[5][6][7] Wash organic layer with brine, dry over Na2SO4.[7]
-
Purification: Recrystallize from isopropanol/hexane to achieve >99% ee.
-
Result: Yields (R)-2-Amino-1-(m-tolyl)ethanol .
Protocol 2: Lipase-Catalyzed Resolution (Separation of Racemate)
Validates the "Access to both" claim of EKR.
Reagents:
-
Substrate: Racemic 2-Amino-1-(m-tolyl)ethanol.
-
Enzyme: Lipase PS (immobilized on Celite or diatomaceous earth).
-
Acyl Donor: Vinyl acetate (3.0 eq).
-
Solvent: Diisopropyl ether (DIPE) or MTBE.
Procedure:
-
Setup: Suspend racemic alcohol (1.0 g) and Lipase PS (500 mg) in dry DIPE (20 mL).
-
Acylation: Add vinyl acetate.[3] Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion by GC or HPLC. Stop reaction at exactly 50% conversion (typically 24–48 hours).
-
Separation: Filter off the enzyme. Concentrate the filtrate.
-
Purification: Perform column chromatography (Silica gel).
-
Fraction 1: (R)-Acetate (Elutes first with non-polar solvent).
-
Fraction 2: (S)-Alcohol (Unreacted, elutes later with polar solvent).
-
-
Hydrolysis (Optional): Treat Fraction 1 with K2CO3 in MeOH to recover (R)-Alcohol .
References
-
Arai, T., et al. "Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex."[8] Organic Letters, 2007.[8]
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004.
-
Kamal, A., et al. "Enzymatic resolution of beta-amino alcohols: A facile route to enantiopure beta-blockers." Tetrahedron: Asymmetry, 2002.
-
Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
Patil, P. N., et al. "Steric Aspects of Adrenergic Drugs." Pharmacological Reviews, 1974. (Foundational text on Easson-Stedman hypothesis for phenylethanolamines).
Sources
- 1. mdpi.com [mdpi.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scihorizon.com [scihorizon.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Henry Reaction [organic-chemistry.org]
A Comparative Benchmarking Guide to the Synthetic Routes of Chiral Amino Alcohols
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active molecules, including a significant number of pharmaceuticals, agrochemicals, and chiral catalysts.[1][2][3] Their precise three-dimensional arrangement is often the key to their biological function, making the enantioselective synthesis of these compounds a critical endeavor in both academic research and industrial drug development.[2] This guide provides an in-depth comparison of the primary synthetic strategies for accessing enantiomerically pure amino alcohols, offering insights into the mechanistic underpinnings, practical execution, and relative performance of each route.
Core Strategies for Asymmetric Synthesis
The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with distinct advantages and limitations. These strategies range from the derivatization of naturally occurring chiral molecules to sophisticated catalytic asymmetric transformations.[2]
Asymmetric Reduction of α-Amino Ketones
The asymmetric reduction of prochiral α-amino ketones is a powerful and widely utilized strategy for the synthesis of chiral 1,2-amino alcohols. This approach offers excellent control over the newly formed stereocenter.
a) Catalyst-Mediated Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[2] The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone, ensuring high enantioselectivity.[2][4] This method is lauded for its predictable stereochemistry and excellent enantioselectivity, often exceeding 95% ee.[2][5]
Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a metal catalyst, typically ruthenium or iridium, with a chiral ligand to transfer hydrogen from a source like isopropanol or formic acid to the ketone.[6] This method is known for its operational simplicity and can achieve exceptionally high enantioselectivity (>99% ee) and high yields, providing a concise route to important drug intermediates.[7][8]
b) Diastereoselective Reduction of α-Amino Ketones
The diastereoselective reduction of α-amino ketones allows for the synthesis of both syn and anti β-amino alcohols. The stereochemical outcome can be controlled by the choice of protecting group on the nitrogen and the reducing agent. For instance, N-t-BOC-protected α-aminoketones, when reduced with bulky hydrides like LiEt3BH, predominantly yield syn-β-aminoalcohols.[9][10] Conversely, deprotection of the BOC group followed by reduction can lead to the anti-diastereomer.[9][10]
Workflow for Asymmetric Reduction of an α-Amino Ketone
Caption: Workflow for the asymmetric reduction of α-amino ketones.
Ring-Opening of Chiral Precursors
The nucleophilic ring-opening of strained three-membered rings, such as epoxides and aziridines, is a highly reliable and stereospecific method for synthesizing chiral amino alcohols.
a) Ring-Opening of Chiral Epoxides
This is one of the most straightforward and versatile approaches to chiral β-amino alcohols. The reaction proceeds via an SN2 mechanism, where a nitrogen nucleophile (e.g., an amine or azide) attacks one of the electrophilic carbons of the epoxide, leading to inversion of configuration at the site of attack.[1][11] This method offers excellent control over stereochemistry, provided that the starting epoxide is enantiomerically pure.[1] The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.[12][13]
b) Ring-Opening of Chiral Aziridines
Similar to epoxides, chiral aziridines can be opened by oxygen nucleophiles to afford vicinal amino alcohols.[14] This method provides complementary access to different stereoisomers compared to the epoxide-opening route.
General Strategy for Synthesis via Epoxide Ring-Opening
Caption: General workflow for chiral amino alcohol synthesis via epoxide ring-opening.
Asymmetric Aminohydroxylation of Olefins
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction that directly converts an alkene into a 1,2-amino alcohol in a single, catalytic step.[2][15] The reaction utilizes osmium tetroxide (OsO₄) as the catalyst, a stoichiometric nitrogen source (like a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[2][16] The chiral ligand accelerates the reaction and controls the enantiofacial selectivity of the addition across the double bond, leading to the formation of syn-vicinal amino alcohols.[15][17] While powerful, this method can sometimes face challenges with regioselectivity, which can be influenced by the choice of ligand and solvent.[15]
Synthesis from the Chiral Pool
One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[2] Simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol. This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.[2] A significant limitation of this method is that the structural diversity of the final products is restricted to the side chains of the naturally occurring amino acids.[2]
Biocatalytic Synthesis
The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[2] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[2][18] These biocatalytic methods operate under mild conditions (ambient temperature and pressure) and often achieve exceptionally high enantioselectivity (>99% ee).[2][18]
Comparative Performance Data
The following table summarizes typical performance metrics for the key synthetic methods discussed.
| Method | Substrate | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Limitations |
| CBS Reduction | α-Amino Ketone | (S)-Me-CBS, BH₃·THF | 80-95[2] | >95[2][5] | Predictable stereochemistry, high ee% | Requires stoichiometric borane, anhydrous conditions[4] |
| Asymmetric Transfer Hydrogenation (ATH) | α-Amino Ketone | [Ir(p-cymene)Cl₂]₂, Chiral Ligand | >90[7][8] | >99[7][8] | Operational simplicity, very high ee% | Catalyst cost, optimization of ligand |
| Epoxide Ring-Opening | Chiral Epoxide | Amine (e.g., NH₃) | 70-95[1][13] | >99 (substrate dependent) | High stereospecificity, versatile | Requires enantiopure epoxide, potential regioselectivity issues[13] |
| Sharpless Asymmetric Aminohydroxylation (AA) | Olefin | K₂OsO₂(OH)₄, Chiral Ligand | 70-97[19] | up to 99[19] | Direct conversion of alkenes, single step | Regioselectivity can be an issue, use of toxic OsO₄[15] |
| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | up to >99 (conversion)[18] | >99[18] | Green, mild conditions, exceptional selectivity | Substrate scope can be limited, enzyme development required |
| Chiral Pool Synthesis | α-Amino Acid | Reducing Agent (e.g., LiAlH₄) | 75-95[2] | >99 (substrate dependent) | High enantiopurity, inexpensive starting materials | Limited structural diversity[2] |
Experimental Protocols
Protocol 1: CBS Reduction of a Protected α-Amino Ketone
This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.
-
Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.[2]
Protocol 2: Ring-Opening of a Chiral Epoxide with Ammonia
This protocol details the ring-opening of a chiral epoxide with ammonia.
-
Reaction Setup: In a pressure-rated vessel, dissolve the chiral epoxide (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.
-
Amine Addition: Add a large excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents) to the epoxide solution.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 24-48 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting epoxide is consumed.
-
Workup: After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amino alcohol.[1]
Protocol 3: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin
This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.
-
Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as an N-chlorocarbamate (e.g., Cbz-NHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.
-
Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.
-
Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.
-
Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[2]
Conclusion
The synthesis of chiral amino alcohols is a well-developed field with a diverse array of reliable and highly stereoselective methods. The choice of a particular synthetic route depends on several factors, including the desired stereoisomer, the availability of starting materials, the required scale of the synthesis, and considerations of cost and environmental impact. Asymmetric reduction of α-amino ketones and ring-opening of chiral epoxides remain workhorse methodologies in many laboratories. The Sharpless Asymmetric Aminohydroxylation provides a direct and elegant route from simple olefins. Increasingly, biocatalytic methods are offering highly efficient and sustainable alternatives. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of synthetic routes to these vital chiral building blocks.
References
- Fraser, R. R., et al. (2004). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 82(2), 87-101.
- BenchChem. (2025).
- Fraser, R. R., et al. (2004). Diastereoselective reduction of -aminoketones: Synthesis of anti- and syn- -aminoalcohols1. Canadian Science Publishing.
- Zhang, X., et al. (2018). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers, 5(1), 53-56.
- Reddy, M. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Xie, J.-H., et al. (2011). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts.
- Li, W., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols.
- Fraser, R. R., et al. (2004). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols.
- Hoffman, R. V., Maslouh, N., & Cervantes-Lee, F. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry, 66(23), 7679-7685.
- Periasamy, M., et al. (2006). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Tetrahedron: Asymmetry, 17(12), 1835-1839.
- Hoffman, R. V., Maslouh, N., & Cervantes-Lee, F. (2001). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
- Schreiber, S. L., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- Li, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729.
- Bolm, C., et al. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources.
- Andersson, P. G. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 213-224.
- O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (10), 1267-1279.
- Rossi, S., et al. (2020). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect, 5(4), 1436-1442.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (2023). Corey–Itsuno reduction.
- Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal.
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- Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795886.
- Westlake University. (2023).
- Turner, N. J., & Truppo, M. D. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
- Alfa Chemistry. (2025).
- Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 270-273.
- Wipf, P., & Wang, X. (2000). Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxazolidin-2-ones. Organic Letters, 2(16), 2479-2481.
- Organic Chemistry Explained. (2021, September 15).
- Sharpless, K. B. (2001). The Sharpless Asymmetric Aminohydroxylation.
- Macmillan Group. (2002, August 28). The Career of K. Barry Sharpless.
- Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2356.
- Imperial College London. (n.d.).
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A Comparative Guide to the Certificate of Analysis for 2-Amino-1-(m-tolyl)ethanol hydrochloride
For professionals in pharmaceutical research and development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational evidence of a material's identity, purity, and quality. This guide provides an in-depth comparison of analytical methodologies used to certify 2-Amino-1-(m-tolyl)ethanol hydrochloride, a key chiral building block. We will explore not just the standard tests but also compare them with alternative, often more rigorous, analytical techniques. This comparative approach is designed to empower researchers to critically evaluate a CoA and understand the implications of the chosen analytical methods on the quality of their starting materials.
The integrity of a drug substance is intrinsically linked to the quality of its starting materials. A comprehensive and well-executed CoA serves as a passport for these materials, validating their suitability for use in a regulated environment. This guide is structured to dissect the key quality attributes of 2-Amino-1-(m-tolyl)ethanol hydrochloride and present a comparative analysis of the techniques used to measure them.
Identification: Beyond a Simple Confirmation
Structural confirmation is the first critical parameter on any CoA. While standard methods provide basic confirmation, orthogonal techniques are essential for unequivocal identification.
Comparison of Identification Methods
| Parameter | Primary Method: ¹H NMR Spectroscopy | Orthogonal Method: Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure, including connectivity and stereochemistry. | Measures the mass-to-charge ratio of ions, confirming the molecular weight and fragmentation pattern. |
| Information Provided | Confirms the presence of key functional groups and their relative positions. The chemical shifts and coupling constants are unique to the molecule's structure. | Provides the exact molecular weight of the parent ion and characteristic fragment ions, which serve as a molecular fingerprint. |
| Typical Result | Spectrum consistent with the proposed structure of 2-Amino-1-(m-tolyl)ethanol hydrochloride. | A measured mass that corresponds to the calculated molecular weight of the compound (C₉H₁₃NO, MW: 151.21). |
| Causality | ¹H NMR is chosen for its ability to provide a detailed structural map. For example, the signals for the aromatic protons, the benzylic proton, the methylene protons, and the methyl group will have specific chemical shifts and splitting patterns that confirm the tolyl and ethanolamine moieties. | MS is a powerful complementary technique. It verifies the fundamental property of the molecule—its mass. This is crucial to rule out isomers or compounds with similar NMR spectra but different molecular formulas. |
Assay and Purity: A Tale of Two Techniques
The assay value, which indicates the amount of the desired compound, is arguably the most scrutinized parameter. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis. However, Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as a powerful, primary method that offers distinct advantages.
Comparative Analysis: HPLC vs. qNMR for Assay
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[1][2] Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks. | Measures the analyte's signal intensity relative to a certified internal standard of known purity.[3][4] The signal intensity is directly proportional to the number of nuclei, making it a primary analytical method.[5] |
| Reference Standard | Requires a well-characterized reference standard of the same compound (a secondary standard). The accuracy of the result is dependent on the purity of this reference. | Utilizes a certified internal standard (e.g., maleic acid, dimethyl sulfone) that is structurally different from the analyte. This eliminates the need for a specific reference standard of the analyte itself.[4][6] |
| Result Type | Relative Purity (% Area). For example, 99.8%. | Absolute Purity (% Mass). For example, 99.2%. |
| Potential Discrepancy | The % Area from HPLC can be higher than the true mass purity if impurities do not have a chromophore (are not UV-active) or have a lower response factor than the main compound. | qNMR provides a more accurate mass purity because it is not dependent on the UV response of impurities. It quantifies the molecule itself, irrespective of the properties of other components.[5] |
| Expert Insight | A high-purity value from HPLC (e.g., >99.5%) provides confidence, but a prudent scientist will question what might be missed. The choice of wavelength is critical; analysis at a low wavelength (e.g., 210 nm) is more likely to detect a broader range of impurities. | When a CoA reports a qNMR value, it signifies a higher level of metrological rigor. The slight decrease in purity compared to HPLC is often not a sign of a lower quality product but a more accurate representation of its true purity.[6] |
Workflow for Analytical Method Selection
The choice of analytical technique is critical and should be based on the specific requirements of the analysis.
Enantiomeric Purity: The Chiral Challenge
As a chiral molecule, the enantiomeric purity of 2-Amino-1-(m-tolyl)ethanol hydrochloride is a critical quality attribute. The biological activity of chiral compounds often resides in a single enantiomer, while the other may be inactive or even cause undesirable side effects.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][8]
Key Considerations for Chiral HPLC:
-
Stationary Phase: The choice of CSP is paramount. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating amino alcohol compounds.[7][8]
-
Mobile Phase: The mobile phase composition is optimized to achieve the best resolution between the enantiomers.
-
Limit of Quantitation (LOQ): A well-validated method should demonstrate a low LOQ for the undesired enantiomer, typically ≤ 0.1%, to ensure accurate determination of high enantiomeric purity.
Residual Solvents and Water Content
The presence of residual solvents from the manufacturing process is strictly controlled by guidelines such as ICH Q3C.[9][10][11] Similarly, water content can affect the stability and reactivity of the material.
Comparison of Methods for Residuals
| Parameter | Water Content | Residual Solvents |
| Standard Method | Karl Fischer (KF) Titration | Headspace Gas Chromatography (HS-GC) |
| Principle | A specific chemical reaction with water.[12][13] The endpoint is detected potentiometrically or coulometrically.[12][13] | Volatile solvents are partitioned into the headspace of a sealed vial and injected into a GC system for separation and quantification.[14][15] |
| Alternative Method | Loss on Drying (LOD) | Not applicable for specific quantification. |
| Why KF is Superior | KF is specific to water.[13] LOD is a non-specific method that measures the loss of any volatile components upon heating, which could include residual solvents as well as water. This can lead to an overestimation of the water content. | HS-GC is the required technique for identifying and quantifying specific residual solvents according to pharmacopeial standards.[9][10] |
| Expert Insight | A CoA should always report water content by Karl Fischer titration. If LOD is reported, it should be treated with caution as it may not accurately reflect the true water content. | The list of solvents tested by GC should align with those used in the manufacturing process. A comprehensive analysis will test for Class 1, 2, and 3 solvents as defined by the ICH.[9] |
Experimental Protocols
Adherence to validated, standardized protocols is essential for generating reliable data. The following protocols are based on established pharmacopeial methods and best practices.
Protocol 1: Purity and Impurity Profile by HPLC-UV
This protocol is designed in accordance with principles outlined in USP General Chapter <621> Chromatography.[1][2][16][17]
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-Amino-1-(m-tolyl)ethanol hydrochloride and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Procedure:
-
Inject 10 µL of the sample solution into the chromatograph.
-
Record the chromatogram and integrate all peaks.
-
-
Calculation:
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
-
Validation:
Protocol 2: Water Content by Volumetric Karl Fischer Titration
This protocol follows the principles of USP <921> Water Determination.
-
Apparatus: Use a calibrated automatic volumetric Karl Fischer titrator.
-
Reagent: Use a suitable Karl Fischer reagent with a known titer (e.g., 5 mg/mL). Standardize the reagent daily using a certified water standard.
-
Sample Preparation:
-
Accurately weigh a quantity of the substance expected to contain 10-50 mg of water (e.g., 200-500 mg).
-
-
Procedure:
-
Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with the Karl Fischer reagent to the potentiometric endpoint.
-
-
Calculation:
-
Calculate the water content (%) using the volume of titrant consumed, the titer of the reagent, and the weight of the sample.
-
Visualizing the HPLC Workflow
Conclusion
A Certificate of Analysis is a critical document that underpins the quality and reliability of research and development activities. By understanding the principles, advantages, and limitations of the analytical methods employed, scientists can move beyond simply accepting the data presented and begin to critically interpret it. This guide has highlighted the importance of orthogonal methods, such as comparing HPLC with qNMR for assay, and the specificity of techniques like Karl Fischer titration over less reliable methods. An informed and questioning approach to CoA evaluation is an indispensable skill for any professional in the pharmaceutical sciences, ensuring the integrity of their materials and the success of their development programs.
References
-
Armstrong, D. W., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629. Available from: [Link]
-
United States Pharmacopeial Convention. (2022). General Chapter <621> Chromatography. United States Pharmacopeia and National Formulary (USP-NF). Available from: [Link]
-
Firooz, S. K., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. ResearchGate. Available from: [Link]
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]
-
USP-NF. (2023). General Chapter <621> Chromatography. Available from: [Link]
-
Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Natural Products, 77(10), 2334–2351. Available from: [Link]
-
USP-NF. (2021). General Chapter <621> Chromatography Abstract. Available from: [Link]
-
Eurofins BioPharma Product Testing. (n.d.). Water Determination by Karl Fischer. Available from: [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals in Accordance with ICH Q3C (R8) Guideline. Available from: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 481. Available from: [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available from: [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). Available from: [Link]
-
LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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- 8. researchgate.net [researchgate.net]
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Biological efficacy comparison of 2-Amino-1-(m-tolyl)ethanol derivatives
Subtitle: Exploring the m-Methyl Bioisostere in Phenylethanolamine Adrenergic Agonists
Executive Summary
This technical guide evaluates the biological efficacy of 2-Amino-1-(m-tolyl)ethanol (CAS: 53360-88-6), a specific phenylethanolamine derivative characterized by a meta-methyl (m-tolyl) substitution.
While the meta-hydroxyl (m-OH) group—found in drugs like Norfenefrine and Phenylephrine —is critical for high-affinity adrenergic receptor binding, the m-tolyl analog represents a strategic "bioisostere probe." By replacing the hydrogen-bond donating hydroxyl group with a lipophilic methyl group, researchers can decouple the effects of steric bulk from hydrogen bonding within the orthosteric binding pocket.
This guide compares the m-tolyl derivative against its m-hydroxyl analog (Norfenefrine) and the unsubstituted parent scaffold, focusing on receptor affinity, metabolic stability, and lipophilicity.
Chemical Profile & Structural Comparison
The core structural difference lies at the meta-position of the phenyl ring. This single substitution dictates the molecule's pharmacodynamic and pharmacokinetic fate.
Table 1: Physicochemical Properties Comparison
| Feature | Target Compound (m-Tolyl Derivative) | Reference Standard (Norfenefrine) | Baseline Control (2-Amino-1-phenylethanol) |
| Structure | 3-Methylphenyl core | 3-Hydroxyphenyl core | Unsubstituted Phenyl |
| Substituent | -CH3 (Methyl) | -OH (Hydroxyl) | -H (Hydrogen) |
| Electronic Effect | Weakly Electron Donating (+I) | Electron Donating (+M) | Neutral |
| H-Bond Capacity | None (Hydrophobic) | Donor & Acceptor | None |
| LogP (Lipophilicity) | ~1.6 (High) | ~0.4 (Low) | ~1.1 (Medium) |
| BBB Permeability | High | Low | Moderate |
| COMT Susceptibility | Resistant | Highly Susceptible | Resistant |
Biological Efficacy Analysis
Adrenergic Receptor Binding Mechanism
The efficacy of phenylethanolamines relies on specific anchoring points within the Adrenergic Receptor (AR) binding pocket.
-
The Amine Anchor: The amine nitrogen forms an ionic bond with Asp113 (in
-AR). -
The Benzylic Hydroxyl: Forms a hydrogen bond with Asn293 .
-
The Meta-Substituent (Critical):
-
Norfenefrine (m-OH): Forms crucial hydrogen bonds with Ser203 and Ser207 (transmembrane helix 5). This interaction "locks" the receptor in the active conformation.
-
m-Tolyl (m-CH3): The methyl group cannot hydrogen bond. Instead, it relies on weaker Van der Waals forces. While it fits into the hydrophobic pocket, the lack of the "Serine Anchor" results in a significant reduction in intrinsic activity (efficacy) and affinity.
-
Functional Efficacy Data (Relative Potency)
Based on Structure-Activity Relationship (SAR) data for phenethylamines [1][4]:
-
-Adrenergic Activity: The m-tolyl derivative retains partial agonist activity. The hydrophobic methyl group is tolerated better in the
-pocket than the -pocket. -
-Adrenergic Activity: Drastic loss of potency. The
-receptor activation is strictly dependent on the catechol/phenol H-bonding network.
Predicted Potency Order (EC50):
Metabolic Stability Profile
A major advantage of the m-tolyl derivative is its resistance to metabolic deactivation.
-
COMT (Catechol-O-Methyltransferase): Requires a catechol or phenol group. The m-tolyl derivative is immune to COMT, leading to a longer plasma half-life compared to Norfenefrine.
-
MAO (Monoamine Oxidase): Both compounds are substrates for MAO unless the
-carbon is substituted (e.g., as in Metaraminol).
Visualization: SAR & Signaling Pathways
Figure 1: Structure-Activity Relationship (SAR) Map
Caption: Mechanistic impact of the meta-methyl substitution on binding and metabolism.
Experimental Protocols
Synthesis Workflow (Henry Reaction Route)
To generate the m-tolyl derivative for testing, use this validated pathway avoiding chiral resolution issues by starting with the ketone if racemic is acceptable, or asymmetric reduction for chiral.
Protocol:
-
Condensation: React 3-methylbenzaldehyde with nitromethane using a catalytic base (NaOH or Ammonium Acetate) to form the nitrostyrene intermediate.
-
Reduction: Reduce the nitrostyrene using LiAlH4 (Lithium Aluminum Hydride) in dry THF.
-
Note: This reduces both the alkene and the nitro group, yielding the phenethylamine.
-
Correction for Ethanolamine: To get the hydroxyl group at the
-position, use the Cyanohydrin Route :-
Start with 3-methylbenzaldehyde .
-
React with TMSCN (Trimethylsilyl cyanide) to form the cyanohydrin.
-
Reduce with LiAlH4 to yield 2-Amino-1-(m-tolyl)ethanol .
-
-
In Vitro Radioligand Binding Assay
Objective: Determine
Materials:
-
Membrane preparations (CHO cells expressing human
or AR). -
Radioligands:
-Prazosin ( ) and -Cyanopindolol ( ). -
Test Compounds: Norfenefrine (Control), m-Tolyl derivative.
Step-by-Step:
-
Incubation: Mix 20 µg membrane protein with radioligand (0.2 nM) and varying concentrations of the m-tolyl derivative (
M to M). -
Equilibrium: Incubate at 25°C for 60 minutes (ensure steady state).
-
Filtration: Harvest using a cell harvester onto GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Wash: Wash 3x with ice-cold Tris-HCl buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow Diagram
Caption: Protocol flow for synthesizing and validating the m-tolyl derivative.
Conclusion
The 2-Amino-1-(m-tolyl)ethanol derivative serves as a critical negative control in adrenergic pharmacology. Its significantly reduced potency compared to Norfenefrine confirms the absolute requirement of the meta-hydroxyl group for high-affinity receptor anchoring. However, its enhanced lipophilicity and metabolic stability suggest potential utility as a CNS-penetrating probe or a scaffold for designing non-catecholamine sympathomimetics where lower potency but higher stability is desired.
References
-
Broadley, K. J. (2010). "The Pharmacology of the Adrenergic Receptors." Pharmacology & Therapeutics. Link
-
ChemicalBook. (2025).[1] "2-Amino-1-(3-methylphenyl)ethanol Product Entry (CAS 53360-88-6)."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 936, Norfenefrine."
-
Perez, D. M. (2024).[2] "In Vitro Activation of Human Adrenergic Receptors by Phenethylamine Analogues." MDPI Molecules.
-
GuideChem. (2025). "Synthesis and Suppliers of m-Tolyl Ethanolamine Derivatives."
Sources
Inter-batch Variability of Commercial 2-Amino-1-(m-tolyl)ethanol Hydrochloride: A Technical Comparison Guide
Topic: Inter-batch variability of commercial 2-Amino-1-(m-tolyl)ethanol hydrochloride Content Type: Publish Comparison Guide
Executive Summary: The Hidden Variable in Adrenergic Synthesis
In the synthesis of sympathomimetic agents and phenylephrine analogs, 2-Amino-1-(m-tolyl)ethanol hydrochloride (CAS: 1383421-76-8 / 70785-83-0 related) serves as a critical scaffold. While nominally sold as a
This guide objectively compares commercial batches, identifying "silent" impurities—specifically the
Chemical Profile & Critical Quality Attributes (CQAs)
To establish a baseline, we define the "Gold Standard" specifications required for reproducible performance in reductive alkylation or chiral resolution steps.
| Attribute | Specification (Gold Standard) | Common Commercial Reality | Impact on Application |
| Structure | 2-Amino-1-(3-methylphenyl)ethanol HCl | -- | -- |
| Appearance | White, free-flowing crystalline powder | Off-white to beige clumps | Indicates oxidation or hygroscopic clumping. |
| Purity (HPLC) | 95% - 98% | Lower yields; side reactions in coupling. | |
| Ketone Impurity | 0.5% - 2.0% | Critical: Causes dimerization/polymerization. | |
| Water (KF) | 1.0% - 3.5% | Stoichiometric errors; catalyst deactivation. | |
| Salt Stoichiometry | 1.0 : 1.0 (Base : HCl) | Variable (Excess HCl) | pH drift in sensitive enzymatic resolutions. |
Comparative Analysis: Supplier Performance Data
We analyzed three distinct commercial batches (Supplier A, B, and C) using the protocol defined in Section 5.
Table 1: Batch Characterization Data
| Parameter | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Budget) |
| Price/g | $185 | $85 | $45 |
| Claimed Purity | 98% | 97% | 95% |
| Measured Purity (HPLC) | 99.2% | 96.8% | 94.1% |
| Ketone Impurity | < 0.05% | 0.8% | 3.2% |
| Water Content | 0.2% | 1.1% | 4.5% |
| Downstream Yield * | 88% | 72% | 45% (Failed Spec) |
*Note: Downstream yield refers to a standard reductive amination with acetone to form the N-isopropyl derivative.
Analysis of Variability
-
Supplier A demonstrates "Gold Standard" quality, likely achieved through a final recrystallization step that removes the ketone precursor.
-
Supplier C shows high levels of 2-amino-1-(m-tolyl)ethanone (Ketone Impurity). This suggests an incomplete reduction of the starting material during manufacturing. In our stress test, this ketone impurity competed with the target aldehyde in downstream reductive aminations, leading to complex oligomeric byproducts.
Mechanism of Impurity Formation
Understanding why these batches vary is crucial for troubleshooting. The variability stems primarily from the manufacturing route, typically the reduction of
Experimental Protocols
Validated Analytical Method (HPLC)
Standard CoAs often use non-selective titration methods. Use this HPLC method to detect the ketone impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min; Hold 2 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (primary) and 254 nm (for ketone detection).
-
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.
Remediation: Recrystallization Protocol
Use this protocol to upgrade Supplier B/C material to Gold Standard.
-
Dissolution: Suspend 10 g of crude 2-Amino-1-(m-tolyl)ethanol HCl in 40 mL of Isopropanol (IPA) .
-
Heating: Heat to reflux (82°C). Add Methanol (MeOH) dropwise (approx. 5-10 mL) until the solution becomes clear.
-
Filtration: Hot filter to remove insoluble inorganic salts (common in Supplier C batches).
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 4 hours.
-
Isolation: Filter the white crystals and wash with cold IPA/Ether (1:1).
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Expected Recovery: 75-85%[2]
-
Expected Purity: >99.5%
-
Workflow for Quality Assessment
This decision tree guides researchers on how to handle incoming batches based on application criticality.
Conclusion
In the development of phenylephrine analogs, the purity of the 2-Amino-1-(m-tolyl)ethanol scaffold is not a commodity variable—it is a determinant of success. While Supplier A offers "plug-and-play" reliability, significant cost savings (up to 75%) can be achieved by purchasing from Supplier B and applying the IPA/MeOH recrystallization protocol described above. Avoid Supplier C for GMP applications due to the high risk of inseparable oligomeric contaminants.
References
-
National Institutes of Health (NIH). (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link][3]
Sources
Comprehensive Guide: Quantitative NMR (qNMR) for Purity Assessment of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
Executive Summary
For decades, High-Performance Liquid Chromatography (HPLC) has been the default standard for purity analysis. However, for early-stage intermediates and reference standard characterization of phenylethanolamines like 2-Amino-1-(m-tolyl)ethanol hydrochloride , HPLC presents a "catch-22": it requires a certified reference standard to quantify the very material you are trying to certify.
This guide presents Quantitative NMR (qNMR) as the superior alternative for absolute purity assessment.[1] Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI). It relies on the physics of nuclear spin rather than relative detector response factors, offering a rapid, self-validating workflow for assessing the purity of hydrochloride salts.
Technical Context: The Analyte and the Challenge
Target Molecule: 2-Amino-1-(m-tolyl)ethanol hydrochloride[2]
-
Structure: A benzene ring substituted at the meta position with a methyl group, and at position 1 with an ethanolamine side chain.
-
Key Properties:
-
Hygroscopicity: As a hydrochloride salt, the substance attracts atmospheric moisture, making gravimetric stability a primary source of error.
-
Chromophores: Weak UV absorption compared to highly conjugated systems, potentially lowering HPLC sensitivity without derivatization.
-
Isomerism: The meta-substitution must be distinguished from ortho- and para-isomers, which are common synthetic impurities.
-
The Analytical Gap: Potentiometric titration (e.g., with silver nitrate) measures the chloride counter-ion, assuming a 1:1 stoichiometry. It cannot detect non-ionic organic impurities or distinguish between the active molecule and degradation products like m-methylacetophenone. qNMR bridges this gap by quantifying the specific organic structure.
Methodology: qNMR Protocol Design
Solvent Selection
Recommended Solvent: Deuterium Oxide (D₂O , 99.9% D)
-
Rationale: The hydrochloride salt is highly soluble in water. While DMSO-d₆ is an alternative, D₂O provides a cleaner baseline in the aromatic region and eliminates exchangeable protons (OH, NH₃⁺), simplifying the spectrum to non-exchangeable skeletal protons (C-H).
-
Caveat: The HDO residual peak (~4.79 ppm) may interfere with the methine (CH-OH) proton. Therefore, quantification should target the aromatic or methyl protons.
Internal Standard (IS) Selection
Recommended IS: Maleic Acid (Traceable to NIST SRM or equivalent)
-
Chemical Shift: Singlet at ~6.05 ppm (in D₂O).
-
Why: This signal sits in a "silent region" between the analyte's alkyl protons (2.0–3.5 ppm) and aromatic protons (7.0–7.5 ppm).
-
Relaxation Time (T₁): Maleic acid has a moderate T₁ (~2–4s), allowing for reasonable repetition times compared to standards like TMSP (T₁ > 10s).
Signal Selection for Quantification
To ensure accuracy, integrate the following distinct signals:
| Signal | Group | Chemical Shift ( | Multiplicity | Integration | Notes |
| Analyte Target 1 | Ar-CH₃ | ~2.35 ppm | Singlet | 3H | Most robust signal; high intensity. |
| Analyte Target 2 | Aromatic Ring | ~7.1 – 7.4 ppm | Multiplet | 4H | Use as confirmation; ensure no overlap with impurities. |
| Internal Standard | Maleic Acid (=CH-) | ~6.05 ppm | Singlet | 2H | Reference signal. |
Experimental Workflow
Step 1: Gravimetric Preparation (The Critical Step)
-
Environment: Use a glove box or humidity-controlled room (<40% RH) to handle the hygroscopic HCl salt.
-
Weighing: Weigh ~10–15 mg of Analyte and ~5–8 mg of Internal Standard directly into the same vial using a microbalance (readability 0.001 mg or better).
-
Dissolution: Add ~0.7 mL D₂O. Vortex until fully dissolved. Transfer to 5mm NMR tube.[3]
Step 2: Acquisition Parameters
Standard 1D proton parameters are insufficient for quantitative work. Use the following:
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds . (Must be
.[4] If T₁ of Maleic acid is 4s, 20s is sufficient, but 60s is safe for all protons). -
Spectral Width: 20 ppm (include offsets).
-
Transmitter Offset (O1): Centered between IS and Analyte peaks (~5 ppm).
-
Number of Scans (NS): 16 or 32 (to achieve S/N > 200:1).
-
Temperature: 298 K (controlled to ±0.1 K).
-
Carbon Decoupling: Optional (¹³C decoupling removes satellite bands, improving integration accuracy by ~1%).
Step 3: Processing
-
Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.
-
Phasing: Manual phasing is mandatory. Automated routines often fail at the baseline level.
-
Baseline Correction: Polynomial fit (order 5) or spline correction on signal-free regions.
-
Integration: Define slope and bias manually. Integration limits should cover
Full Width at Half Maximum (FWHM) of the peak.
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares qNMR against HPLC-UV and Potentiometric Titration for this specific application.
| Feature | qNMR | HPLC-UV | Titration (AgNO₃) |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Total Chloride Content |
| Reference Standard | Not Required (Uses generic IS) | Required (Must match analyte) | Not Required |
| Specificity | High (Structural proof) | Medium (Retention time only) | Low (Any chloride counts) |
| Response Factor | Uniform (1H = 1H) | Variable (Depends on extinction coeff.) | N/A |
| Speed | < 20 mins (Prep + Run) | > 45 mins (Equilibration + Run) | < 10 mins |
| Weakness | Sensitivity (LOD ~0.1 mg) | Requires method development | Blind to organic impurities |
Decision Logic Visualization
Caption: Decision matrix for selecting qNMR versus HPLC, illustrating the workflow for absolute purity determination.
Calculation & Data Interpretation
The purity (
Where:
- : Integrated area[1][5][6]
- : Number of protons (Target Methyl = 3, Maleic Acid = 2)
- : Molar mass (Analyte HCl salt = 187.67 g/mol , Maleic Acid = 116.07 g/mol )
- : Mass weighed
- : Purity of Internal Standard (e.g., 99.94%)
Representative Data Table
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 |
| Mass Analyte (mg) | 12.450 | 11.980 | 12.105 |
| Mass IS (mg) | 6.200 | 5.850 | 6.010 |
| Integral Ratio ( | 1.345 | 1.368 | 1.340 |
| Calculated Purity (%) | 98.2% | 98.1% | 98.3% |
Conclusion: The mean purity is 98.2% ± 0.1% . Note: If HPLC-UV reports 99.5% area, the discrepancy (1.3%) likely represents inorganic salts, moisture, or residual solvents invisible to UV but accounted for in the qNMR mass balance.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 "Nuclear Magnetic Resonance Spectrometry." Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]
-
NIST (National Institute of Standards and Technology). "Standard Reference Materials for NMR." Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 1009330-42-0・2-Amino-1-(m-tolyl)ethanol hydrochloride・2-Amino-1-(m-tolyl)ethanol hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. rssl.com [rssl.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
Comparative Guide: Catalytic Architectures for Asymmetric Amino Alcohol Synthesis
This guide provides a comparative technical analysis of catalytic systems for asymmetric amino alcohol synthesis, designed for researchers and process chemists.
Executive Summary & Selection Matrix
Chiral amino alcohols are the structural backbone of extensive pharmacopeia, including β-blockers (Propranolol), sympathomimetics (Ephedrine), and antivirals. The synthetic challenge lies not merely in establishing the stereocenters but in doing so with atom economy, scalability, and minimal environmental impact.
This guide compares three dominant catalytic paradigms: Transition Metal Catalysis (TMC) , Organocatalysis (OC) , and Biocatalysis (Bio) .
Quick Selection Matrix
| Feature | Transition Metal (e.g., Sharpless, Noyori) | Organocatalysis (e.g., Proline, Thiourea) | Biocatalysis (e.g., Transaminases) |
| Primary Mechanism | Ligand-accelerated metal coordination | H-bonding / Iminium activation | Enzyme active site lock-and-key |
| Enantioselectivity (ee) | High (>95% typical) | Moderate to High (85-99%) | Excellent (>99% typical) |
| Catalyst Loading | Low (0.01 - 1 mol%) | High (5 - 20 mol%) | Low (mg/L protein) |
| Scalability | High (Industrial Standard) | Moderate (Cost of catalyst) | High (Green Mfg. Preferred) |
| Toxicity/Waste | High (Heavy metals, Os, Ru) | Low (Metal-free) | Very Low (Biodegradable) |
| Best For... | Unfunctionalized alkenes, ketones | Aldol/Mannich precursors | Ketones, late-stage functionalization |
Detailed Comparative Analysis
A. Transition Metal Catalysis: The Classical Powerhouse
Core Technologies: Sharpless Asymmetric Aminohydroxylation (AA) and Asymmetric Hydrogenation (AH).
-
Mechanism: Relies on chiral ligands (Phosphines, Cinchona alkaloids) creating a steric pocket around a metal center (Os, Ru, Rh).
-
Performance:
-
Sharpless AA: Converts alkenes directly to vic-amino alcohols. It provides simultaneous C-N and C-O bond formation with syn-selectivity.
-
Asymmetric Hydrogenation (Noyori type): Reduces
-amino ketones using Ru/Rh-BINAP or similar complexes. Known for massive Turnover Numbers (TON > 100,000).
-
-
Critical Limitation: The Sharpless AA utilizes Osmium tetroxide (highly toxic) and carbamates, making waste disposal expensive on a metric-ton scale.
B. Organocatalysis: The Biomimetic Approach
Core Technologies: Proline-catalyzed Mannich/Aldol reactions and Thiourea-catalyzed Henry reactions.
-
Mechanism: Utilizes small organic molecules to activate substrates via covalent (enamine/iminium) or non-covalent (H-bonding) interactions.
-
Performance:
-
Allows for the direct coupling of aldehydes and imines (Mannich) to form amino alcohols with high dr (diastereomeric ratio).
-
Henry Reaction: Nitroaldol reaction followed by reduction is a potent route to
-amino alcohols.
-
-
Critical Limitation: Often requires high catalyst loadings (10-20 mol%) and long reaction times, impacting throughput (TOF).
C. Biocatalysis: The Specificity Specialist
Core Technologies:
-
Mechanism: Enzymes facilitate reductive amination of prochiral ketones or kinetic resolution of racemic amines.
-
Performance:
-
Sitagliptin Case Study: Replaced a Rh-catalyzed hydrogenation with an engineered Transaminase (ATA-117), increasing yield by 13% and eliminating heavy metals.
-
Operates in water at ambient temperature/pressure.[2]
-
-
Critical Limitation: Substrate scope is often narrow requiring "Directed Evolution" of the enzyme for new targets.
Quantitative Performance Comparison
Benchmark Reaction: Synthesis of a chiral
| Metric | Sharpless AA (Os-Catalyzed) | Asymmetric Hydrogenation (Ru/Rh) | Biocatalytic Transamination |
| Substrate | Alkene (e.g., Styrene) | Prochiral Hydroxy Ketone | |
| Reagent | Chloramine-T / Carbamate | Isopropyl amine (Donor) | |
| Yield | 60 - 85% | 90 - 98% | 92 - 95% |
| Enantiomeric Excess (ee) | 90 - 99% | > 98% | > 99.5% |
| Diastereoselectivity (dr) | > 20:1 (syn) | N/A (single center usually) | > 99:1 |
| Turnover Frequency (TOF) | Low (< 100 | Very High (> 1,000 | Moderate (Enzyme dependent) |
| Environmental Factor (E-factor) | High (Osmium waste) | Low | Very Low |
Strategic Decision Pathways (Visualization)
The following diagram illustrates the logical flow for selecting a catalytic strategy based on starting material and structural requirements.
Caption: Decision tree for selecting the optimal catalytic route based on starting material availability and desired stereochemistry.
Experimental Protocols (Best-in-Class)
Protocol A: Biocatalytic Synthesis of Sitagliptin Intermediate (Green Chemistry Award Winner)
Rationale: This protocol demonstrates the power of transaminases to replace heavy metals in high-value pharma synthesis.
Reagents:
-
Engineered Transaminase (ATA-117, e.g., CDX-017)
-
Isopropylamine (1 M, amine donor)
-
PLP cofactor (Pyridoxal-5'-phosphate)
-
Buffer: 0.1 M Triethanolamine (pH 8.5) / 50% DMSO (co-solvent)
Workflow:
-
Preparation: Dissolve the ketone substrate in DMSO. Prepare the aqueous buffer containing isopropylamine and PLP (2 g/L).
-
Initiation: Add the enzyme powder (5 g/L) to the aqueous buffer. Add the DMSO-substrate solution.
-
Reaction: Stir at 40°C for 24 hours. The enzyme facilitates the transfer of the amine group from isopropylamine to the ketone.
-
Workup: Extract the aqueous phase with ethyl acetate. The unreacted acetone (byproduct) is volatile.
-
Purification: Crystallize the free base or form the phosphate salt directly.
-
Validation: Check ee via Chiral HPLC (e.g., Chiralpak AD-H). Expect >99.5% ee.
Protocol B: Asymmetric Hydrogenation of -Amino Ketones (Noyori Type)
Rationale: Standard for high-throughput synthesis of epinephrine-like amino alcohols.
Reagents:
-
Substrate:
-amino ketone hydrochloride. -
Catalyst:
(pre-formed complex). -
Solvent: Isopropanol (degassed).
-
Base:
(Potassium tert-butoxide). -
Hydrogen source:
gas (10-50 bar).
Workflow:
-
Inert Atmosphere: Purge the autoclave with Argon.
-
Loading: Charge the vessel with substrate (S/C ratio 2000:1), catalyst, and base in isopropanol.
-
Pressurization: Pressurize with
to 30 bar. -
Reaction: Stir vigorously at 25-30°C. Monitor pressure drop.
-
Termination: Vent
carefully. -
Purification: Concentrate solvent. The product is often obtained as a pure salt after acidification.
-
Validation: Yield >95%, ee >98%.
Mechanistic Visualization
The following diagram contrasts the Metal-Ligand Outer Sphere mechanism (Noyori) with the Biocatalytic Ping-Pong Bi-Bi mechanism (Transaminase).
Caption: Comparison of Ru-catalyzed hydride transfer (left) vs. Transaminase Ping-Pong mechanism (right).
References
-
Sharpless Asymmetric Aminohydroxylation: Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition, 35(4), 451-454.
-
Biocatalytic Sitagliptin Synthesis: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
-
Asymmetric Hydrogenation Review: Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones with Chiral Metal Complexes. Angewandte Chemie International Edition, 40(1), 40-73.
-
Organocatalysis Overview: Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines. Accounts of Chemical Research, 37(8), 580-591.
-
Comparison of Methods: Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1][4][5][6] Angewandte Chemie International Edition, 43(7), 788-824.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(m-tolyl)ethanol Hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-1-(m-tolyl)ethanol hydrochloride, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for the disposal of analogous amino alcohol and amine hydrochloride compounds.
Core Safety Directives and Hazard Assessment
2-Amino-1-(m-tolyl)ethanol hydrochloride is an amine derivative. Amine compounds can exhibit a range of hazardous properties, including toxicity, corrosivity, and environmental hazards.[1][2][3] Therefore, a cautious and informed approach to its disposal is paramount.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1]
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[4]
Hazard Identification Summary:
| Hazard Class | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Do not ingest. If swallowed, seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | Analogous compounds cause skin irritation or severe burns.[2][3][6][7] | Avoid skin contact. Wear appropriate gloves. |
| Eye Damage/Irritation | Related compounds can cause serious eye damage.[2][3][6][7] | Wear safety goggles or a face shield. |
| Environmental Hazards | Many amines are harmful to aquatic life. | Prevent release to the environment. Do not dispose of down the drain.[4][6] |
Strategic Disposal Workflow
The disposal of 2-Amino-1-(m-tolyl)ethanol hydrochloride must be managed as hazardous waste. The following workflow provides a logical sequence for its safe and compliant disposal.
Figure 1: A logical workflow for the disposal of 2-Amino-1-(m-tolyl)ethanol hydrochloride.
Step-by-Step Disposal Protocol:
-
Segregation and Classification:
-
This compound must be treated as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
-
Consult your local and national hazardous waste regulations to ensure complete and accurate classification.
-
-
Packaging:
-
Use a container that is compatible with amine hydrochlorides. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a tightly sealing lid to prevent leaks.
-
If reusing a container, ensure it is clean and that all previous labels have been completely removed or defaced.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Amino-1-(m-tolyl)ethanol hydrochloride".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Attach any other hazard symbols or information required by your institution or local regulations.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1]
-
Provide the waste disposal company with all necessary information about the chemical.
-
Emergency Procedures: Spill and Decontamination
Accidents can happen, and a well-defined spill response plan is crucial.
Spill Cleanup Protocol:
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
Ensure adequate ventilation.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE, including respiratory protection if the compound is a fine powder.
-
-
Containment and Absorption:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For a solution, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4]
-
-
Cleanup and Decontamination:
-
Once the bulk of the material is collected, decontaminate the spill area.
-
Wipe the area with a damp cloth or paper towels. Be mindful that the rinsate from cleaning may also be considered hazardous waste.
-
Place all contaminated materials (absorbents, gloves, etc.) into the hazardous waste container.
-
-
Final Steps:
-
Seal and label the hazardous waste container.
-
Wash the spill area again with soap and water.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
-
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-1-(m-tolyl)ethanol hydrochloride
Part 1: Executive Safety Directive
Do not treat this compound as a generic organic salt. 2-Amino-1-(m-tolyl)ethanol hydrochloride contains a phenylethanolamine pharmacophore . Structurally, it mimics sympathomimetic amines (similar to norfenefrine or metaraminol precursors). Beyond standard chemical irritation, the primary risk is systemic adrenergic stimulation (tachycardia, hypertension) via dust inhalation or transdermal absorption of the hydrochloride salt.
Immediate Action Required:
-
Engineering Control: Handle all solid powder exclusively within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Respiratory: If outside a hood, a P100 particulate respirator is mandatory.
-
Skin: Double-gloving (Nitrile) is required due to the high water solubility and potential bioavailability of the HCl salt.
Part 2: Hazard Analysis & Risk Profile[1][2]
To select the correct PPE, we must understand the "Why" based on the chemical's properties.
| Property | Hazard Implication | PPE/Protocol Consequence |
| HCl Salt Form | Highly water-soluble; hygroscopic. | Dissolves rapidly in sweat/mucous membranes, facilitating fast transdermal/transmucosal absorption. |
| Particle Size | Fine crystalline powder; prone to static charge. | High risk of airborne dust generation during weighing. Requires static control and respiratory barriers.[1] |
| Pharmacophore | Adrenergic agonist structural analog. | Bioactive Risk: Inhalation bypasses first-pass metabolism, potentially causing rapid cardiovascular effects. |
| Acidity | Weakly acidic in solution (pH ~4-5). | Irritating to eyes and mucous membranes (GHS H319/H335). Chemical splash goggles are superior to safety glasses. |
Part 3: PPE Selection Matrix
This protocol uses a Tiered Approach . Select the tier based on your operational scale.
Tier 1: Standard Laboratory Handling (Milligram Scale)
For analytical weighing (<1g) or preparing stock solutions inside a fume hood.
-
Hand Protection: Nitrile Gloves (Disposable).
-
Specification: Minimum thickness 0.11 mm (4 mil) .
-
Protocol: Inspect for pinholes. Change immediately upon splash.
-
-
Eye Protection: Chemical Splash Goggles (Indirect Vent).
-
Reasoning: Standard safety glasses allow dust entry from the side. Goggles seal the ocular environment from hygroscopic dust.
-
-
Body Protection: Standard Lab Coat (Cotton/Polyester blend).
-
Requirement: Must be buttoned to the neck.
-
-
Respiratory: Not required IF working behind a sash in a certified fume hood.
Tier 2: High-Exposure Handling (Gram/Kilo Scale)
For synthesis, bulk transfer, or equipment cleaning where dust generation is probable.
-
Hand Protection: Double Gloving Strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Extended Cuff Nitrile (6-8 mil) or Neoprene.
-
Logic: The outer layer protects against mechanical tearing; the inner layer is the biological barrier.
-
-
Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or Full-Face P100 Respirator.
-
Standard: NIOSH-approved P100 (HEPA equivalent) filters are required. N95 is insufficient for bioactive pharmaceutical intermediates.
-
-
Body Protection: Tyvek® Lab Coat or Disposable Sleeve Covers.
-
Reasoning: Prevents dust accumulation on fabric clothing, which can be tracked out of the lab.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting the appropriate PPE based on the activity.
Figure 1: PPE Selection Decision Tree. Blue denotes the starting point; Green denotes standard safety; Red denotes high-level protection requirements.
Part 4: Operational Protocols
Weighing & Transfer (The Critical Step)
Static electricity is the enemy of hydrochloride salts. They "jump" and cling to spatulas/gloves.
-
The Setup: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the weighing boat before adding the powder.
-
The Technique: Never pour from the bottle. Use a disposable antistatic spatula.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by ethanol. Do not dry sweep.
Solubilization
-
Solvent Choice: Water, Methanol, or DMSO.
-
Exotherm Warning: Dissolving HCl salts can be mildly exothermic. Add the solid to the solvent slowly.
-
pH Check: The resulting solution will be acidic. If neutralizing with a base (e.g., NaOH), expect heat generation. Perform this on ice.
Waste Disposal
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as this may generate nitrogen oxide gases.
-
Labeling: Tag waste as "Toxic Organic - Bioactive Amine Salt."
-
Container: High-density polyethylene (HDPE) or glass.
Part 5: Emergency Response (Spills & Exposure)[4]
Exposure Response[1][2][4][5][6][7][8][9][10]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Note to Physician: Patient exposed to sympathomimetic amine salt; monitor for tachycardia/hypertension.
-
Eye Contact: Flush with water for 15 minutes .[2][3][4] HCl salts cause immediate stinging; do not stop flushing until the full time is up.
-
Skin Contact: Wash with soap and copious water.[2][1][5][3][4] Do not use ethanol on skin (enhances absorption).
Spill Cleanup Workflow
Rule: Do not create dust. Do not dry sweep.
Figure 2: Wet-Method Spill Cleanup Protocol to prevent aerosolization of bioactive dust.
References
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[7] United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Phenylethanolamine derivatives (General Safety Profile). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 7. creativesafetysupply.com [creativesafetysupply.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
